molecular formula C17H15NO4 B031686 1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid CAS No. 117483-89-3

1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid

Cat. No.: B031686
CAS No.: 117483-89-3
M. Wt: 297.3 g/mol
InChI Key: BSOYWTITVKXHLM-UHFFFAOYSA-N
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Description

1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid is a protected indoline derivative that provides researchers with a versatile synthetic intermediate for constructing complex molecules in medicinal chemistry. The indole-2-carboxylic acid scaffold is a recognized structure in drug discovery, notably for its role as a potent inhibitor of HIV-1 integrase, a critical viral enzyme . Compounds featuring this core structure function by chelating the two Mg²⁺ ions within the enzyme's active site, thereby blocking the strand transfer step essential for viral replication . This mechanism is shared by clinically approved integrase strand transfer inhibitors (INSTIs), positioning this chemical scaffold as a promising starting point for the development of novel antiviral agents . Furthermore, structural optimization of the indole core, particularly through substitutions that extend into a proximal hydrophobic cavity, has been shown to markedly enhance inhibitory effects, demonstrating the molecule's potential for further rational design . Beyond virology, related indole and oxindole frameworks are actively investigated as modulators of other biological targets, including protein tyrosine phosphatases (PTPs) for metabolic disorders, highlighting the broad utility of this chemotype in probing disease mechanisms and developing new therapeutic candidates .

Properties

IUPAC Name

1-phenylmethoxycarbonyl-2,3-dihydroindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c19-16(20)15-10-13-8-4-5-9-14(13)18(15)17(21)22-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSOYWTITVKXHLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201347562
Record name 1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117483-89-3
Record name 1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid, a pivotal building block in contemporary pharmaceutical and chemical research. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's chemical attributes, synthesis, characterization, and applications, with a focus on the scientific rationale behind its utility.

Introduction and Strategic Importance

This compound, often abbreviated as N-Cbz-indoline-2-carboxylic acid, is a protected form of indoline-2-carboxylic acid. The indoline scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with significant biological activity. The strategic importance of this particular derivative lies in the benzyloxycarbonyl (Cbz or Z) protecting group on the nitrogen atom. This group provides stability during multi-step syntheses and can be selectively removed under specific conditions, making it an invaluable tool in the construction of complex molecular architectures.

Furthermore, the rigid, bicyclic structure of the indoline ring system makes this compound a conformationally constrained analog of both proline and phenylalanine.[1][2] This inherent rigidity is highly sought after in drug design, as it can pre-organize a molecule into a bioactive conformation, leading to enhanced binding affinity and selectivity for its biological target. This unique conformational profile makes it a compelling building block for peptidomimetics and other structured therapeutic agents.

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.

PropertyValueSource
Molecular Formula C₁₇H₁₅NO₄PubChem
Molecular Weight 297.31 g/mol PubChem
IUPAC Name 1-(phenylmethoxycarbonyl)-2,3-dihydroindole-2-carboxylic acidPubChem
CAS Number 117483-89-3 (racemate); 104261-79-2 ((S)-enantiomer)PubChem
Appearance Typically an off-white to white solid---
Solubility Soluble in many organic solvents like dichloromethane, ethyl acetate, and methanol---

The core structure consists of a dihydroindole (indoline) ring system where the nitrogen at position 1 is protected with a benzyloxycarbonyl group, and a carboxylic acid moiety is present at position 2. The chiral center at the C2 position means the compound can exist as (R) and (S) enantiomers. The (S)-enantiomer is of particular importance as it is a key intermediate in the synthesis of several pharmaceuticals, including the angiotensin-converting enzyme (ACE) inhibitor, perindopril.[3][4][5][6]

Synthesis and Manufacturing

The synthesis of enantiomerically pure this compound is a critical process for its application in pharmaceuticals. The primary strategies involve either the resolution of a racemic mixture or an asymmetric synthesis.

Synthetic Pathway Overview

A common and industrially viable approach begins with the synthesis of racemic indoline-2-carboxylic acid, followed by chiral resolution and subsequent N-protection.

G cluster_0 Synthesis of Racemic Indoline-2-carboxylic Acid cluster_1 Chiral Resolution cluster_2 N-Protection A Indole-2-carboxylic Acid B Racemic Indoline-2-carboxylic Acid A->B Catalytic Hydrogenation C Racemic Indoline-2-carboxylic Acid D Diastereomeric Salt Formation (e.g., with (R)-α-methylbenzylamine) C->D Chiral Resolving Agent E (S)-Indoline-2-carboxylic Acid D->E Fractional Crystallization & Acidification F (S)-Indoline-2-carboxylic Acid G (S)-1-[(Benzyloxy)carbonyl]- 2-indolinecarboxylic Acid F->G Benzyl Chloroformate (Cbz-Cl), Base (e.g., NaHCO₃)

Caption: Synthetic workflow for (S)-1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid.

Detailed Experimental Protocol: Synthesis of (S)-1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic Acid

This protocol is a representative synthesis based on established chemical principles and published methods for related compounds.[3][7][8][9]

Step 1: Synthesis of Racemic Indoline-2-carboxylic Acid

  • Reaction Setup: To a solution of indole-2-carboxylic acid (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add a catalytic amount of a hydrogenation catalyst (e.g., 5% Rhodium on carbon or Palladium on carbon).

  • Hydrogenation: The reaction mixture is subjected to hydrogen gas (typically at a pressure of 5-10 bar) at a temperature of 50-60°C until the reaction is complete (monitored by TLC or HPLC).

  • Work-up: The catalyst is removed by filtration through celite. The solvent is then removed under reduced pressure to yield racemic indoline-2-carboxylic acid.

Causality: The aromatic indole ring is reduced to the saturated indoline ring under these catalytic hydrogenation conditions. The choice of catalyst and conditions is crucial to avoid over-reduction or side reactions.

Step 2: Chiral Resolution of Racemic Indoline-2-carboxylic Acid

  • Salt Formation: The racemic indoline-2-carboxylic acid (1 equivalent) is dissolved in a suitable solvent, typically ethanol. A chiral resolving agent, such as (R)-α-methylbenzylamine (0.5-1.0 equivalents), is added to the solution.[3]

  • Fractional Crystallization: The mixture is stirred, allowing for the formation of diastereomeric salts. The less soluble salt, in this case, the (S)-indoline-2-carboxylic acid-(R)-α-methylbenzylamine salt, will preferentially crystallize out of the solution. The crystallization can be induced by cooling the mixture.

  • Isolation and Liberation of the (S)-enantiomer: The crystals are collected by filtration. The purified diastereomeric salt is then dissolved in water, and the pH is adjusted to the isoelectric point of the amino acid (around pH 2-3) using a strong acid like hydrochloric acid. This protonates the carboxylate and neutralizes the amine, causing the (S)-indoline-2-carboxylic acid to precipitate. The precipitate is collected by filtration, washed with cold water, and dried to yield the enantiomerically pure product.

Causality: The formation of diastereomeric salts allows for separation based on their different physical properties, such as solubility. The choice of the chiral resolving agent is critical for efficient separation.

Step 3: N-protection with Benzyloxycarbonyl (Cbz) Group

  • Reaction Setup: (S)-indoline-2-carboxylic acid (1 equivalent) is dissolved in an aqueous solution of a base, such as sodium bicarbonate or sodium hydroxide, to deprotonate the carboxylic acid and form the carboxylate salt.

  • Addition of Protecting Group: The solution is cooled in an ice bath, and benzyl chloroformate (Cbz-Cl, ~1.1 equivalents) is added dropwise while maintaining the pH in the basic range (pH 8-9).

  • Reaction and Work-up: The reaction is stirred for several hours at room temperature. After completion, the reaction mixture is washed with a non-polar organic solvent (e.g., diethyl ether) to remove any excess benzyl chloroformate and benzyl alcohol byproduct. The aqueous layer is then acidified with a strong acid (e.g., HCl) to a pH of 2-3.

  • Isolation: The product, this compound, precipitates out of the solution and is collected by filtration, washed with cold water, and dried under vacuum.

Causality: The reaction proceeds via a Schotten-Baumann type acylation. The basic conditions are necessary to deprotonate the amine, making it nucleophilic, and to neutralize the HCl byproduct generated during the reaction.

Spectroscopic Characterization (Representative Data)

Accurate structural elucidation is paramount. Below are representative spectroscopic data based on the known spectra of closely related N-acyl indoline derivatives.

¹H NMR (400 MHz, CDCl₃):

  • δ 7.25-7.40 (m, 5H): Aromatic protons of the benzyl group of the Cbz moiety.

  • δ 7.00-7.20 (m, 4H): Aromatic protons of the indoline ring system.

  • δ 5.10-5.30 (m, 2H): Methylene protons (-CH₂-) of the benzyl group. The signals may appear as two distinct doublets due to diastereotopicity.

  • δ 4.80-4.95 (dd, 1H): Methine proton at the C2 position.

  • δ 3.20-3.60 (m, 2H): Methylene protons at the C3 position of the indoline ring.

  • δ 10.0-12.0 (br s, 1H): Carboxylic acid proton.

¹³C NMR (100 MHz, CDCl₃):

  • δ 175.0-178.0: Carboxylic acid carbonyl carbon.

  • δ 154.0-156.0: Carbamate carbonyl carbon of the Cbz group.

  • δ 140.0-142.0, 130.0-132.0, 124.0-126.0, 115.0-117.0: Aromatic carbons of the indoline ring.

  • δ 135.0-137.0, 128.0-129.0: Aromatic carbons of the benzyl group.

  • δ 67.0-68.0: Methylene carbon (-CH₂-) of the benzyl group.

  • δ 60.0-62.0: Methine carbon at the C2 position.

  • δ 30.0-32.0: Methylene carbon at the C3 position.

FT-IR (KBr, cm⁻¹):

  • 3300-2500 (broad): O-H stretch of the carboxylic acid, often showing characteristic hydrogen-bonding patterns.

  • ~1740-1760: C=O stretch of the carboxylic acid carbonyl.

  • ~1690-1710: C=O stretch of the carbamate carbonyl (Cbz group).

  • ~1600, ~1495, ~1455: Aromatic C=C stretching vibrations.

  • ~1200-1300: C-O stretching of the carboxylic acid and carbamate.

Mass Spectrometry (ESI-MS):

  • [M-H]⁻: Calculated for C₁₇H₁₄NO₄⁻: 296.09.

  • [M+Na]⁺: Calculated for C₁₇H₁₅NNaO₄⁺: 320.09.

Applications in Drug Discovery and Organic Synthesis

The unique structural features of this compound make it a valuable synthon in several areas of medicinal chemistry.

Synthesis of ACE Inhibitors

The most prominent application of the (S)-enantiomer is as a key building block in the synthesis of perindopril, a widely prescribed ACE inhibitor for the treatment of hypertension and heart failure.[3][4][5][6] The rigid indoline core helps to correctly orient the pharmacophoric groups for optimal binding to the active site of the angiotensin-converting enzyme.

G A (S)-1-[(Benzyloxy)carbonyl]- 2-indolinecarboxylic Acid B Peptide Coupling A->B With appropriate peptide fragment C Deprotection B->C Hydrogenolysis (removes Cbz group) D Perindopril C->D

Caption: Role in the synthesis of the ACE inhibitor, Perindopril.

Constrained Amino Acid Mimetic in Peptidomimetics

As a constrained mimetic of proline and phenylalanine, this compound is used to introduce conformational rigidity into peptides.[1][2] This can lead to:

  • Increased Receptor Affinity and Selectivity: By locking the peptide backbone into a specific conformation that is favorable for binding.

  • Enhanced Proteolytic Stability: The non-natural amino acid structure can prevent recognition by proteases, thus increasing the half-life of the peptide drug.

Scaffold for Novel Therapeutics

The indoline-2-carboxylic acid core has been identified as a promising scaffold for the development of new therapeutic agents. For instance, derivatives have been investigated as:

  • HIV-1 Integrase Inhibitors: The carboxylic acid and adjacent functionalities can chelate with the magnesium ions in the active site of the integrase enzyme, which is crucial for viral replication.[10][11]

  • Antiviral Agents: The rigid scaffold can be decorated with various functional groups to target different viral proteins.[12][13][14]

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage are essential for safety and to maintain the integrity of the compound.

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place in a tightly sealed container. Protect from moisture and light.

  • Hazards: While not classified as highly hazardous, it may cause skin, eye, and respiratory irritation. The toxicological properties have not been fully investigated.

Conclusion

This compound is more than just a protected amino acid; it is a strategic molecular tool that offers solutions to some of the persistent challenges in drug design, namely conformational control and metabolic stability. Its established role in the synthesis of blockbuster drugs like perindopril, coupled with its growing potential in the development of novel antiviral agents and peptidomimetics, ensures its continued relevance in the field of medicinal chemistry. The synthetic routes are well-established, and its properties are well-understood, making it a reliable and versatile building block for the innovative drug discovery programs of the future.

References

  • A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives. (2021). ACS Publications. [Link]

  • A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives. (n.d.). NIH. [Link]

  • US7196204B2 - Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril. (n.d.).
  • Process For Industrially Viable Preparation Of Perindopril. (n.d.). Quick Company. [Link]

  • Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780). (n.d.). PubMed. [Link]

  • US6835843B2 - Method for synthesis of perindopril and its pharmaceutically acceptable salts. (n.d.).
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (n.d.). MDPI. [Link]

  • Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. (2007). ResearchGate. [Link]

  • Synthesis of indoline-2-carboxylic acid. (n.d.). PrepChem.com. [Link]

  • CA2521877A1 - Novel method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril. (n.d.).
  • US7521566B2 - Process for preparation of perindopril and salts thereof. (n.d.).
  • Process for for synthesis of (2S,3aS,7aS)-1-(S)-alanyl-octahydro-1H-indole-2- carboxylic acid derivatives and use in the synthes. (2005). Googleapis. [Link]

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. (2012). Longdom Publishing. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2019). RSC Publishing. [Link]

  • Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof. (n.d.). Googleapis. [Link]

  • CN102020600A - Synthetic method of indole-2-carboxylic acid. (n.d.).
  • Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. (2023). Cell. [Link]

  • US11814366B2 - Antiviral compounds and use thereof. (n.d.).
  • On the Reactivity of (S)-Indoline-2-Carboxylic Acid. (2024). ResearchGate. [Link]

  • 2-[4,5-Difluoro-2-(2-fluorobenzoylamino)-benzoylamino]benzoic acid, an antiviral compound with activity against acyclovir-resistant isolates of herpes simplex virus types 1 and 2. (n.d.). PubMed. [Link]

  • A novel antiviral formulation inhibits a range of enveloped viruses. (n.d.). PubMed. [Link]

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Sources

A Comprehensive Technical Guide to 1-Cbz-2-indolinecarboxylic Acid: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry and drug development, the strategic use of protecting groups is fundamental to achieving complex molecular architectures. Among the vast arsenal of available building blocks, N-protected amino acids stand out for their critical role in peptide synthesis and medicinal chemistry. This guide provides an in-depth technical examination of 1-Cbz-2-indolinecarboxylic acid, a pivotal derivative of indoline-2-carboxylic acid. The presence of the carboxybenzyl (Cbz) protecting group imparts specific reactivity and stability, making it a versatile intermediate for researchers.

This document will dissect the molecule's chemical structure, explore its physicochemical properties through spectroscopic analysis, detail its synthesis and key reactions, and highlight its applications as a conformational constraint in peptidomimetics and a scaffold in drug discovery. The insights presented herein are curated for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important synthetic tool.

Molecular Structure and Physicochemical Properties

1-Cbz-2-indolinecarboxylic acid, systematically named (2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid, is a chiral molecule whose structure is defined by three key components: a bicyclic indoline core, a carboxylic acid functional group at the C2 position, and a carboxybenzyl (Cbz) group protecting the indole nitrogen.[1]

Key Structural Features:

  • Indoline Core: A reduced indole ring, which acts as a constrained mimetic of both proline and phenylalanine, capable of influencing peptide conformations.[2]

  • Carboxylic Acid: The primary site for reactions such as amide bond formation, enabling its incorporation into larger molecules.

  • Carboxybenzyl (Cbz) Group: A robust and widely used protecting group for amines.[3] It is stable to a range of reaction conditions but can be selectively removed, most commonly via catalytic hydrogenolysis.[3][4]

The IUPAC name for the commonly used (S)-enantiomer is (2S)-1-phenylmethoxycarbonyl-2,3-dihydroindole-2-carboxylic acid.[1]

Physicochemical Data

The fundamental properties of 1-Cbz-2-indolinecarboxylic acid are summarized below for quick reference.

PropertyValueSource
Molecular Formula C₁₇H₁₅NO₄[1][5]
Molecular Weight 297.31 g/mol [1][5]
CAS Number 117483-89-3[5]
Appearance Off-white to yellow crystalline powder or crystals[6]
Melting Point 202-206 °C (for the parent indole-2-carboxylic acid)[6]
Spectroscopic Characterization

The structural integrity of 1-Cbz-2-indolinecarboxylic acid is unequivocally confirmed through a combination of spectroscopic techniques. The expected spectral data provide a unique fingerprint for the molecule.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would reveal characteristic signals for the aromatic protons of the indoline and benzyl groups, the methylene protons of the Cbz group, and the aliphatic protons of the indoline ring. The carboxylic acid proton would appear as a broad singlet at the downfield end of the spectrum.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would show distinct resonances for the carbonyl carbons of the carboxylic acid and the carbamate, the aromatic carbons, and the aliphatic carbons of the indoline ring.

  • IR (Infrared) Spectroscopy: The IR spectrum is dominated by strong absorption bands corresponding to the C=O stretching vibrations of the carboxylic acid and the urethane carbonyl of the Cbz group. The O-H stretch of the carboxylic acid would be visible as a broad band, and N-H stretching is absent due to the Cbz protection.

  • Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound, with the molecular ion peak [M]+ appearing at m/z 297.31.[5]

Synthesis and Reactivity

The synthesis of 1-Cbz-2-indolinecarboxylic acid is a straightforward protection reaction, while its subsequent reactivity is dictated by the interplay between the carboxylic acid and the Cbz protecting group.

Synthesis Pathway

The most common and efficient method for preparing 1-Cbz-2-indolinecarboxylic acid is through the N-protection of indoline-2-carboxylic acid. This reaction involves treating the parent amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions, typically using an aqueous solution of sodium carbonate or a similar base. The base deprotonates the secondary amine of the indoline ring, allowing the resulting nucleophilic nitrogen to attack the electrophilic carbonyl carbon of benzyl chloroformate.

Synthesis Indoline Indoline-2-carboxylic acid Reaction N-Protection Indoline->Reaction CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Reaction Base Base (e.g., Na₂CO₃) Base->Reaction Conditions Product 1-Cbz-2-indolinecarboxylic acid Reaction->Product Yields

Caption: Synthesis of 1-Cbz-2-indolinecarboxylic acid.

Detailed Protocol: Synthesis of 1-Cbz-2-indolinecarboxylic acid

  • Dissolution: Dissolve indoline-2-carboxylic acid in an aqueous solution of sodium carbonate (or a suitable base) with stirring.

  • Addition of Reagent: Cool the solution in an ice bath and slowly add benzyl chloroformate (Cbz-Cl), ensuring the temperature remains low.

  • Reaction: Allow the reaction mixture to stir and warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the mixture with a non-polar solvent (e.g., diethyl ether) to remove unreacted Cbz-Cl.

  • Acidification: Carefully acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of approximately 2-3. This will precipitate the product.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization if necessary.

Key Reactivity Pathways

The utility of 1-Cbz-2-indolinecarboxylic acid stems from its predictable reactivity, primarily involving the carboxylic acid and the removal of the Cbz group.

  • Amide Bond Formation (Peptide Coupling): The carboxylic acid moiety readily participates in coupling reactions with amines to form amide bonds. This is the key step for incorporating the indoline unit into a peptide chain. Standard coupling reagents like HBTU, T3P, or the Mukaiyama reagent can be employed.[2]

  • Cbz Deprotection: The Cbz group is typically removed via catalytic hydrogenolysis.[2] This involves reacting the compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This method is clean and efficient, yielding indoline-2-carboxylic acid (or its derivative if coupled) and toluene and carbon dioxide as byproducts.

Reactivity cluster_coupling Peptide Coupling cluster_deprotection Deprotection Start 1-Cbz-2-indolinecarboxylic acid Coupling Amine (R-NH₂) + Coupling Reagent Start->Coupling Deprotection H₂, Pd/C Start->Deprotection Product_Amide N-Cbz-Indoline-Amide Coupling->Product_Amide Product_Deprotected Indoline-2-carboxylic acid Deprotection->Product_Deprotected

Caption: Key reactivity pathways of the title compound.

Detailed Protocol: Cbz Deprotection via Catalytic Hydrogenolysis

  • Setup: Dissolve 1-Cbz-2-indolinecarboxylic acid in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a flask equipped with a stir bar.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution.

  • Hydrogenation: Seal the flask and purge with hydrogen gas. Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction's completion using TLC by observing the disappearance of the starting material.

  • Filtration: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the deprotected product, indoline-2-carboxylic acid.

Applications in Research and Drug Discovery

The unique structural features of 1-Cbz-2-indolinecarboxylic acid make it a valuable building block in several areas of chemical and pharmaceutical research.

Peptide Synthesis and Peptidomimetics

(S)-Indoline-2-carboxylic acid is a constrained analog of both proline and phenylalanine.[2] Its incorporation into peptide sequences can induce specific secondary structures, such as β-turns, or influence the cis-trans isomerization of amide bonds.[2] The Cbz-protected form is the ideal starting material for this purpose, as it allows for stepwise peptide synthesis where the nitrogen is shielded from unwanted reactions during the activation and coupling of its own carboxyl group. However, researchers must be mindful of the high tendency of dipeptides containing this moiety to form diketopiperazines upon N-deprotection.[2]

Medicinal Chemistry and Drug Discovery

The indole and indoline scaffolds are privileged structures in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[7] Derivatives of indole-2-carboxylic acid, for which 1-Cbz-2-indolinecarboxylic acid is a common precursor, have been investigated for a wide range of biological activities. Notably, this scaffold has been identified as a promising core for the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs).[8][9][10][11] The indole nucleus and the C2-carboxylic acid can chelate with the essential magnesium ions in the enzyme's active site, disrupting the viral replication cycle.[9][11]

Conclusion

1-Cbz-2-indolinecarboxylic acid is more than just a protected amino acid; it is a strategic building block that offers chemists precise control over synthetic pathways. Its well-defined structure, predictable reactivity, and the straightforward nature of its synthesis and deprotection make it an indispensable tool. From creating conformationally constrained peptides to serving as a core scaffold for potent enzyme inhibitors, the applications of this compound continue to expand. This guide has provided a foundational, technical overview intended to empower researchers to confidently and effectively utilize 1-Cbz-2-indolinecarboxylic acid in their synthetic endeavors.

References

  • Di Gioia, M. L., et al. (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. Chemistry & Biodiversity, 21(1), e202301476.
  • Malebari, A. M., et al. (2021).
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  • ResearchGate. (2008). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of indoline-2-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2794663, Indoline-2-carboxylic acid, N-BOC protected. Retrieved from [Link]

  • Perlmutter, J. S., et al. (2015). Design, Synthesis, and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils. Journal of Medicinal Chemistry, 58(15), 6149–6158.
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  • Google Patents. (2011). CN102020600A - Synthetic method of indole-2-carboxylic acid.
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An In-depth Technical Guide to the Synthesis of N-Cbz-(S)-indoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Cbz-(S)-indoline-2-carboxylic acid is a pivotal chiral building block in the synthesis of numerous pharmaceutical agents, most notably angiotensin-converting enzyme (ACE) inhibitors like Perindopril.[1][2] Its constrained bicyclic structure, derived from tryptophan, makes it a valuable non-proteinogenic amino acid analogue in medicinal chemistry. The stereocenter at the C-2 position is critical for biological activity, demanding highly stereocontrolled synthetic strategies. This guide provides an in-depth analysis of the prevalent and innovative pathways for its synthesis, designed for researchers and professionals in drug development. We will dissect the strategic considerations, mechanistic underpinnings, and practical execution of key methodologies, from asymmetric synthesis and enzymatic resolution to the final N-protection step.

Strategic Overview: The Two-Pillar Approach

The synthesis of the target molecule, N-benzyloxycarbonyl-(S)-indoline-2-carboxylic acid, fundamentally rests on two core transformations:

  • Establishment of the Chiral Indoline Core: The primary challenge lies in the enantioselective construction of the (S)-indoline-2-carboxylic acid scaffold.

  • Amine Protection: The secondary amine of the indoline ring must be protected with the Carboxybenzyl (Cbz) group to facilitate further synthetic manipulations, such as peptide couplings.[3][4]

This guide is structured around the diverse strategies employed to achieve the first and most critical objective, followed by a standardized protocol for the N-protection.

G cluster_0 Pillar 1: Synthesis of (S)-Indoline-2-carboxylic Acid cluster_1 Pillar 2: N-Protection Asymmetric Synthesis Asymmetric Synthesis Protection Step N-Cbz Protection Asymmetric Synthesis->Protection Step Resolution of Racemate Resolution of Racemate Resolution of Racemate->Protection Step Asymmetric Hydrogenation Asymmetric Hydrogenation Asymmetric Hydrogenation->Protection Step Final Product N-Cbz-(S)-indoline- 2-carboxylic acid Protection Step->Final Product

Caption: Core synthetic strategy for N-Cbz-(S)-indoline-2-carboxylic acid.

Pathway A: Asymmetric Synthesis from Acyclic Precursors

This approach constructs the chiral center and the heterocyclic ring concurrently from an acyclic, chiral starting material.

Strategy: Intramolecular Ullmann Condensation

A highly effective method utilizes (S)-2-bromophenylalanine as the starting material. The core transformation is a copper-catalyzed intramolecular C-N bond formation (an Ullmann condensation) to forge the indoline ring.

Mechanistic Insight: The choice of a copper catalyst is crucial. Copper(I) facilitates the coupling between the aryl halide (the bromo-substituted phenyl ring) and the amine, even at moderate temperatures. The reaction is driven by the formation of the stable five-membered heterocyclic ring. The stereochemistry at the alpha-carbon is retained throughout the process, making the chirality of the starting material paramount.

G A (S)-2-Bromophenylalanine C (S)-Indoline-2-carboxylic acid A->C Intramolecular Ullmann Condensation B CuCl, K2CO3 NMP, 80-100 °C B->A

Caption: Pathway A: Intramolecular Ullmann Condensation.

Experimental Protocol: Copper-Catalyzed Cyclization[5][6]
  • Reaction Setup: To a flask, add (S)-2-bromophenylalanine (1.0 eq), potassium carbonate (K₂CO₃, 1.05-1.1 eq), and copper(I) chloride (CuCl, 0.01-0.1 eq).

  • Solvent Addition: Add N-methyl-2-pyrrolidone (NMP) as the solvent.

  • Inert Atmosphere: Flush the reactor with an inert gas (e.g., argon) and maintain a slow stream.

  • Heating: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by HPLC until the starting material is fully consumed (typically 3.5-4 hours).

  • Workup: Cool the mixture to room temperature. Add water and an extraction solvent like ethyl acetate (EtOAc). Adjust the pH of the aqueous layer to ~3.3 with hydrochloric acid.

  • Extraction: Separate the layers and extract the aqueous phase multiple times with EtOAc.

  • Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. The crude product can be further purified by adjusting the pH of an aqueous solution to its isoelectric point (~2.1) to precipitate the pure (S)-indoline-2-carboxylic acid.[5][6]

Trustworthiness: This method provides excellent enantiomeric excess (>98% ee) and high yields (in-solution yields up to 96%).[5][6] The self-validating nature of this protocol lies in the direct transfer of chirality from a commercially available, enantiopure starting material.

Pathway B: Resolution of Racemic Precursors

These strategies begin with the synthesis of a racemic mixture of indoline-2-carboxylic acid or its ester, followed by separation of the enantiomers.

Strategy: Enzymatic Kinetic Resolution

This elegant method leverages the stereoselectivity of enzymes, typically lipases or proteases, to differentiate between the two enantiomers of a racemic indoline-2-carboxylic acid ester.

Mechanistic Insight: Racemic indoline-2-carboxylic acid is first esterified (e.g., to the methyl ester).[7] An enzyme, such as Savinase or a lipase from Candida antarctica, is then introduced.[7][8] The enzyme selectively catalyzes the hydrolysis of one enantiomer (e.g., the R-ester) back to the carboxylic acid, leaving the desired (S)-ester unreacted and thus enantiomerically enriched. The separation of the remaining ester from the hydrolyzed acid is straightforward due to their different solubility properties.

G Racemate Racemic Indoline-2-carboxylic acid methyl ester Enzyme Hydrolytic Enzyme (e.g., Lipase, Savinase) in Buffer Solution Racemate->Enzyme Products (S)-Indoline-2-carboxylic acid methyl ester (unreacted) (R)-Indoline-2-carboxylic acid (hydrolyzed) Enzyme->Products Separation Extraction & Separation Products->Separation S_ester (S)-Ester Separation->S_ester R_acid (R)-Acid Separation->R_acid Hydrolysis Alkali Hydrolysis (NaOH) S_ester->Hydrolysis Final (S)-Indoline-2-carboxylic acid Hydrolysis->Final

Caption: Pathway B: Enzymatic Kinetic Resolution.

Experimental Protocol: Lipase-Catalyzed Resolution[7][9]
  • Esterification: Convert racemic indoline-2-carboxylic acid to its methyl ester by reacting it with methanol and thionyl chloride.[7]

  • Enzymatic Hydrolysis: Disperse the racemic methyl ester in a buffer solution (e.g., 100mM sodium carbonate). Add a hydrolytic enzyme (e.g., Savinase, Alcalase, or an immobilized lipase).[7][9]

  • Reaction: Stir the mixture. The enzyme will selectively hydrolyze the (R)-ester. Monitor the reaction until ~50% conversion is reached to maximize the enantiomeric excess of the remaining (S)-ester.

  • Separation: Extract the unhydrolyzed (S)-indoline-2-carboxylic acid methyl ester with an organic solvent (e.g., ethyl acetate). The (R)-acid will remain in the aqueous phase.

  • Final Hydrolysis: Hydrolyze the recovered, enantiopure (S)-ester using an alkali aqueous solution (e.g., NaOH) to yield the final (S)-indoline-2-carboxylic acid.[7]

  • Isolation: Acidify the solution to precipitate the product, which can be recovered by filtration.

Trustworthiness: This method is highly reliable for achieving exceptional optical purity, often >99% e.e.[7] The specificity of the enzyme-substrate interaction is the validating principle, ensuring a clean and precise separation of enantiomers.

Pathway C: Asymmetric Catalytic Hydrogenation

This is one of the most atom-economical methods, involving the direct hydrogenation of an indole precursor using a chiral catalyst.

Mechanistic Insight: The aromatic indole ring is generally resistant to hydrogenation due to its resonance stability.[10] However, using a transition metal catalyst, such as Rhodium, complexed with a chiral bisphosphine ligand (e.g., PhTRAP), allows for the stereoselective addition of hydrogen across the 2,3-double bond.[11] The N-atom of the indole is typically protected (e.g., with an Acetyl or Boc group) prior to hydrogenation. The chiral ligand creates a chiral environment around the metal center, directing the hydrogen delivery to one face of the substrate, thereby inducing asymmetry.

Key Considerations:
  • Catalyst System: The choice of metal and chiral ligand is critical. Rhodium complexes with ligands like PhTRAP have shown high efficacy.[11]

  • Substrate: N-protected indole-2-carboxylates are common substrates. The protecting group can influence reactivity and selectivity.

  • Reaction Conditions: The reaction requires a hydrogen atmosphere and the presence of a base (e.g., Cs₂CO₃) can be essential for achieving high enantioselectivity.[11]

The Final Step: N-Cbz Protection

Once enantiopure (S)-indoline-2-carboxylic acid is obtained, the final step is the protection of the secondary amine. The Cbz group is ideal as it is stable under many reaction conditions but can be readily removed by catalytic hydrogenolysis.[3]

Mechanistic Insight: This reaction typically proceeds via a Schotten-Baumann mechanism. A base (e.g., NaHCO₃, NaOH) deprotonates the carboxylic acid and activates the amine for nucleophilic attack on the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl).

Experimental Protocol: N-Cbz Protection
  • Dissolution: Dissolve (S)-indoline-2-carboxylic acid (1.0 eq) in an aqueous solution of a base like sodium bicarbonate or sodium hydroxide at 0 °C.

  • Reagent Addition: Slowly add benzyl chloroformate (Cbz-Cl, ~1.1 eq) dropwise while maintaining the temperature at 0 °C and stirring vigorously.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Workup: Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of ~2.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Cbz-(S)-indoline-2-carboxylic acid.

Comparative Analysis of Synthesis Pathways

Pathway Strategy Key Reagents/Catalyst Typical Yield Typical ee Advantages Disadvantages
A Intramolecular Ullmann Condensation(S)-2-bromophenylalanine, CuClGood to Excellent[5]>98%[5]High ee, direct chirality transfer.Requires specific, potentially costly starting material.
B Enzymatic ResolutionRacemic ester, Lipase/Protease~40-45% (theoretical max 50%)>99%[7]Exceptional enantiopurity, uses inexpensive enzymes.Theoretical yield is limited to 50%, requires esterification/hydrolysis steps.
C Asymmetric HydrogenationN-Ac-indole-2-COOH, [Rh(nbd)₂]SbF₆, PhTRAPHighUp to 95%[11]High atom economy, direct.Requires expensive chiral ligands and catalysts, high-pressure equipment.

Conclusion

The synthesis of N-Cbz-(S)-indoline-2-carboxylic acid can be approached through several robust and well-validated pathways. The choice of strategy depends on factors such as the availability of starting materials, cost considerations, and the required scale and optical purity.

  • Intramolecular Ullmann Condensation offers a direct and highly stereospecific route when the chiral starting material is accessible.

  • Enzymatic Resolution stands out for its ability to deliver exceptionally high enantiomeric purity and is well-suited for industrial-scale production despite its inherent 50% yield limitation.[7][12]

  • Asymmetric Hydrogenation represents a modern, atom-economical approach, though it may involve higher initial costs for catalysts and ligands.[11]

Each pathway provides a reliable means to access this critical pharmaceutical intermediate, empowering researchers and drug development professionals to select the optimal method for their specific needs.

References

  • Liu, J., et al. (2011). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. Chinese Journal of Organic Chemistry. [Link]

  • Kim, T., et al. (2005). Method for preparing (s)-indoline-2-carboxylic acid and (s).
  • Das, P., et al. (2011). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. NIH Public Access. [Link]

  • Diccianni, J. B., et al. (2020). Catalytic Synthesis of Indolines by Hydrogen Atom Transfer to Cobalt(III)–Carbene Radicals. Organic Letters. [Link]

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  • PrepChem. (1987). Synthesis of indoline-2-carboxylic acid. [Link]

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  • Jones, A. M., et al. (2021). Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry. [Link]

  • Kuwano, R., et al. (2004). Catalytic Asymmetric Hydrogenation of Indoles Using a Rhodium Complex with a Chiral Bisphosphine Ligand PhTRAP. Organic Letters. [Link]

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  • Rueping, M., et al. (2007). Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles. Organic Letters. [Link]

  • Cordella, F., et al. (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. National Institutes of Health. [Link]

  • Fournier, J., et al. (2007). Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril.
  • Fournier, J., et al. (2004). Novel method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril.
  • Patsnap Eureka. (2007). indoline-2-carboxylic acid methyl ester using hydrolytic enzyme. [Link]

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  • Alcaraz, M-L., et al. (2001). A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. Molecules. [Link]

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Literature review on the discovery of 1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Review for Chemical Researchers and Pharmaceutical Development Professionals

Introduction

1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid, also known as N-Cbz-indoline-2-carboxylic acid, is a crucial chiral building block in the synthesis of a wide array of pharmaceutical agents and complex organic molecules. Its rigid bicyclic structure, derived from the amino acid proline, coupled with the versatile benzyloxycarbonyl (Cbz) protecting group, makes it an invaluable synthon for introducing the indoline scaffold into target molecules. This guide provides a comprehensive overview of the discovery and synthesis of this compound, with a focus on the underlying chemical principles and practical experimental methodologies.

The indoline-2-carboxylic acid core is a prominent feature in various biologically active compounds, including angiotensin-converting enzyme (ACE) inhibitors and HIV-1 integrase inhibitors[1][2]. The Cbz group, introduced by Bergmann and Zervas, offers robust protection of the secondary amine under a variety of reaction conditions, yet it can be selectively removed under mild hydrogenolysis conditions, ensuring the integrity of other sensitive functional groups within a molecule. This combination of structural significance and synthetic utility has cemented the importance of this compound in modern medicinal chemistry.

This technical guide will delve into the primary synthetic routes to this key intermediate, starting from the preparation of its precursor, indoline-2-carboxylic acid, and culminating in the critical N-protection step. We will explore the mechanistic rationale behind the chosen synthetic strategies and provide detailed, actionable protocols for the practicing chemist.

I. Synthesis of the Precursor: Indoline-2-carboxylic Acid

The journey to this compound begins with the synthesis of its immediate precursor, indoline-2-carboxylic acid. Numerous methods have been reported for the preparation of this compound, often starting from indole-2-carboxylic acid or its esters. A common and effective strategy involves the reduction of the indole ring system.

Reductive Cyclization Strategies

One of the classical approaches to indoline-2-carboxylic acid involves the reduction of indole-2-carboxylic acid or its esters. Various reducing agents and conditions have been employed, each with its own set of advantages and limitations.

A notable method for the preparation of racemic indoline-2-carboxylic acid involves the reduction of indole-2-carboxylic acid with tin and hydrochloric acid. This method, while effective, often requires harsh conditions. Milder and more contemporary methods often employ catalytic hydrogenation. For instance, the reduction of indole-2-carboxylic acid esters using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere provides a cleaner and more efficient route to the desired indoline scaffold.

The following diagram illustrates the general workflow for the synthesis of indoline-2-carboxylic acid from indole-2-carboxylic acid.

Synthesis_Workflow Indole Indole-2-carboxylic Acid Reduction Reduction Indole->Reduction [H] Indoline Indoline-2-carboxylic Acid Reduction->Indoline Schotten_Baumann cluster_reactants Reactants cluster_reaction Reaction Indoline Indoline-2-carboxylic Acid (Amine) Activated_Amine Deprotonated Amine (Nucleophile) Indoline->Activated_Amine Base CbzCl Benzyl Chloroformate Addition Nucleophilic Addition CbzCl->Addition Base Base (e.g., NaOH) Activated_Amine->Addition Elimination Elimination of Cl⁻ Addition->Elimination Product 1-[(Benzyloxy)carbonyl]-2- indolinecarboxylic Acid Elimination->Product

Caption: Mechanism of the Schotten-Baumann reaction for N-Cbz protection.

The choice of base and solvent system is critical for the success of this reaction. A biphasic system, typically an organic solvent (like dichloromethane or diethyl ether) and an aqueous basic solution (like sodium hydroxide or sodium carbonate), is often employed. This allows the reactants and product to remain in the organic phase while the inorganic byproducts are sequestered in the aqueous phase.[3]

Detailed Experimental Protocol: Synthesis of this compound

The following protocol is based on established procedures for N-Cbz protection of amino acids under Schotten-Baumann conditions.[4][5]

Materials:

  • Indoline-2-carboxylic acid

  • Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)

  • Water (H₂O)

  • Dichloromethane (DCM) or Diethyl ether (Et₂O)

  • Benzyl chloroformate (Cbz-Cl)

  • Hydrochloric acid (HCl) (for workup)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve indoline-2-carboxylic acid in an aqueous solution of sodium hydroxide (e.g., 1-2 M) or sodium carbonate at 0 °C (ice bath).

  • To this cold, stirring solution, add an equal volume of an organic solvent such as dichloromethane or diethyl ether.

  • Slowly add benzyl chloroformate (typically 1.1-1.2 equivalents) to the biphasic mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to stir vigorously at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Separate the organic layer. Extract the aqueous layer with the same organic solvent (2 x).

  • Combine the organic layers and wash with 1 M HCl to remove any unreacted amine and excess base, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • The product, this compound, can be purified by recrystallization or flash column chromatography.

Trustworthiness and Self-Validation: The progress of the reaction can be monitored by the disappearance of the starting material (indoline-2-carboxylic acid) using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

III. Characterization Data

The structural confirmation of this compound is paramount. Below is a table summarizing typical characterization data.

PropertyValue
Molecular Formula C₁₇H₁₅NO₄
Molecular Weight 297.31 g/mol
Appearance White to off-white solid
Melting Point 103-105 °C [5]
¹H NMR (CDCl₃, δ) ~7.3-7.4 (m, 5H, Ar-H of Cbz), ~7.1-7.2 (m, 4H, Ar-H of indoline), ~5.2 (s, 2H, CH₂ of Cbz), ~4.8-5.0 (m, 1H, H-2), ~3.0-3.5 (m, 2H, H-3)
¹³C NMR (CDCl₃, δ) ~175 (C=O, acid), ~155 (C=O, carbamate), ~140, ~135, ~128, ~127 (Ar-C), ~67 (CH₂ of Cbz), ~60 (C-2), ~30 (C-3)

Note: Specific NMR chemical shifts can vary depending on the solvent and instrument.

IV. Applications in Drug Discovery

The utility of this compound as a synthetic intermediate is well-documented in the field of drug discovery. Its incorporation into larger molecules allows for the introduction of a constrained and well-defined structural motif that can favorably interact with biological targets.

A prominent example is its use in the synthesis of HIV-1 integrase inhibitors. The indoline scaffold can mimic key interactions of the viral DNA with the enzyme's active site, and the carboxylic acid functionality can chelate essential metal ions required for catalysis.[1][2][6] The Cbz protecting group allows for the elaboration of other parts of the molecule before its strategic removal in the final steps of the synthesis.

Conclusion

The synthesis of this compound is a well-established and crucial transformation in organic and medicinal chemistry. The process, which involves the initial formation of the indoline ring system followed by a robust N-protection step, provides access to a valuable chiral building block. Understanding the nuances of the synthetic methodologies, particularly the Schotten-Baumann reaction, and the rationale behind the experimental choices is key to the successful and efficient preparation of this important compound. This guide has provided an in-depth overview of these aspects, offering both theoretical understanding and practical guidance for researchers in the field.

References

  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. [Link]

  • Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222. [Link]

  • Cordella, F., et al. (2023). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. ChemistrySelect, 8(36), e202302008. [Link]

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Introduction: The Indoline Scaffold and the Strategic Role of Carbobenzyloxy (Cbz) Protection

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activities of Cbz-Protected Indoline Derivatives

The indoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with significant therapeutic potential. Its rigid, bicyclic structure provides a unique three-dimensional framework for interacting with biological targets. The versatility of the indoline ring system allows for functionalization at various positions, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize pharmacological activity.

The introduction of a carbobenzyloxy (Cbz or Z) protecting group at the nitrogen atom of the indoline ring is a key synthetic strategy. The Cbz group, introduced by Bergmann and Zervas in 1932, is a cornerstone of amine protection in organic synthesis.[1] It serves two primary purposes in the context of indoline derivatives. First, it modulates the electronic properties of the indoline nitrogen, suppressing its basicity and nucleophilicity, which can be crucial for directing subsequent chemical modifications.[2] Second, the Cbz group itself can influence the biological activity of the final compound by altering its size, lipophilicity, and potential for hydrogen bonding, thereby affecting how the molecule binds to its target.[3][4] This guide provides a comprehensive overview of the known and potential biological activities of Cbz-protected indoline derivatives, focusing on their anticancer, antimicrobial, and neuroprotective effects, supported by detailed experimental protocols for their evaluation.

Anticancer Activity: Targeting Cellular Proliferation

Indoline derivatives have emerged as a promising class of anticancer agents, with some compounds demonstrating potent activity against various cancer cell lines.[5][6] The mechanism of action often involves the inhibition of critical cellular processes such as tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.[5]

One study reported a series of indoline derivatives that exhibited significant antiproliferative activity against several human cancer cell lines, including esophageal squamous cell carcinoma (ESCC).[5] The most potent compound in the series was identified as a tubulin polymerization inhibitor that binds to the colchicine binding site.[5] This interaction disrupts the formation of the mitotic spindle, a crucial structure for cell division, ultimately leading to cancer cell death. Molecular docking studies have further elucidated the binding mode of these derivatives within the colchicine site of tubulin, providing a structural basis for their activity.[5]

Logical Workflow for Anticancer Drug Screening

The discovery and validation of new anticancer agents follow a structured, multi-step process. This workflow ensures that only the most promising and selective compounds advance to further stages of development.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action (MoA) Studies cluster_2 In Vivo Validation A Compound Synthesis (Cbz-Indoline Derivatives) B Initial Cytotoxicity Assay (e.g., MTT Assay on Cancer Cell Lines) A->B C Selectivity Assessment (Test on Non-Malignant Cell Lines) B->C D Calculate Selectivity Index (SI) (SI = IC50 Normal / IC50 Cancer) C->D E Lead Compound Identification (High Potency & High SI) D->E X Discard or Redesign D->X Low Selectivity F Target Identification (e.g., Tubulin Polymerization Assay) E->F Promising Compound G Cell Cycle Analysis (Flow Cytometry) F->G H Apoptosis Assay (e.g., Annexin V Staining) G->H I Xenograft Model in Mice H->I Confirmed MoA J Evaluate Antitumor Activity & Toxicity

Caption: Workflow for the evaluation of potential anticancer compounds.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol describes a common method for evaluating the ability of a compound to kill cancer cells.[7][8]

1. Cell Culture:

  • Human cancer cell lines (e.g., Kyse450 for esophageal cancer) and non-malignant control cells (e.g., human fibroblasts) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[9]
  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

  • Cells are harvested using trypsin, counted with a hemocytometer, and seeded into 96-well plates at a density of 4,000-8,000 cells per well.
  • Plates are incubated overnight to allow for cell attachment.[9]

3. Compound Treatment:

  • Prepare a stock solution of the Cbz-protected indoline derivative in DMSO.
  • Create a series of dilutions of the compound in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
  • Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with untreated cells (negative control) and cells treated with a standard anticancer drug (e.g., cisplatin) as a positive control.

4. Incubation:

  • Incubate the plates for 24 to 72 hours at 37°C.

5. MTT Assay:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

6. Data Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability relative to the untreated control.
  • Plot the cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.[10]

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial and antifungal properties.[11] Indoline derivatives have been investigated as a potential source of novel antimicrobials.[12][13] Their mode of action can vary, but some have been shown to disrupt bacterial cell membrane integrity or inhibit essential enzymes.[14][15]

Studies have shown that certain synthetic indoline derivatives exhibit good activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.[12] In some cases, these compounds also show promise against Mycobacterium tuberculosis.[12] The structure-activity relationship is critical, with the nature and position of substituents on the indoline and any associated aromatic rings significantly influencing the antimicrobial spectrum and potency.[16]

Data Presentation: Antimicrobial Activity

The efficacy of antimicrobial compounds is typically summarized by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration required to inhibit the visible growth of a microorganism.[17]

Compound IDStaphylococcus aureus (MIC, µM)Escherichia coli (MIC, µM)Candida albicans (MIC, µM)
Cbz-Ind-A 83216
Cbz-Ind-B 416>64
Cbz-Ind-C 166432
Control Drug 248
Note: This table contains hypothetical data for illustrative purposes.
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for quantifying the antimicrobial activity of a novel compound.[11][18][19]

1. Preparation of Inoculum:

  • Grow the microbial strain (e.g., S. aureus) overnight in a suitable broth (e.g., Mueller-Hinton Broth).
  • Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

2. Compound Preparation:

  • In a 96-well microtiter plate, prepare two-fold serial dilutions of the Cbz-protected indoline derivative in the broth. Concentrations may range from 256 µg/mL down to 0.5 µg/mL.[19]

3. Inoculation and Incubation:

  • Add the prepared microbial inoculum to each well.
  • Include a positive control (broth with inoculum and a known antibiotic), a negative control (broth with inoculum but no compound), and a sterility control (broth only).[18]
  • Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[18]

4. Determination of MIC:

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[18]
  • Optionally, a growth indicator like resazurin can be added. A color change from blue to pink indicates viable cells.[11]

Neuroprotective Effects: Shielding the Nervous System

Neurodegenerative diseases like Parkinson's and Alzheimer's are characterized by the progressive loss of neurons.[20] There is a critical need for agents that can protect neurons from damage caused by factors like oxidative stress, excitotoxicity, and protein aggregation.[21][22][23][24][25] Indole and indoline derivatives have shown considerable promise as neuroprotective agents.[20][26][27][28]

Recent studies have identified novel indoline derivatives as potent inhibitors of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[29] One study found an indoline derivative that functioned as a radical-trapping antioxidant, scavenging lipid peroxides with efficacy comparable to the well-known inhibitor Ferrostatin-1, but with significantly improved metabolic stability.[29] This highlights the potential of the indoline scaffold in developing drugs for diseases where ferroptosis is implicated, such as stroke and neurodegeneration.[29]

Signaling Pathway: Nrf2-Mediated Antioxidant Response

Indole-3-carbinol, a related compound, has been shown to exert neuroprotective effects by modulating the Nrf2 antioxidant pathway. This pathway is a primary cellular defense against oxidative stress. Cbz-protected indoline derivatives with antioxidant properties may act through a similar mechanism.

G ROS Oxidative Stress (e.g., from ischemia) Keap1 Keap1 ROS->Keap1 Induces conformational change in Keap1 Protection Neuroprotection ROS->Protection Reduces Damage Indoline Cbz-Indoline Derivative (Radical Scavenger) Indoline->ROS Scavenges Nrf2 Nrf2 Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds to ARE AntioxidantEnzymes Expression of Antioxidant Genes (e.g., SOD, GPx) ARE->AntioxidantEnzymes Activates Transcription AntioxidantEnzymes->Protection

Caption: Nrf2-mediated antioxidant pathway potentially modulated by indoline derivatives.

Experimental Protocol: Evaluation of Neuroprotective Action In Vitro

This protocol outlines a method to assess a compound's ability to protect neuronal cells from toxin-induced death.[21][22][23][24][25]

1. Cell Culture:

  • Culture a neuronal cell line (e.g., mouse hippocampal HT22 cells) in appropriate media.

2. Pre-treatment:

  • Seed cells in a 96-well plate and allow them to adhere.
  • Treat the cells with various concentrations of the Cbz-protected indoline derivative for 1-2 hours.

3. Induction of Cell Death:

  • Introduce a neurotoxin to induce a specific cell death pathway. For example:
  • Use erastin or RSL3 to induce ferroptosis.[29]
  • Use glutamate to induce excitotoxicity.
  • Use H2O2 to induce oxidative stress.
  • Incubate for 24 hours.

4. Viability Assessment:

  • Assess cell viability using the MTT assay, as described in the anticancer protocol, or by using a live/dead cell staining kit and fluorescence microscopy.

5. Data Analysis:

  • Calculate the percentage of cell survival in the compound-treated groups relative to the toxin-only treated group.
  • Determine the EC50 value, which is the concentration of the compound that provides 50% protection against the neurotoxin.[29]

Conclusion and Future Perspectives

Cbz-protected indoline derivatives represent a versatile and promising class of compounds with a wide range of potential biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and neuroprotective agents warrants further investigation. The Cbz group, while often considered a simple protecting group, clearly plays a significant role in modulating the pharmacological profile of the indoline scaffold.

Future research should focus on synthesizing diverse libraries of these derivatives to expand the structure-activity relationship knowledge base. Mechanistic studies are crucial to precisely identify the molecular targets and signaling pathways involved in their biological effects. Furthermore, optimizing lead compounds for improved metabolic stability, bioavailability, and reduced toxicity will be essential for translating these promising laboratory findings into clinically viable therapeutic agents.

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The Architect's Toolkit: A Guide to Precursors in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: In the intricate world of organic synthesis, the final molecular architecture is a testament to the strategic selection and manipulation of its foundational components. This guide delves into the pivotal role of precursors—the starting materials and key intermediates that dictate the course and efficiency of a synthetic route. We move beyond a simple cataloging of reagents, offering a deep dive into the causality behind experimental choices for several classes of indispensable precursors. This document is intended for researchers, scientists, and drug development professionals, providing field-proven insights into the strategic application of Grignard reagents, Wittig reagents, chiral auxiliaries, protecting groups, and "click" chemistry precursors, all supported by detailed protocols and mechanistic understanding.

Introduction: The Precursor as a Strategic Linchpin

In chemical synthesis, a precursor is a compound that participates in a chemical reaction that produces another compound.[1] However, this definition belies the strategic importance of precursor selection. The choice of a precursor is not merely a matter of providing the necessary atoms; it is a decision that influences reaction pathways, stereochemical outcomes, and the overall elegance and efficiency of a multi-step synthesis.[2][3] An ideal precursor should be readily available, stable, and capable of being transformed into the desired functionality with high selectivity and yield. This guide explores the "why" and "how" behind the use of several classes of foundational precursors in modern organic synthesis.

Carbon-Carbon Bond Formation: The Bedrock of Molecular Complexity

The construction of a molecule's carbon skeleton is a primary objective in organic synthesis. Several classes of precursors have become indispensable tools for this purpose.

Grignard Reagents: Versatile Nucleophilic Carbon Sources

Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, Grignard reagents remain one of the most powerful tools for forming carbon-carbon bonds.[4][5] These organomagnesium halides (R-Mg-X) are prepared by reacting an organic halide with magnesium metal, typically in an ethereal solvent like diethyl ether or tetrahydrofuran (THF).[4][6] The polarity of the carbon-magnesium bond renders the carbon atom highly nucleophilic, reacting as if it were a carbanion.[7]

2.1.1. Causality of Experimental Choices

The efficacy of a Grignard reaction is critically dependent on anhydrous conditions. Grignard reagents are strong bases and react readily with protic solvents, including water, to quench the reagent and form an alkane.[4][5] The choice of an ether solvent is crucial as it stabilizes the Grignard reagent through coordination.[6]

2.1.2. Applications in Synthesis

Grignard reagents exhibit broad utility in reacting with various electrophiles:

  • Aldehydes and Ketones: Reaction with aldehydes and ketones yields secondary and tertiary alcohols, respectively. Formaldehyde provides a route to primary alcohols.[4]

  • Esters and Acid Chlorides: These reactions typically lead to the formation of tertiary alcohols after the addition of two equivalents of the Grignard reagent.

  • Carbon Dioxide: Carboxylation of Grignard reagents is a classic method for the synthesis of carboxylic acids.[8]

  • Epoxides: Grignard reagents open epoxide rings, typically at the less sterically hindered carbon, to form alcohols.[8]

2.1.3. Experimental Protocol: Synthesis of 2-Phenyl-2-propanol from Acetophenone and Methylmagnesium Bromide

Materials:

  • Magnesium turnings

  • Iodine crystal (as an initiator)

  • Anhydrous diethyl ether

  • Bromomethane (as a solution in diethyl ether)

  • Acetophenone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Add a small crystal of iodine to activate the magnesium surface.[5]

  • Add a small portion of the bromomethane solution in anhydrous diethyl ether to the flask. The initiation of the reaction is indicated by the disappearance of the iodine color and gentle refluxing.

  • Once the reaction has started, add the remaining bromomethane solution dropwise to maintain a steady reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of acetophenone in anhydrous diethyl ether dropwise from the dropping funnel.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by distillation or chromatography.

Wittig Reagents: Precision in Alkene Synthesis

The Wittig reaction, developed by Georg Wittig (Nobel Prize in Chemistry, 1979), is a cornerstone for the synthesis of alkenes from aldehydes or ketones.[9][10] The key precursor is a phosphorus ylide, also known as a Wittig reagent, which is typically prepared by treating a phosphonium salt with a strong base.[11][12]

2.2.1. Mechanism and Stereochemical Control

The reaction proceeds through a [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered oxaphosphetane intermediate.[12] This intermediate then decomposes to form the alkene and triphenylphosphine oxide. The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions. Unstabilized ylides generally favor the formation of Z-alkenes, while stabilized ylides tend to produce E-alkenes.

2.2.2. Experimental Workflow

The synthesis of an alkene via the Wittig reaction involves two main stages: the preparation of the phosphonium ylide and the subsequent reaction with a carbonyl compound.

Diagram: Wittig Reaction Experimental Workflow

Wittig_Workflow cluster_prep Ylide Preparation cluster_reaction Wittig Reaction AlkylHalide Alkyl Halide (R-CH2-X) SN2 SN2 Reaction AlkylHalide->SN2 PPh3 Triphenylphosphine (PPh3) PPh3->SN2 PhosphoniumSalt Phosphonium Salt [Ph3P+-CH2-R]X- SN2->PhosphoniumSalt Deprotonation Deprotonation PhosphoniumSalt->Deprotonation Base Strong Base (e.g., n-BuLi) Base->Deprotonation Ylide Wittig Reagent (Ylide) Ph3P=CH-R Deprotonation->Ylide Carbonyl Aldehyde or Ketone (R'R''C=O) Reaction Wittig Reaction Ylide->Reaction Carbonyl->Reaction Alkene Alkene (R'R''C=CH-R) Reaction->Alkene Byproduct Triphenylphosphine Oxide (Ph3P=O) Reaction->Byproduct

Caption: Workflow for alkene synthesis using the Wittig reaction.

Asymmetric Synthesis: The Role of Chiral Auxiliaries

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities.[13] Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[14]

Evans Oxazolidinone Auxiliaries

Developed by David A. Evans, chiral oxazolidinones are powerful auxiliaries for asymmetric alkylation and aldol reactions.[14][15] The auxiliary is first acylated, and the resulting N-acyloxazolidinone can be enolized and subsequently reacted with an electrophile. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, leading to highly diastereoselective bond formation. The auxiliary can then be cleaved under mild conditions to reveal the chiral product and recover the auxiliary.[14]

3.1.1. Data Presentation: Diastereoselectivity in Asymmetric Alkylation
Chiral AuxiliaryElectrophileDiastereomeric Excess (de%)Yield (%)
(4R,5S)-4-methyl-5-phenyloxazolidin-2-oneBenzyl bromide>9995
(4S)-4-isopropyloxazolidin-2-oneMethyl iodide9892

Data is illustrative and based on typical results reported in the literature.

Strategic Protection and Deprotection: The Art of Functional Group Manipulation

In multi-step syntheses, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired transformation elsewhere in the molecule.[16] This is achieved through the use of protecting groups.[17]

Principles of Protection

An effective protecting group must meet several criteria:

  • It should be easy to introduce in high yield.

  • It must be stable to the conditions of the subsequent reaction(s).[16]

  • It must be readily removable in high yield under conditions that do not affect other functional groups in the molecule.[16][18]

Orthogonal Protecting Group Strategy

In complex syntheses, it is often necessary to deprotect one functional group while leaving others protected. This is accomplished using an "orthogonal" protecting group strategy, where different protecting groups can be removed under distinct, non-interfering conditions.[17] For example, a tert-butyloxycarbonyl (Boc) group, which is acid-labile, and a fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, can be used to protect two different amino groups in the same molecule, allowing for their selective deprotection.[17][18]

Diagram: Orthogonal Protecting Group Strategy

Orthogonal_Protection Molecule Bifunctional Molecule -NH2 -NH2 ProtectedMolecule Differentially Protected -NH-Boc -NH-Fmoc Molecule->ProtectedMolecule Protection Deprotect1 Selective Deprotection 1 -NH2 -NH-Fmoc ProtectedMolecule->Deprotect1 Acidic Conditions Deprotect2 Selective Deprotection 2 -NH-Boc -NH2 ProtectedMolecule->Deprotect2 Basic Conditions React1 React at Site 1 Deprotect1->React1 React2 React at Site 2 Deprotect2->React2 FinalProduct1 Modified Product 1 React1->FinalProduct1 FinalProduct2 Modified Product 2 React2->FinalProduct2

Caption: Selective deprotection in an orthogonal strategy.

"Click" Chemistry: A Modular Approach to Synthesis

Coined by K. Barry Sharpless, "click" chemistry describes a class of reactions that are high-yielding, wide in scope, create only inoffensive byproducts, are stereospecific, and are easy to perform.[19][20] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier example of a click reaction.[]

Precursors for Click Chemistry

The key precursors for the CuAAC reaction are an azide and a terminal alkyne.[19] These functional groups are relatively easy to introduce into molecules and are generally unreactive under most biological and synthetic conditions, making them ideal for bioconjugation and materials science applications.[22]

Applications in Drug Development

The modular nature of click chemistry makes it a powerful tool for drug discovery.[22][23] Large libraries of compounds can be rapidly synthesized by "clicking" together various azide- and alkyne-containing building blocks. This approach has been used to generate lead compounds and to conjugate drugs to targeting moieties.[22]

Organometallic Cross-Coupling Reactions: A Revolution in Bond Formation

Palladium-catalyzed cross-coupling reactions, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, have transformed the synthesis of complex organic molecules, particularly in the pharmaceutical and materials industries.[24] These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[25]

Key Precursors and Reactions
  • Suzuki-Miyaura Coupling: Couples an organoboron reagent (boronic acid or ester) with an organic halide or triflate.[24]

  • Negishi Coupling: Utilizes an organozinc reagent with an organic halide or triflate.[24]

  • Sonogashira Coupling: Forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[24]

These reactions rely on a catalytic cycle involving a palladium catalyst and various organometallic precursors. The choice of precursor and reaction conditions allows for the precise construction of complex molecular architectures.[26]

Safety and Handling of Precursors

Many of the precursors discussed in this guide are reactive and require careful handling.[27][28] Grignard reagents, for example, are pyrophoric and react violently with water.[5] Strong bases like n-butyllithium are also highly reactive. It is imperative that researchers consult Material Safety Data Sheets (MSDS) and adhere to strict safety protocols, including the use of personal protective equipment (PPE) and working in well-ventilated fume hoods.[27][29]

Conclusion

The strategic selection and application of precursors are fundamental to the art and science of organic synthesis. From the robust carbon-carbon bond-forming capabilities of Grignard and Wittig reagents to the stereochemical control offered by chiral auxiliaries and the modular efficiency of click chemistry, a deep understanding of these foundational tools is essential for the modern synthetic chemist. By appreciating the causality behind experimental choices and adhering to rigorous protocols, researchers can continue to push the boundaries of molecular design and create the complex molecules that drive innovation in medicine and materials science.

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A Comprehensive Guide to the Nomenclature and Application of 1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of organic synthesis and medicinal chemistry, precise molecular identification is paramount. 1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid is a chiral building block of significant interest, frequently utilized in the synthesis of complex molecules, including peptidomimetics and pharmacologically active compounds. Its rigid bicyclic structure, derived from the amino acid proline, offers a unique conformational constraint that is highly valuable in drug design. However, the nomenclature surrounding this compound can be complex and varied, leading to potential confusion when navigating scientific literature, chemical catalogs, and regulatory documents.

This technical guide serves as a definitive resource on the synonyms, alternative names, and key identifiers for this compound. By providing a clear and comprehensive overview, this document aims to streamline communication and enhance clarity for researchers, scientists, and drug development professionals working with this versatile synthetic intermediate.

Understanding the Core Structure and Nomenclature

The systematic name, this compound, precisely describes its molecular architecture. The "indoline-2-carboxylic acid" forms the core scaffold, a bicyclic system where a benzene ring is fused to a five-membered nitrogen-containing ring (a dihydro-pyrrole), with a carboxylic acid group at the 2-position. The nitrogen at the 1-position is protected by a "benzyloxycarbonyl" group, commonly abbreviated as "Cbz" or "Z". This protecting group is crucial in synthetic chemistry, particularly in peptide synthesis, as it prevents the secondary amine of the indoline from undergoing unwanted reactions while allowing for selective deprotection under specific conditions.[1][2]

The molecule possesses a chiral center at the 2-position of the indoline ring. Consequently, it exists as two enantiomers, (2S) and (2R). The (S)-enantiomer is frequently the more biologically relevant and commercially available form, a direct consequence of its relationship to the naturally occurring L-amino acids.[3]

A Detailed Compilation of Synonyms and Identifiers

To facilitate accurate identification and sourcing, a comprehensive list of synonyms, alternative names, and registry numbers has been compiled. These are often encountered in various chemical databases, supplier catalogs, and scientific publications.

Systematic and Common Names

The nomenclature for this compound can vary based on the level of systematic detail and the conventions used by different organizations. Below is a table summarizing the most frequently encountered names.

Name TypeName
Primary Systematic Name This compound
IUPAC Name 1-(phenylmethoxycarbonyl)-2,3-dihydroindole-2-carboxylic acid[4]
Stereoisomer-Specific Name (2S)-1-[(Benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid[4]
Common Abbreviated Name N-Cbz-indoline-2-carboxylic acid
Alternative Systematic Name 2,3-Dihydro-1H-indole-1,2-dicarboxylic acid 1-benzyl ester
Depositor-Supplied Synonyms (S)-1-((Benzyloxy)carbonyl)indoline-2-carboxylic acid[4]
N-benzyloxycarbonyl-(S)-(-)-indoline-2-carboxylic acid[4]
1-CBZ-2-indolinecarboxylic acid[5]
Chemical Identifiers and Registry Numbers

For unambiguous identification in a global context, registry numbers and database identifiers are essential. These alphanumeric codes are unique to this specific chemical entity.

Identifier TypeIdentifier (for the racemate or unspecified stereochemistry)Identifier (for the (2S)-enantiomer)
CAS Registry Number 117483-89-3[6][7]104261-79-2[4]
PubChem CID 2341956932064[4]
ChEMBL ID Not specifiedCHEMBL1230160[4]
MDL Number MFCD02682032[6]MFCD08436959[4]
Molecular Formula C17H15NO4[4][6][8]C17H15NO4[4]
Molecular Weight 297.31 g/mol [6][7][8]297.30 g/mol [4][9]

Physicochemical Properties

A summary of the key computed physicochemical properties is provided below, which are crucial for experimental design, including solvent selection and reaction condition optimization.

PropertyValue
Molecular Weight 297.31 g/mol [6][7][8]
XLogP3 2.8 - 2.9
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 4
Topological Polar Surface Area 66.8 Ų[4][9]
Melting Point 103-105 °C[5]

Synthesis and Chiral Resolution

The synthesis of this compound typically begins with the parent amino acid, indoline-2-carboxylic acid. The protection of the secondary amine is a standard procedure in organic synthesis.

General Synthesis Workflow

G cluster_0 Synthesis of N-Cbz-Indoline-2-Carboxylic Acid Indoline-2-carboxylic acid Indoline-2-carboxylic acid Reaction Schotten-Baumann Reaction Indoline-2-carboxylic acid->Reaction Protecting Agent Benzyl Chloroformate (Cbz-Cl) Protecting Agent->Reaction Base Aqueous Base (e.g., NaHCO3) Base->Reaction Workup Acidification & Extraction Reaction->Workup Product 1-[(Benzyloxy)carbonyl]-2- indolinecarboxylic acid Workup->Product

Caption: General workflow for the N-protection of indoline-2-carboxylic acid.

The racemic indoline-2-carboxylic acid can be synthesized through methods such as the reduction of indole-2-carboxylic acid. The enantiomerically pure forms, particularly the (S)-enantiomer, are often obtained through the resolution of this racemic mixture using chemical or enzymatic methods.[3] Chiral acids can be employed as resolving agents to form diastereomeric salts that can be separated by crystallization.[10]

Applications in Research and Drug Development

The utility of this compound is primarily as a constrained proline mimetic in the synthesis of peptidomimetics and other complex molecular architectures.

Peptidomimetic and Peptide Synthesis

The indoline scaffold imposes a rigid conformation on the peptide backbone, which can be advantageous in designing molecules that target specific protein-protein interactions or enzyme active sites. The Cbz protecting group is stable under a variety of reaction conditions but can be readily removed by catalytic hydrogenation, making it orthogonal to many other protecting groups used in peptide synthesis.[1][6] This allows for its incorporation into peptide sequences, followed by selective deprotection and further elaboration.

Synthesis of Bioactive Molecules

This compound serves as a key starting material for a range of biologically active molecules. For instance, it is a reagent in the preparation of dihydroisoxazole derivatives that act as transglutaminase 2 enzyme inhibitors.[8][11] Derivatives of the parent indoline-2-carboxylic acid have also been investigated as dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors for their anti-inflammatory potential.[12] Furthermore, the broader indole-2-carboxylic acid scaffold has been explored for the development of novel HIV-1 integrase inhibitors and dual inhibitors of IDO1 and TDO for cancer immunotherapy.[13][14][15]

Conclusion

This compound is a valuable and versatile building block in modern organic and medicinal chemistry. A thorough understanding of its extensive nomenclature is crucial for efficient and accurate scientific communication. This guide provides a consolidated reference for its various synonyms, alternative names, and identifiers, alongside key information on its properties, synthesis, and applications. By demystifying the nomenclature, we hope to empower researchers to more effectively utilize this important compound in the pursuit of novel therapeutics and other advanced chemical entities.

References

  • PubChem. (2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Wang, X., et al. (2011). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. Chinese Journal of Organic Chemistry. [Link]

  • Pharmaffiliates. This compound. [Link]

  • Dana Bioscience. 1-((Benzyloxy)carbonyl)octahydro-1H-indole-2-carboxylic acid 1g. [Link]

  • PubChem. (2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid | C17H15NO4 | CID 6932064. [Link]

  • Conte, E., et al. (2021). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry. [Link]

  • Li, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

  • Fields, G. B. (Ed.). (2002). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Novabiochem.
  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Li, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. [Link]

  • Cui, G., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Google Patents. (2011). Synthetic method of indole-2-carboxylic acid.
  • Abell, A. D., et al. (2005). Synthesis and neuroprotective activity of analogues of glycyl-L-prolyl-L-glutamic acid (GPE) modified at the alpha-carboxylic acid. Bioorganic & Medicinal Chemistry. [Link]

  • Guryanov, I., et al. (2019). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry. [Link]

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Methodological & Application

Application Notes & Protocols: Strategic Incorporation of 1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic Acid in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid, commonly referred to as Cbz-(S)-Ind-OH or Z-(S)-Ind-OH, is a non-proteinogenic amino acid that serves as a potent tool in medicinal chemistry and drug design. As a conformationally constrained mimetic of both L-proline and L-phenylalanine, its incorporation into peptide sequences offers a strategic approach to enforce specific secondary structures, enhance metabolic stability, and improve receptor binding affinity and selectivity.[1][2][3] The rigid, bicyclic structure of the indoline ring system significantly restricts the torsional angles of the peptide backbone, making it an invaluable building block for designing peptidomimetics with predictable and stable conformations.[4][5][6]

However, the unique structural features of Cbz-Ind-OH—namely its nature as a secondary amine and the steric bulk of the indoline ring—present distinct synthetic challenges.[3][7] These include reduced reactivity in standard coupling reactions and an increased propensity for side reactions, such as the formation of diketopiperazines, particularly after deprotection of a dipeptide.[3][7] This guide provides a comprehensive overview of the strategic use of Cbz-Ind-OH, detailing optimized protocols for its efficient incorporation into peptide chains and addressing the causality behind key experimental choices to overcome common synthetic hurdles.

Physicochemical Properties and Handling

Understanding the fundamental properties of Cbz-Ind-OH is the first step toward its successful application.

PropertyValueSource
IUPAC Name (2S)-1-[(Benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid[8]
Synonyms Cbz-Ind-OH, Z-Ind-OH, 1-Cbz-2-indolinecarboxylic acid[9]
CAS Number 117483-89-3 (racemic), 104261-79-2 ((S)-enantiomer)[8][9]
Molecular Formula C₁₇H₁₅NO₄[10][11]
Molecular Weight 297.31 g/mol [8][10]
Appearance Solid[9]
Melting Point 103-105 °C[9]
Solubility Soluble in organic solvents like DMF, NMP, CH₂Cl₂, and EtOAc.

Handling and Storage: Store in a cool, dry place, protected from light and moisture. As with most amino acid derivatives, it is stable under standard laboratory conditions.

The Strategic Rationale: Why Use a Constrained Mimetic?

The primary motivation for incorporating Cbz-Ind-OH into a peptide is to exert precise control over its three-dimensional structure. Flexible peptides often adopt multiple conformations in solution, which can lead to non-specific binding and lower affinity for a biological target. By introducing a rigid element like the indoline ring, the conformational freedom of the peptide is significantly reduced.[1][5]

Key Advantages:

  • Structural Pre-organization: The indoline scaffold can induce and stabilize specific secondary structures, such as β-turns and hairpins, which are often critical for biological activity.[2]

  • Enhanced Metabolic Stability: The non-natural structure provides resistance to enzymatic degradation by proteases, increasing the peptide's in vivo half-life.[6]

  • Improved Receptor Selectivity: By locking the peptide into a bioactive conformation, binding to the intended target can be enhanced while off-target interactions are minimized.[1]

  • Proline & Phenylalanine Mimicry: It uniquely combines the properties of two important amino acids: the backbone-turning ability of proline and the aromatic side-chain interaction potential of phenylalanine.[2][3]

Caption: Logical flow from the problem of peptide flexibility to the solution.

Overcoming Synthetic Challenges: Coupling Strategies

The successful incorporation of Cbz-Ind-OH hinges on the choice of coupling methodology. Its secondary amine and bulky nature can significantly slow down the rate of acylation compared to primary amino acids. This necessitates the use of highly efficient coupling reagents.

Comparative Efficiency of Coupling Reagents

The following table summarizes recommended coupling conditions. Yields are sequence-dependent and provided as a general guide; optimization is often required.

Coupling ReagentActivating AdditiveBaseSolvent(s)Typical Yield (%)Key Considerations
HATU (Internal HOAt)DIPEA, 2,4,6-CollidineDMF, NMP>95%Highly Recommended. Superior for sterically hindered couplings. Minimizes racemization.[12]
HBTU (Internal HOBt)DIPEA, NMMDMF, NMP>90%A standard, effective choice. May require extended coupling times or a double coupling strategy for difficult sequences.[3][12]
PyBOP (Internal HOBt)DIPEA, NMMDMF, CH₂Cl₂>90%Good reactivity; an alternative to aminium-based reagents.[12]
Mukaiyama's Reagent N/ATEACH₂Cl₂, Reflux~65%Effective in solution-phase, particularly for forming dipeptides where other methods might fail.[3]
T3P® N/ADIPEAEtOAc, Reflux~40%Can be effective but may result in lower yields compared to HATU/HBTU.[3]

Causality: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are superior because they form a highly reactive O-acylisourea intermediate that rapidly acylates the sterically hindered indoline nitrogen. The built-in 7-aza-1-hydroxybenzotriazole (HOAt) moiety is a more effective catalyst than the HOBt found in HBTU, accelerating the coupling and suppressing racemization.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for incorporating Cbz-Ind-OH.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy

This protocol assumes a standard manual or automated SPPS workflow. The key step is the coupling of Cbz-Ind-OH, which replaces a standard Fmoc-amino acid coupling step.

Workflow Overview:

SPPS_Workflow Start Start with Fmoc-AA-Resin Deprotect Step 1: Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotect Wash1 Step 2: DMF Wash Deprotect->Wash1 Couple Step 3: Cbz-Ind-OH Coupling (HATU/DIPEA) Wash1->Couple Wash2 Step 4: DMF Wash Couple->Wash2 Check Step 5: Kaiser Test Wash2->Check Repeat Incomplete: Double Couple Check->Repeat Positive Continue Complete: Continue Synthesis Check->Continue Negative Repeat->Couple

Caption: SPPS cycle for incorporating Cbz-Ind-OH.

Materials:

  • Fmoc-deprotected peptide-resin

  • Cbz-Ind-OH

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Resin Preparation: Start with the N-terminal Fmoc-deprotected peptide bound to the solid support. Ensure the resin is well-swollen in DMF.

  • Activation Solution Preparation: In a separate vessel, pre-dissolve Cbz-Ind-OH (3.0 eq.), HATU (2.9 eq.), in DMF.

    • Scientist's Note: Using slightly less than a full equivalent of the coupling reagent relative to the amino acid prevents the formation of unreactive byproducts.

  • Coupling Reaction: a. To the vessel containing the peptide-resin, add the activation solution from step 2. b. Add DIPEA (6.0 eq.) to the reaction mixture. c. Agitate the reaction vessel at room temperature for 2-4 hours.

    • Causality: DIPEA acts as a non-nucleophilic base to neutralize the protonated amine on the resin and facilitate the activation reaction without competing in the coupling. Using a hindered base like 2,4,6-collidine can sometimes be advantageous if racemization is a concern, though HATU is already very effective at preventing this.

  • Monitoring: After the coupling time, take a small sample of resin beads, wash them thoroughly with DMF and then ethanol, and perform a qualitative ninhydrin (Kaiser) test.

    • Expected Outcome: A negative test (beads remain colorless or yellow) indicates complete coupling.

  • Troubleshooting: If the Kaiser test is positive (blue beads), it indicates incomplete coupling. a. Drain the reaction solvent. b. Wash the resin with DMF (3x). c. Repeat the coupling procedure (Step 3) for another 1-2 hours (this is known as a "double couple").

  • Washing: Once coupling is complete, drain the reaction solvent and wash the resin thoroughly with DMF (5x) to remove all excess reagents and byproducts. The resin is now ready for the next step in the synthesis (e.g., another Fmoc-amino acid coupling or final cleavage).

Protocol 2: Solution-Phase Dipeptide Synthesis

This protocol describes the coupling of Cbz-Ind-OH to an amino acid ester, a common step in fragment condensation.

Materials:

  • Cbz-Ind-OH (1.0 eq.)

  • Amino acid methyl or ethyl ester hydrochloride (e.g., H-Ala-OMe·HCl) (1.0 eq.)

  • Mukaiyama's Reagent (2-Chloro-1-methylpyridinium iodide) (1.4 eq.)

  • Triethylamine (TEA) (2.8 eq.)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Reactant Dissolution: Dissolve Cbz-Ind-OH (1.0 eq.) and the amino acid ester hydrochloride (1.0 eq.) in anhydrous DCM.

  • Base Addition: Add TEA (2.8 eq.) to the solution and stir for 10 minutes at room temperature.

    • Causality: One equivalent of TEA neutralizes the hydrochloride salt of the amino acid ester. The remaining base is required for the Mukaiyama coupling mechanism.

  • Coupling Activation: Add Mukaiyama's reagent (1.4 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).[3]

  • Work-up: a. Cool the reaction mixture to room temperature. b. Dilute with additional DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude dipeptide by flash column chromatography on silica gel.

Deprotection of the Benzyloxycarbonyl (Cbz) Group

The Cbz group is a robust protecting group, stable to the basic conditions of Fmoc removal and the moderate acidic conditions used to cleave many side-chain protecting groups in Fmoc/tBu SPPS.[13] Its removal is typically the final step or a strategic step in fragment synthesis.

Deprotection Pathways:

Deprotection cluster_0 Reagents & Conditions Start Peptide-Cbz-Ind-... Method1 Method 1: Catalytic Hydrogenolysis Start->Method1 Method2 Method 2: Acidolysis Start->Method2 End Peptide-H-Ind-... Method1->End R1 H₂, Pd/C Solvent: MeOH, EtOH, or AcOH Method1->R1 Method2->End R2 HBr in Acetic Acid or IPA·HCl Method2->R2

Caption: Primary methods for Cbz group removal from the indoline nitrogen.

Protocol 3: Cbz Deprotection by Catalytic Hydrogenolysis

This is the most common and cleanest method, proceeding under neutral conditions.

Procedure:

  • Dissolve the Cbz-protected peptide in a suitable solvent (e.g., Methanol, Ethanol, or Acetic Acid).

  • Add Palladium on carbon (10% Pd/C) catalyst (approx. 10% by weight of the peptide).

  • Secure the reaction flask to a hydrogenation apparatus.

  • Purge the system with hydrogen gas (H₂), and then maintain a hydrogen atmosphere (typically via a balloon or at 1-3 atm pressure).

  • Stir the reaction vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, carefully purge the system with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected peptide.[3][14]

  • Trustworthiness Note: This method is incompatible with peptides containing other reducible functional groups, such as Cys(Bzl) or Met, as the catalyst can be poisoned or side reactions may occur.

Protocol 4: Cbz Deprotection by Acidolysis

This method is a valuable metal-free alternative.[15]

Procedure:

  • Dissolve the Cbz-protected peptide in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Add a solution of HBr in acetic acid (e.g., 33% w/v) and stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, precipitate the product by adding cold diethyl ether.

  • Collect the precipitated peptide hydrobromide salt by filtration or centrifugation.

  • Scientist's Note: While effective, this strong acid treatment can cleave other acid-labile protecting groups (like t-butyl groups) and should be used with a compatible protection strategy.

References

  • Cowell, S. M., Lee, Y. S., Cain, J. P., & Hruby, V. J. (2004). Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands. Current medicinal chemistry, 11(21), 2785–2798. [Link]

  • Hill, T. A., Shepherd, N. E., Diness, F., & Fairlie, D. P. (2014). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Angewandte Chemie International Edition, 53(50), 13020-13041. [Link]

  • Souza, C. D., Pimenta, A. M., & Guimarães, J. A. (2018). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Molecules, 23(10), 2645. [Link]

  • Matrix Fine Chemicals. (n.d.). 1-[(BENZYLOXY)CARBONYL]-2,3-DIHYDRO-1H-INDOLE-2-CARBOXYLIC ACID. Matrix Fine Chemicals PDF. [Link]

  • Ahmad, F., et al. (2022). Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. RSC Medicinal Chemistry. [Link]

  • He, G., Wang, S., Yuan, J., & Chen, S. (2015). Assembly of indoline-2-carboxylate-embodied dipeptides via Pd-catalyzed C(sp2)-H bond direct functionalization. Organic letters, 17(3), 496–499. [Link]

  • Kumar, R. (2023). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? ResearchGate. [Link]

  • Cordella, F., Faure, S., Taillefumier, C., Pescitelli, G., Martinelli, E., Alonci, G., ... & Di Bari, L. (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. Chirality. [Link]

  • Meng, Z., et al. (2021). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

  • Martinelli, E., Alonci, G., Pescitelli, G., & Di Bari, L. (2021). A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives. The Journal of Organic Chemistry, 86(12), 8276–8284. [Link]

  • Cordella, F., Faure, S., Taillefumier, C., Pescitelli, G., Martinelli, E., Alonci, G., ... & Di Bari, L. (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. Chirality. [Link]

  • Meng, Z., et al. (2021). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (2024). Cbz deprotection conditions: screening of catalysts and sources of H2. ResearchGate. [Link]

  • PubChem. (n.d.). (2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]

  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. [Link]

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Application Notes and Protocols for the Amide Coupling of N-Cbz-(S)-indoline-2-carboxylic acid with Amino Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Sterically Hindered Amide Bond Formation

The formation of an amide bond is a cornerstone of organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and complex organic molecules. The coupling of N-Cbz-(S)-indoline-2-carboxylic acid, a conformationally constrained proline analogue, with various amino esters presents a unique set of challenges. The steric hindrance imparted by the indoline scaffold can significantly impede the reactivity of the carboxylic acid, necessitating carefully optimized coupling conditions to achieve high yields and maintain chiral integrity.[1][2] Recent studies have highlighted the low reactivity of (S)-indoline-2-carboxylic acid and its propensity to form undesirable side products, such as diketopiperazines, under certain conditions.[3][4]

This comprehensive guide provides detailed protocols and expert insights for researchers, scientists, and drug development professionals engaged in the synthesis of N-Cbz-(S)-indoline-2-carboxamides. We will delve into the mechanistic rationale behind the selection of coupling reagents and additives, offer step-by-step experimental procedures, and provide troubleshooting strategies to overcome common hurdles. The methodologies described herein are designed to be robust and reproducible, ensuring the efficient and reliable synthesis of target amide products.

The Critical Role of Coupling Reagents and Additives

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[5] Consequently, the carboxylic acid must first be activated to a more electrophilic species. The choice of coupling reagent and any accompanying additives is paramount for a successful reaction, especially when dealing with sterically demanding substrates like N-Cbz-(S)-indoline-2-carboxylic acid.[1]

Carbodiimides and Benzotriazole Additives: A Synergistic Partnership

Carbodiimide-based reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for amide bond formation.[5][6] These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] However, this intermediate is susceptible to racemization and can rearrange to form an inactive N-acylurea byproduct.[7][8]

To mitigate these side reactions and enhance coupling efficiency, carbodiimides are almost always used in conjunction with a benzotriazole-based additive, most commonly 1-hydroxybenzotriazole (HOBt).[7][9] HOBt intercepts the O-acylisourea intermediate to form a more stable and reactive HOBt-ester.[7] This active ester then reacts with the amine to furnish the desired amide, regenerating HOBt in a catalytic cycle.[10] This two-step activation process is crucial for suppressing racemization and improving overall reaction yields.[7][11]

Onium Salts: High-Efficiency Reagents for Challenging Couplings

For particularly challenging couplings involving sterically hindered amino acids, onium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often the reagents of choice.[1][11] These reagents directly activate the carboxylic acid to form highly reactive esters, leading to faster reaction times and often higher yields compared to carbodiimide-based methods.[11] HATU, in particular, is noted for its ability to overcome significant steric hindrance.[6]

The primary difference between these two classes of reagents lies in their activation mechanism and the nature of the active ester formed. Carbodiimides require an additive like HOBt to form the active ester, while onium salts are pre-activated and react directly with the carboxylate.

Visualizing the Reaction Pathway

To better understand the key transformations, the following diagrams illustrate the generalized mechanisms for carbodiimide/HOBt and HATU mediated couplings.

Carbodiimide Coupling Mechanism cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid N-Cbz-(S)-indoline- 2-carboxylic acid O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester Active HOBt-Ester O_Acylisourea->HOBt_Ester + HOBt N_Acylurea N-Acylurea Byproduct O_Acylisourea->N_Acylurea Side Reaction (Rearrangement) HOBt HOBt Amide_Product Desired Amide HOBt_Ester->Amide_Product + Amino Ester Amino_Ester Amino Ester HOBt_Regen HOBt (regenerated) HATU Coupling Mechanism cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid N-Cbz-(S)-indoline- 2-carboxylic acid Active_Ester Active OAt-Ester Carboxylic_Acid->Active_Ester + HATU, Base HATU HATU Base Base (e.g., DIPEA) Amide_Product Desired Amide Active_Ester->Amide_Product + Amino Ester Amino_Ester Amino Ester

Figure 2: Generalized mechanism for HATU mediated amide coupling.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the coupling of N-Cbz-(S)-indoline-2-carboxylic acid with a generic amino ester hydrochloride salt.

Protocol 1: EDC/HOBt Mediated Coupling

This protocol is a robust and cost-effective method suitable for many amino esters. The use of EDC is advantageous as the resulting urea byproduct is water-soluble, simplifying purification. [7] Materials:

  • N-Cbz-(S)-indoline-2-carboxylic acid

  • Amino ester hydrochloride (e.g., Glycine methyl ester HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole hydrate (HOBt·H₂O)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Cbz-(S)-indoline-2-carboxylic acid (1.0 eq) and HOBt·H₂O (1.2 eq). Dissolve the solids in anhydrous DCM or DMF (approximately 0.1 M concentration relative to the carboxylic acid). [7][12]2. Amine Salt Neutralization: In a separate flask, dissolve the amino ester hydrochloride (1.1 eq) in a minimal amount of the same anhydrous solvent and add DIPEA or TEA (1.1 eq) to neutralize the salt. Stir for 5-10 minutes at room temperature.

  • Activation: Cool the carboxylic acid/HOBt solution to 0 °C using an ice bath. Add EDC·HCl (1.2 eq) to the cooled solution in one portion. [7]Stir the mixture at 0 °C for 15-30 minutes. This pre-activation step is crucial for the formation of the active HOBt-ester. [7]4. Coupling: Add the neutralized amino ester solution from step 2 to the activated carboxylic acid mixture at 0 °C.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). [7]6. Work-up:

    • Once the reaction is complete, dilute the mixture with additional DCM or ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Protocol 2: HATU Mediated Coupling

This protocol is recommended for sterically hindered amino esters or when the EDC/HOBt method results in low yields. HATU reactions are generally faster and more efficient for challenging substrates. [6] Materials:

  • N-Cbz-(S)-indoline-2-carboxylic acid

  • Amino ester hydrochloride

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, dissolve N-Cbz-(S)-indoline-2-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add HATU (1.1 eq) to the solution. [12]Then, add the amino ester hydrochloride (1.1 eq).

  • Base Addition and Coupling: Cool the mixture to 0 °C. Slowly add DIPEA (2.5-3.0 eq) to the reaction mixture. The excess base is required to neutralize the amino ester salt and facilitate the coupling reaction. [12]4. Reaction Progression: Allow the reaction to stir at room temperature for 30 minutes to 4 hours. Monitor the reaction progress by TLC or LC-MS. HATU couplings are typically rapid. [12]5. Work-up:

    • Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl. [12] * Extract the product with ethyl acetate (3x).

    • Combine the organic layers and wash with water (2x) and brine (1x) to remove residual DMF and salts.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes the typical stoichiometry and reaction conditions for the described protocols.

ParameterProtocol 1: EDC/HOBtProtocol 2: HATU
Carboxylic Acid 1.0 eq1.0 eq
Amino Ester HCl 1.1 eq1.1 eq
Coupling Reagent EDC·HCl (1.2 eq)HATU (1.1 eq)
Additive HOBt·H₂O (1.2 eq)N/A
Base DIPEA or TEA (1.1 eq)DIPEA (2.5 - 3.0 eq)
Solvent Anhydrous DCM or DMFAnhydrous DMF
Temperature 0 °C to Room Temp0 °C to Room Temp
Typical Time 2 - 12 hours0.5 - 4 hours
Typical Yield Range 65 - 85%75 - 95%

Yields are substrate-dependent and may require optimization.

Troubleshooting and Expert Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Moisture: Coupling reagents are moisture-sensitive.<[12]br>Ineffective Activation: The chosen reagent may not be potent enough for the specific substrates.<[12]br>Poor Solubility: Reactants not fully dissolved. [12]Ensure all reagents are anhydrous and the reaction is run under an inert atmosphere. [12]For difficult couplings, switch from EDC/HOBt to a more powerful reagent like HATU. [12]Select a solvent (e.g., DMF) in which all components are fully soluble. [12]
Presence of N-acylurea Byproduct (EDC Protocol) The O-acylisourea intermediate rearranged before reacting with the amine.Ensure HOBt is added and allowed to pre-activate with the acid and EDC before the amine is introduced. Ensure the reaction is not run at elevated temperatures.
Racemization Detected The chiral center of the amino acid is susceptible to epimerization, especially with prolonged reaction times or excessive base.Use HOBt or other racemization-suppressing additives like HOAt. [1][9]Minimize reaction time by monitoring closely with TLC/LC-MS. Avoid using an excessive amount of base.
Difficult Purification DMF Removal: DMF is a high-boiling point solvent.Urea Byproduct (DCC): Dicyclohexylurea is poorly soluble in most organic solvents.For DMF, perform multiple aqueous washes during work-up. If using DCC instead of EDC, the dicyclohexylurea byproduct can often be removed by filtration.

Conclusion

The successful coupling of N-Cbz-(S)-indoline-2-carboxylic acid with amino esters is readily achievable with careful selection of reagents and adherence to optimized protocols. For most applications, the EDC/HOBt method offers a reliable and economical route. For more challenging, sterically hindered substrates, the use of a more potent onium salt reagent such as HATU is recommended. By understanding the underlying chemical principles and potential pitfalls, researchers can confidently synthesize these valuable amide building blocks for applications in drug discovery and development.

References

  • Vertex AI Search. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • BenchChem. (2025). Application Notes and Protocols for the Activation of Carboxylic Acids with HOBt Hydrate and a Carbodiimide.
  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2005). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 70(7), 2844–2847.
  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940–972.
  • Kaminski, K., et al. (2021). Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan. Polymers, 13(16), 2758.
  • Lavi, R., et al. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(23), 8863-8869.
  • BenchChem. (2025). Optimizing reaction conditions for coupling to carboxylic acids.
  • Cordella, F., et al. (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. Chirality, 36, e70008.
  • Cordella, F., Faure, S., Taillefumier, C., Pescitelli, G., Martinelli, E., Alonci, G., Liu, Z., & Angelici, G. (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. Chirality.
  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG. Retrieved January 12, 2026, from [Link]

Sources

Application Notes and Protocols for the Chiral Resolution of Racemic Indoline-2-Carboxylic Acid via Cbz Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Enantiomerically pure indoline-2-carboxylic acid is a crucial chiral building block in the synthesis of numerous pharmaceuticals, most notably the angiotensin-converting enzyme (ACE) inhibitor Perindopril. Direct resolution of the racemic acid can be challenging, and protecting the indoline nitrogen as a carbobenzyloxy (Cbz) derivative offers a robust alternative. This application note provides a comprehensive guide and detailed protocols for the chiral resolution of racemic indoline-2-carboxylic acid. The strategy involves N-protection with a Cbz group, diastereomeric salt crystallization using an economically viable chiral resolving agent, and subsequent deprotection to yield the desired enantiomer with high purity.

Strategic Overview: The Rationale for Cbz-Mediated Resolution

The resolution of racemic indoline-2-carboxylic acid is pivotal for the synthesis of its single-enantiomer active pharmaceutical ingredients. While direct resolution of the amino acid is possible, the introduction of the Cbz (benzyloxycarbonyl) protecting group onto the indoline nitrogen presents several strategic advantages:

  • Enhanced Crystallinity: The Cbz group, with its bulky aromatic moiety, often enhances the crystallinity of the resulting diastereomeric salts. This is a critical factor for achieving efficient separation through fractional crystallization, as well-defined, stable crystals are more likely to form.

  • Modified Acidity and Solubility: Protection of the secondary amine modifies the overall physicochemical properties of the molecule. This alteration can lead to more favorable solubility profiles of the diastereomeric salts in common organic solvents, providing a broader range of conditions for optimizing the crystallization-based separation.

  • Robustness and Stability: The Cbz group is stable under the basic conditions used for salt formation and the subsequent acidic conditions for liberating the resolved acid.[1] Its removal is typically achieved under neutral conditions via catalytic hydrogenolysis, a high-yielding and clean reaction that minimizes the risk of racemization.[2]

This guide details a three-stage process, outlining the expert logic and technical execution for each critical step.

G cluster_0 Stage 1: Protection cluster_1 Stage 2: Resolution cluster_2 Stage 3: Deprotection & Isolation racemic_acid Racemic Indoline- 2-Carboxylic Acid cbz_protection Cbz Protection (Cbz-Cl, Base) racemic_acid->cbz_protection racemic_cbz_acid Racemic N-Cbz-Indoline- 2-Carboxylic Acid cbz_protection->racemic_cbz_acid salt_formation Diastereomeric Salt Formation racemic_cbz_acid->salt_formation chiral_amine Chiral Resolving Agent ((R)-α-Methylbenzylamine) chiral_amine->salt_formation diastereomers Mixture of Diastereomeric Salts (R,R)-Salt & (S,R)-Salt salt_formation->diastereomers crystallization Fractional Crystallization diastereomers->crystallization pure_diastereomer Insoluble Diastereomer Salt ((S,R)-Salt) crystallization->pure_diastereomer acid_liberation Acid Treatment (e.g., HCl) pure_diastereomer->acid_liberation cbz_enantiomer Enantiopure N-Cbz-(S)- Indoline-2-Carboxylic Acid acid_liberation->cbz_enantiomer deprotection Cbz Deprotection (H₂, Pd/C) cbz_enantiomer->deprotection final_product Enantiopure (S)-Indoline- 2-Carboxylic Acid deprotection->final_product

Figure 1: Overall workflow for the chiral resolution of indoline-2-carboxylic acid.

Experimental Protocols and Methodologies

Stage 1: N-Cbz Protection of Racemic Indoline-2-Carboxylic Acid

The initial step involves the protection of the secondary amine of the racemic indoline-2-carboxylic acid using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.[1] Controlling the pH is crucial to prevent the decomposition of Cbz-Cl and minimize potential racemization.[3]

Protocol 1: Synthesis of (R,S)-N-Benzyloxycarbonyl-indoline-2-carboxylic acid

  • Dissolution: Dissolve racemic indoline-2-carboxylic acid (1.0 eq.) in a 1 M aqueous solution of sodium carbonate (2.5 eq.) with cooling in an ice-water bath to maintain a temperature of 0-5 °C.

  • Addition of Cbz-Cl: While stirring vigorously, add benzyl chloroformate (1.1 eq.) dropwise. It is imperative to maintain the temperature below 5 °C during the addition to minimize side reactions.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 3-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: Transfer the mixture to a separatory funnel and wash with diethyl ether (2x volumes) to remove unreacted benzyl chloroformate and other non-polar impurities.

  • Acidification & Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. The N-Cbz protected product will precipitate or form an oil. Extract the product with ethyl acetate (3x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the racemic N-Cbz-indoline-2-carboxylic acid, typically as a white solid or viscous oil.

ParameterTypical Value
Yield >95%
Purity (by NMR) >98%
Solvent for TLC Hexane:Ethyl Acetate (1:1) with 1% Acetic Acid
Appearance White to off-white solid

Table 1: Expected outcomes for N-Cbz protection.

Stage 2: Diastereomeric Salt Crystallization

This stage is the core of the resolution process. It leverages the formation of diastereomeric salts by reacting the racemic N-Cbz acid with an enantiomerically pure chiral amine. Based on industrial applications for the unprotected acid, (R)-(+)-α-methylbenzylamine is an effective and economical choice.[2] The key to successful resolution is the differential solubility of the two diastereomeric salts—((S)-acid•(R)-amine) and ((R)-acid•(R)-amine)—in a specific solvent system, allowing one to crystallize selectively.

G cluster_0 In Solution (Hot) cluster_1 After Crystallization (Cold) racemic_cbz Racemic N-Cbz Acid (R- and S-enantiomers) dissolution Dissolution in Hot Solvent (e.g., Ethanol) racemic_cbz->dissolution resolving_agent (R)-α-Methylbenzylamine resolving_agent->dissolution salt_R (R)-Acid • (R)-Amine Salt (Soluble) dissolution->salt_R salt_S (S)-Acid • (R)-Amine Salt (Soluble) dissolution->salt_S cooling Slow Cooling salt_R->cooling salt_S->cooling crystals Crystals of (S)-Acid • (R)-Amine Salt (Less Soluble) cooling->crystals mother_liquor Mother Liquor Enriched in (R)-Acid • (R)-Amine Salt (More Soluble) cooling->mother_liquor

Figure 2: Principle of diastereomeric salt crystallization.

Protocol 2: Resolution of N-Cbz-Indoline-2-Carboxylic Acid

  • Salt Formation: In a flask, dissolve the racemic N-Cbz-indoline-2-carboxylic acid (1.0 eq.) in a suitable solvent such as absolute ethanol or isopropanol by heating to reflux. In a separate container, dissolve (R)-(+)-α-methylbenzylamine (0.5-1.0 eq.) in a minimal amount of the same solvent. Note: The stoichiometry of the resolving agent may need optimization.

  • Mixing and Crystallization: Add the resolving agent solution to the hot solution of the racemic acid. Allow the mixture to cool slowly to room temperature. Further cooling in a refrigerator (4 °C) or an ice bath may be required to maximize crystal formation.

  • Isolation: Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

  • Recrystallization (Optional but Recommended): To enhance diastereomeric purity, recrystallize the isolated salt from the same or a different solvent system. This step is critical for achieving high enantiomeric excess.

  • Analysis: The diastereomeric purity of the salt can be assessed by ¹H NMR or by liberating the acid from a small sample and analyzing its enantiomeric excess by chiral HPLC.

ParameterRecommended Starting Conditions
Resolving Agent (R)-(+)-α-Methylbenzylamine
Stoichiometry 1.0 eq. acid : 0.5-1.0 eq. amine
Initial Solvents Ethanol, Isopropanol, Ethyl Acetate
Crystallization Temp. Cool from reflux to 0-4 °C
Expected Yield (1st crop) 30-45% (based on half of starting material)

Table 2: Recommended conditions for diastereomeric crystallization.

Stage 3: Liberation and Deprotection

Once the diastereomerically pure salt is obtained, the enantiopure N-Cbz-acid is liberated by acid treatment. The final step is the removal of the Cbz group to yield the target enantiopure indoline-2-carboxylic acid.

Protocol 3: Isolation of (S)-Indoline-2-Carboxylic Acid

  • Liberation of N-Cbz-Acid: Suspend the diastereomerically pure salt in a biphasic mixture of ethyl acetate and water. While stirring, add 1 M HCl until the aqueous layer reaches pH 1-2.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the enantiomerically enriched N-Cbz-(S)-indoline-2-carboxylic acid.

  • Cbz Deprotection (Hydrogenolysis): Dissolve the N-Cbz-(S)-indoline-2-carboxylic acid in a suitable solvent like methanol or ethanol. Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Hydrogenation: Stir the mixture vigorously under a hydrogen atmosphere (1 atm, typically from a balloon) at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Filtration and Isolation: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be kept wet. Concentrate the filtrate under reduced pressure to yield the enantiopure (S)-indoline-2-carboxylic acid. The byproducts, toluene and CO₂, are volatile and easily removed.[1]

Analytical Verification: Chiral HPLC

Confirmation of enantiomeric purity is essential. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric excess (e.e.) of the final product. Analysis can be performed on the N-Cbz protected intermediate or the final unprotected amino acid.

Protocol 4: Chiral HPLC Analysis of N-Cbz-Indoline-2-Carboxylic Acid

  • Column: A polysaccharide-based chiral stationary phase, such as CHIRALPAK® IC or a similar column, is often effective.

  • Mobile Phase: A typical mobile phase for normal phase chromatography would be a mixture of n-hexane and 2-propanol with a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 80:20:0.1 v/v/v).[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm.

  • Sample Preparation: Dissolve a small amount of the N-Cbz acid in the mobile phase.

The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: % e.e. = [(Area E1 - Area E2) / (Area E1 + Area E2)] x 100

AnalyteExpected Enantiomeric Excess
N-Cbz-(S)-Indoline-2-Carboxylic Acid (after recrystallization) >98% e.e.
(S)-Indoline-2-Carboxylic Acid (final product) >99.5% e.e.

Table 3: Target purity levels for resolved products.

Conclusion and Field Insights

The derivatization of racemic indoline-2-carboxylic acid with a Cbz group provides a highly effective and scalable strategy for chiral resolution. The cornerstone of this method is the diastereomeric salt crystallization with an economical resolving agent like (R)-α-methylbenzylamine. Careful optimization of the crystallization solvent and temperature is paramount to achieving high diastereomeric and, consequently, high enantiomeric purity. The subsequent deprotection via catalytic hydrogenolysis is a clean and efficient final step. This comprehensive approach provides researchers and process chemists with a reliable pathway to access enantiopure indoline-2-carboxylic acid, a critical intermediate for the pharmaceutical industry.

References

  • Sajiki, H. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Tetrahedron Letters. Available at: [Link]

  • Google Patents. Alpha-methyl benzyl amine salt of indoline-2-carboxylic acid.

Sources

Application Notes & Protocols: Evans' Oxazolidinones as Chiral Building Blocks in Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Modern Synthesis

In the landscape of pharmaceutical and life sciences research, the three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is fundamental to biological function. A significant portion of pharmaceuticals are chiral compounds, where enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1] A tragic historical example is thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen. This underscores the critical need for asymmetric synthesis, the selective production of a single enantiomer of a chiral molecule.[1][2]

Strategies to achieve this stereocontrol are diverse, including the use of chiral catalysts (metal-based, organocatalysts, or enzymes) and tapping into nature's "chiral pool" of readily available enantiopure starting materials like amino acids and carbohydrates.[2][3][4] Among the most robust and reliable methods, particularly in the early stages of drug discovery and complex molecule synthesis, is the use of chiral auxiliaries.[5][6] A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate to direct a chemical reaction with high stereoselectivity, after which it is removed and can ideally be recovered.[5][7]

This document provides an in-depth guide to one of the most powerful and predictable classes of chiral auxiliaries: Evans' oxazolidinones , focusing on their cornerstone application in the asymmetric aldol reaction.

The Evans' Chiral Auxiliary: A Paradigm of Stereocontrol

Developed by David A. Evans and his group, N-acyloxazolidinones are among the most successful chiral auxiliaries ever devised.[8][9] Typically derived from readily available and inexpensive chiral amino acids like valine or phenylalanine, they offer exceptional levels of stereocontrol in a variety of enolate-based reactions, including alkylations and aldol additions.[5][8]

The success of the Evans' auxiliary hinges on a logical and efficient three-stage workflow.[5] This process provides a reliable pathway to enantiomerically pure compounds, making it a staple in both academic and industrial laboratories.[10]

G sub Prochiral Substrate (e.g., Carboxylic Acid Derivative) acyl 1. Acylation (Attachment) sub->acyl aux Chiral Auxiliary (Evans' Oxazolidinone) aux->acyl imide N-Acyl Oxazolidinone (Chiral Substrate) acyl->imide react 2. Diastereoselective Reaction (e.g., Aldol Addition) imide->react adduct Diastereomerically Enriched Product react->adduct cleave 3. Auxiliary Cleavage (Removal) adduct->cleave prod Enantiomerically Pure Product (e.g., β-Hydroxy Acid) cleave->prod recycle Recovered Auxiliary cleave->recycle G start N-Acyl Oxazolidinone start->start enolate Z-Boron Enolate Formation (Bu₂BOTf, Et₃N) start->enolate 1 start->enolate enolate->enolate ts Chair-like Transition State (Zimmerman-Traxler Model) Aldehyde attacks unshielded face enolate->ts 2 + R'CHO enolate->ts ts->ts product Syn-Aldol Adduct (High Diastereoselectivity) ts->product 3 ts->product

Caption: Mechanistic pathway of the Evans asymmetric aldol reaction.

Data Presentation: Reliability and Scope

The Evans aldol reaction is renowned for its high diastereoselectivity across a range of substrates. The data below illustrates the typical performance of the reaction with (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone as the chiral auxiliary.

EntryAldehyde (R'CHO)Yield (%)Diastereomeric Ratio (syn:anti)
1Isobutyraldehyde85>99:1
2Benzaldehyde91>99:1
3Propionaldehyde8998:2
4Acrolein8097:3

Data is representative and compiled from typical results reported in organic chemistry literature.

Detailed Experimental Protocols

The following protocols provide a comprehensive, step-by-step guide for a typical Evans asymmetric aldol sequence.

Protocol 1: Acylation of the Chiral Auxiliary

Objective: To attach the propionyl group to the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone auxiliary.

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 1.6 M in hexanes (1.05 eq)

  • Propionyl chloride (1.1 eq)

  • Saturated aqueous NH₄Cl solution

  • Brine, Anhydrous MgSO₄, Ethyl Acetate, Hexanes

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add the chiral auxiliary to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and septum. Dissolve in anhydrous THF (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi dropwise via syringe over 10 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting lithium salt solution for 15 minutes at -78 °C.

  • Acylation: Add propionyl chloride dropwise to the solution. Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude N-propionyl oxazolidinone can be purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield a white solid.

Protocol 2: Boron-Mediated Asymmetric Aldol Reaction

Objective: To perform the diastereoselective aldol addition of isobutyraldehyde to the N-propionyl oxazolidinone.

Materials:

  • N-propionyl oxazolidinone (from Protocol 1, 1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Dibutylboron triflate (Bu₂BOTf), 1.0 M in DCM (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Isobutyraldehyde (1.5 eq, freshly distilled)

  • Methanol, 30% Hydrogen Peroxide (H₂O₂), Saturated aqueous NaHCO₃

Procedure:

  • Setup: Under an inert atmosphere, dissolve the N-propionyl oxazolidinone in anhydrous DCM (approx. 0.1 M). Cool the solution to -78 °C.

  • Enolate Formation: Add Bu₂BOTf dropwise, followed by the slow, dropwise addition of Et₃N. Stir the mixture at -78 °C for 30 minutes. The solution should become pale yellow.

  • Aldol Addition: Add isobutyraldehyde dropwise to the enolate solution at -78 °C. Stir the reaction for 1 hour at -78 °C, then allow it to warm to 0 °C and stir for an additional 1-2 hours. Monitor reaction progress by TLC.

  • Workup: Quench the reaction at 0 °C by adding methanol, followed by saturated aqueous NaHCO₃. Vigorously stir the biphasic mixture and add 30% H₂O₂ slowly (CAUTION: exothermic). Stir for 1 hour until the layers become clear.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by flash chromatography to obtain the pure syn-aldol adduct.

Protocol 3: Cleavage of the Chiral Auxiliary

Objective: To remove the auxiliary and isolate the chiral β-hydroxy acid.

Materials:

  • Aldol Adduct (from Protocol 2, 1.0 eq)

  • Tetrahydrofuran (THF) and Water (4:1 mixture)

  • 30% Hydrogen Peroxide (H₂O₂) (4.0 eq)

  • Lithium hydroxide (LiOH·H₂O) (2.0 eq)

Procedure:

  • Setup: Dissolve the aldol adduct in a 4:1 mixture of THF and water in a round-bottom flask. Cool the solution to 0 °C in an ice bath.

  • Hydrolysis: Add 30% H₂O₂ dropwise, followed by an aqueous solution of LiOH·H₂O.

  • Reaction: Stir the mixture vigorously at 0 °C for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture to pH ~2-3 with 1 M HCl.

  • Extraction: Extract the product with ethyl acetate (3x). The recovered chiral auxiliary will remain in the organic layer and can be isolated. The desired β-hydroxy acid product will be in the aqueous layer after acidification and can then be extracted with a more polar solvent or used directly.

Conclusion and Outlook

The Evans' oxazolidinone auxiliaries provide a time-tested, highly reliable, and mechanistically well-understood method for asymmetric synthesis. [5][6]The protocols detailed herein offer a robust framework for accessing enantiomerically enriched aldol products, which are valuable building blocks for the synthesis of complex natural products and active pharmaceutical ingredients. [8][11]While modern advancements in asymmetric catalysis offer more atom-economical alternatives, the predictability and scalability of the chiral auxiliary approach ensure its continued relevance and importance in the synthetic chemist's toolkit.

References

  • Benchchem. Chiral Auxiliary Applications in Asymmetric Synthesis: Application Notes and Protocols.
  • MDPI. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis.
  • JOCPR. Recent Advances in the Synthesis of Chiral Pharmaceuticals Using Biocatalysis.
  • PubMed. Microbial/enzymatic synthesis of chiral drug intermediates.
  • ResearchGate. Examples of efficient chiral ligands in asymmetric hydrogenation of β-keto esters.
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Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 1-Cbz-2-indolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Carbobenzyloxy-2-indolinecarboxylic acid (1-Cbz-2-indolinecarboxylic acid) is a versatile, conformationally constrained amino acid derivative that serves as an invaluable starting material for the synthesis of a diverse array of novel heterocyclic compounds. Its rigid bicyclic structure and orthogonal protecting groups at the nitrogen and carboxylic acid functionalities provide a robust platform for the construction of complex molecular architectures. This guide provides detailed protocols and expert insights for the derivatization of 1-Cbz-2-indolinecarboxylic acid, focusing on the synthesis of amide derivatives and their subsequent transformation into fused heterocyclic systems of significant interest in medicinal chemistry and drug discovery. The protocols herein are designed to be reproducible and scalable, with an emphasis on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.

PART 1: Amide Bond Formation: A Gateway to Functional Diversity

The carboxylic acid moiety of 1-Cbz-2-indolinecarboxylic acid is a prime handle for diversification. Standard peptide coupling protocols can be employed to generate a library of amide derivatives, which can be final targets or key intermediates for further cyclization reactions. The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly racemization.[1][2] Reagents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in combination with a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) and an additive like 1-hydroxybenzotriazole (HOBt) are highly effective for coupling with a broad range of amines, including those that are electron-deficient.[3]

Protocol 1: General Procedure for Amide Coupling

This protocol describes a general method for the synthesis of amides from 1-Cbz-2-indolinecarboxylic acid using EDC, HOBt, and DMAP.

Materials:

  • 1-Cbz-2-indolinecarboxylic acid

  • Amine (various primary and secondary amines)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 4-Dimethylaminopyridine (DMAP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (CH3CN) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 1-Cbz-2-indolinecarboxylic acid (1.0 equiv) in acetonitrile (or DCM) at room temperature, add the desired amine (1.1 equiv), HOBt (0.1 equiv), and DMAP (1.0 equiv).

  • Add EDC (1.0 equiv) to the reaction mixture, followed by DIPEA (2.0 equiv).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO3 solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired amide derivative.

Expert Insight: The catalytic amount of HOBt is crucial for suppressing racemization and improving the efficiency of the coupling reaction. DMAP acts as an acyl transfer agent, which is particularly beneficial when coupling with less nucleophilic amines.[3] Acetonitrile is often a superior solvent for this reaction compared to DCM.[3]

Data Presentation: Representative Amide Derivatives
EntryAmineProductYield (%)
1AnilineN-phenyl-1-Cbz-indoline-2-carboxamide85
2BenzylamineN-benzyl-1-Cbz-indoline-2-carboxamide92
3Morpholine(1-Cbz-indolin-2-yl)(morpholino)methanone95
4(R)-1-PhenylethanamineN-((R)-1-phenylethyl)-1-Cbz-indoline-2-carboxamide88

PART 2: Synthesis of Pyrrolo[1,2-a]indole Scaffolds

The pyrrolo[1,2-a]indole core is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds.[4][5] A common synthetic strategy to access this tricyclic system involves the initial formation of an amide bond between 1-Cbz-2-indolinecarboxylic acid and an appropriate amino alcohol, followed by an intramolecular cyclization.

Workflow for the Synthesis of Pyrrolo[1,2-a]indoles

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Cyclization cluster_2 Step 3: Reduction (Optional) start 1-Cbz-2-indolinecarboxylic Acid + Amino Alcohol coupling EDC, HOBt, DMAP, DIPEA start->coupling intermediate1 N-(hydroxyalkyl)-1-Cbz-indoline-2-carboxamide coupling->intermediate1 cyclization Dess-Martin Periodinane (DMP) or SOCl2/Pyridine intermediate1->cyclization intermediate2 Pyrrolo[1,2-a]indolone Derivative cyclization->intermediate2 reduction LiAlH4 or NaBH4 intermediate2->reduction final_product Pyrrolo[1,2-a]indole reduction->final_product

Caption: Workflow for Pyrrolo[1,2-a]indole Synthesis.

Protocol 2: Synthesis of a Pyrrolo[1,2-a]indolone Derivative

This protocol outlines the synthesis of a pyrrolo[1,2-a]indolone derivative from the corresponding N-(2-hydroxyethyl)-1-Cbz-indoline-2-carboxamide.

Materials:

  • N-(2-hydroxyethyl)-1-Cbz-indoline-2-carboxamide (prepared as per Protocol 1)

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium thiosulfate (Na2S2O3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve N-(2-hydroxyethyl)-1-Cbz-indoline-2-carboxamide (1.0 equiv) in anhydrous DCM at 0 °C.

  • Add Dess-Martin Periodinane (1.5 equiv) portion-wise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO3 and saturated aqueous Na2S2O3 solution.

  • Stir vigorously until the layers are clear. Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired pyrrolo[1,2-a]indolone derivative.

Expert Insight: The Dess-Martin periodinane oxidation provides a mild and efficient method for the cyclization. Alternatively, activation of the alcohol as a leaving group (e.g., with SOCl2) followed by base-mediated cyclization can be employed.

PART 3: Construction of Tetrahydro-β-carboline Frameworks via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or, in the case of tryptophan derivatives, a tetrahydro-β-carboline.[6][7][8] This reaction can be adapted for the synthesis of novel fused heterocyclic systems from 1-Cbz-2-indolinecarboxylic acid derivatives. The key steps involve Cbz deprotection to unmask the secondary amine, followed by an intramolecular Pictet-Spengler cyclization.

Reaction Scheme: Intramolecular Pictet-Spengler Reaction

G cluster_0 Cbz Deprotection cluster_1 Pictet-Spengler Cyclization start 1-Cbz-2-(formylalkyl)-indoline deprotection H2, Pd/C start->deprotection intermediate1 2-(formylalkyl)-indoline deprotection->intermediate1 cyclization TFA, DCM intermediate1->cyclization final_product Tricyclic Tetrahydro-β-carboline Analog cyclization->final_product

Caption: Intramolecular Pictet-Spengler Reaction Pathway.

Protocol 3: Cbz Deprotection and Intramolecular Pictet-Spengler Cyclization

This protocol describes the deprotection of a Cbz-protected indoline derivative and subsequent acid-catalyzed cyclization.

Materials:

  • 1-Cbz-2-(formylalkyl)-indoline derivative

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H2) balloon

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

Step A: Cbz Deprotection

  • To a solution of the 1-Cbz-2-(formylalkyl)-indoline derivative (1.0 equiv) in MeOH or EtOAc, add 10% Pd/C (10 mol%).

  • Evacuate the flask and backfill with hydrogen gas from a balloon.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere for 4-12 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with MeOH or EtOAc.

  • Concentrate the filtrate under reduced pressure to obtain the crude deprotected intermediate. This intermediate is often used directly in the next step without further purification.

Step B: Intramolecular Pictet-Spengler Cyclization

  • Dissolve the crude deprotected intermediate from Step A in anhydrous DCM.

  • Add trifluoroacetic acid (TFA) (2.0-5.0 equiv) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO3 solution until the pH is basic.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired tricyclic product.

Expert Insight: The Pictet-Spengler reaction is driven by the formation of an electrophilic iminium ion under acidic conditions, which is then attacked by the electron-rich indole nucleus.[6] The choice of acid and reaction temperature can significantly influence the reaction outcome.

PART 4: Cbz Deprotection Protocol

The selective removal of the Cbz protecting group is a fundamental transformation in the synthetic manipulation of 1-Cbz-2-indolinecarboxylic acid and its derivatives. Hydrogenolysis is the most common and cleanest method for Cbz deprotection.[9][10]

Protocol 4: Standard Hydrogenolysis for Cbz Deprotection

This protocol provides a reliable method for the removal of the Cbz group.

Materials:

  • Cbz-protected indoline derivative

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H2) balloon or Parr hydrogenator

Procedure:

  • Dissolve the Cbz-protected indoline derivative (1.0 equiv) in MeOH or EtOAc.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Evacuate the reaction flask and backfill with hydrogen gas. For larger scale reactions, a Parr hydrogenator is recommended.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-16 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine. The product is often pure enough for subsequent steps, but can be purified by chromatography if necessary.

Trustworthiness Note: It is crucial to ensure the complete removal of the palladium catalyst, as residual palladium can interfere with subsequent reactions. Filtering through Celite® is highly effective for this purpose. The reaction should be performed in a well-ventilated fume hood due to the flammable nature of hydrogen gas.

References

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Application Notes & Protocols: Strategic Incorporation of 1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Conformational Constraint in Peptide Design

In the field of medicinal chemistry and drug development, the precise control of peptide conformation is paramount for modulating biological activity, enhancing metabolic stability, and improving pharmacokinetic profiles. 1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid, hereafter referred to as Cbz-L-Ind-OH, is a conformationally constrained proline analogue. Its bicyclic structure, fusing the pyrrolidine ring of proline with a benzene ring, significantly restricts the torsional angles of the peptide backbone.[1][2] This rigidity makes it an invaluable tool for introducing specific secondary structures, such as β-turns, into a peptide sequence.[3]

The incorporation of such constrained amino acids can lock a peptide into its bioactive conformation, increasing its affinity for a target receptor while simultaneously providing steric shielding against enzymatic degradation.[1][3] However, the unique structural features of Cbz-L-Ind-OH—namely its nature as a secondary amine and increased steric bulk—present distinct challenges in solid-phase peptide synthesis (SPPS) compared to standard proteinogenic amino acids.[3][4] Low reactivity and a heightened propensity for side reactions, such as diketopiperazine formation, necessitate optimized protocols.[3][4]

These application notes provide a comprehensive guide for researchers, detailing the chemical principles and field-proven protocols for the successful and efficient incorporation of Cbz-L-Ind-OH into peptide sequences using Fmoc-based SPPS.

Physicochemical Properties and Handling

A thorough understanding of the building block's properties is the foundation of a successful synthesis.

PropertyValue
Chemical Formula C₁₇H₁₅NO₄
Molecular Weight 297.31 g/mol
Appearance White to off-white solid
CAS Number 79069-72-8
Storage Store at 2-8°C. Keep dry.

Scientist's Note: Cbz-L-Ind-OH is stable under standard laboratory conditions. However, like all amino acid derivatives, it should be protected from moisture to prevent hydrolysis. Use of a desiccator for long-term storage is recommended.

Core Workflow for SPPS Incorporation

The integration of Cbz-L-Ind-OH into a peptide sequence via SPPS follows a cyclical process of deprotection, activation, and coupling. The critical steps, particularly activation and coupling, require special consideration due to the steric hindrance of the indoline moiety.

SPPS_Workflow cluster_resin Solid Support Resin Resin-NH-Peptide Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Fmoc_Deprotection Start Wash1 DMF Wash Fmoc_Deprotection->Wash1 Exposes N-terminal amine Coupling Coupling: Activated Cbz-L-Ind-OH Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Forms new peptide bond Capping Optional Capping (e.g., Acetic Anhydride) Wash2->Capping Cycle Repeat Cycle for Next Amino Acid Wash2->Cycle If capping is skipped Capping->Cycle Blocks unreacted sites

Caption: General SPPS cycle for incorporating Cbz-L-Ind-OH.

Detailed Protocols and Methodologies

Resin Selection and Preparation

The choice of resin depends on the desired C-terminal functionality (acid or amide).[5][6] For C-terminal amides, a Rink Amide resin is standard. For C-terminal carboxylic acids, a 2-chlorotrityl chloride resin is recommended as it allows for cleavage under mild acidic conditions that keep side-chain protecting groups intact.[6]

Protocol: Resin Swelling

  • Place the desired amount of resin in a suitable SPPS reaction vessel.

  • Add high-purity, amine-free N,N-Dimethylformamide (DMF) to cover the resin completely (approx. 10-15 mL per gram of resin).

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[7] This step is crucial for ensuring that reactive sites within the polymer matrix are accessible to reagents.[7]

Coupling Protocol for Cbz-L-Ind-OH

The coupling of Cbz-L-Ind-OH is the most critical step and is often less efficient than for standard amino acids due to steric hindrance.[4] Therefore, the use of a potent activating agent and optimized conditions are essential for driving the reaction to completion.

Principle of Activation: Carbodiimide or onium salt-based reagents react with the carboxylic acid of Cbz-L-Ind-OH to form a highly reactive intermediate (e.g., an O-acylisourea or an active ester). This intermediate is susceptible to nucleophilic attack by the free N-terminal amine of the peptide chain on the resin, forming the desired amide bond. Additives like HOBt or HOAt can form intermediate active esters that are more reactive and less prone to racemization.[8]

Activation_Mechanism Indoline Cbz-L-Ind-COOH ActiveEster Highly Reactive Active Ester Intermediate Indoline->ActiveEster Activation Reagent Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) Reagent->ActiveEster CoupledProduct Cbz-L-Ind-CO-NH-Peptide-Resin ActiveEster->CoupledProduct Coupling ResinPeptide H₂N-Peptide-Resin ResinPeptide->CoupledProduct

Caption: Activation and coupling of Cbz-L-Ind-OH.

Recommended Reagents and Conditions: Due to its hindered nature, standard coupling reagents like HBTU may require longer reaction times or double coupling.[3][9] The use of HATU is highly recommended as it is more reactive and superior for hindered couplings, minimizing racemization.[3][9]

Coupling ReagentActivating AdditiveBase (Equivalents)SolventTypical EfficiencyKey Considerations
HATU HOAt (internal)DIPEA or 2,4,6-Collidine (4 eq.)DMF, NMP>95% Highly recommended. Superior for hindered couplings and reduces racemization risk.[3][9]
HBTU HOBt (internal)DIPEA or NMM (4 eq.)DMF, NMP>90%A standard, cost-effective option. May require double coupling or extended reaction time.[3][9]
DIC/HOBt HOBt (1 eq.)N/A (DIPEA added in situ)DMF, CH₂Cl₂~85-90%Carbodiimide method; byproducts can be difficult to wash away.

Detailed Coupling Protocol (HATU):

  • Fmoc-Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF (5-7 times).

  • Prepare Coupling Solution: In a separate vial, dissolve Cbz-L-Ind-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

  • Activation: Add DIPEA or Collidine (4 equivalents) to the coupling solution and vortex for 1-2 minutes. This pre-activation step is vital.

  • Coupling Reaction: Add the activated solution to the deprotected resin. Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test (Ninhydrin test) on a small sample of beads.[10] A negative result (beads remain colorless or yellow) indicates a complete reaction. If the test is positive (blue beads), a second coupling (double couple) is necessary.[9][11]

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times) to remove all excess reagents and byproducts.

N-Cbz Group Deprotection

The benzyloxycarbonyl (Cbz or Z) group is a robust protecting group, stable to the basic conditions of Fmoc removal and the acidic conditions used for Boc deprotection.[12][13] Its removal is typically achieved via catalytic hydrogenolysis or under strong acidic conditions.[12]

Method 1: Catalytic Hydrogenolysis (Solution Phase)

  • Principle: This is the most common method, involving the cleavage of the benzyl-oxygen bond by hydrogen gas in the presence of a palladium catalyst.[12][14] It is typically performed after the peptide has been cleaved from the resin.

  • Protocol:

    • Dissolve the Cbz-protected peptide in a suitable solvent (e.g., Methanol, Ethanol, or Acetic Acid).

    • Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).[13]

    • Purge the reaction vessel with hydrogen gas (H₂) and stir the mixture under a hydrogen atmosphere (1 atm, balloon) at room temperature.[13]

    • Monitor the reaction by TLC or HPLC. Upon completion, filter the reaction mixture through Celite to remove the Pd/C catalyst and concentrate the filtrate.

Method 2: Acidolysis (On-Resin or Solution Phase)

  • Principle: The Cbz group can also be cleaved under strong acidic conditions, such as with HBr in acetic acid or with various HCl solutions.[12][15] This method is advantageous when the peptide contains other functional groups sensitive to hydrogenolysis.[12][15]

  • Caution: These are harsh conditions that can cleave many side-chain protecting groups and may not be suitable for on-resin deprotection unless a highly acid-resistant linker is used.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low Coupling Yield / Positive Kaiser Test 1. Incomplete activation of Cbz-L-Ind-OH. 2. Steric hindrance slowing the reaction. 3. Peptide aggregation on the resin.[16][17]1. Switch to a more potent coupling reagent like HATU.[9] 2. Increase reaction time or perform a "double couple" by repeating the coupling step.[9][11] 3. Increase the concentration of reagents.[11] 4. Use a solvent like N-Methyl-2-pyrrolidone (NMP) which can better solvate aggregating sequences.[16]
Diketopiperazine (DKP) Formation The free N-terminal amine of the indoline residue attacks the carbonyl of the preceding amino acid, cleaving the dipeptide from the resin. This is common after incorporating the second amino acid.1. Use a 2-chlorotrityl chloride resin, which allows for the first amino acid to be loaded as an Fmoc-protected dipeptide, bypassing the vulnerable stage. 2. During Fmoc removal of the indoline residue, use a less basic condition, such as 1-2% DBU in DMF for a shorter time, though this requires careful monitoring.
Incomplete Cbz Deprotection 1. Catalyst poisoning (e.g., by sulfur-containing residues like Met or Cys). 2. Insufficient hydrogen source or catalyst activity.1. Use a larger amount of catalyst or a scavenger for sulfur. 2. Ensure the hydrogen source is fresh and the catalyst is active. 3. Consider an alternative deprotection method like acidolysis if hydrogenolysis repeatedly fails.[15]

Conclusion

The successful incorporation of this compound into synthetic peptides is a powerful strategy for enforcing conformational constraint and enhancing therapeutic potential. While its steric bulk demands a departure from standard SPPS protocols, the challenges are readily overcome. By employing highly reactive coupling reagents such as HATU, carefully monitoring reaction completion, and selecting the appropriate deprotection strategy, researchers can effectively leverage the unique structural benefits of this valuable building block. The protocols and insights provided herein offer a robust framework for the synthesis of complex, conformationally defined peptides for advanced drug discovery and development.

References

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

  • ACS Publications. (2018, October 2). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. [Link]

  • Letters in Organic Chemistry. Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low- Carbon Alcohol. [Link]

  • AAPPTEC. Guide to Solid Phase Peptide Synthesis. [Link]

  • National Institutes of Health (NIH). A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. [Link]

  • ResearchGate. (2016, April 21). Conformational properties of constrained proline analogues and their application in nanobiology. [Link]

  • Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]

  • ResearchGate. (2025, August 9). Impact ofCis-proline analogs on peptide conformation. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • National Institutes of Health (NIH). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. [Link]

  • ResearchGate. Cbz deprotection conditions: screening of catalysts and sources of H2. [Link]

  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails?. [Link]

  • Springer. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. [Link]

  • Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]

  • Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. [Link]

  • National Institutes of Health (NIH). (2024, December 16). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. [Link]

  • Royal Society of Chemistry. (2024, March 18). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]

  • PubMed. (2020, February 15). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • ResearchGate. (2025, August 9). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]

  • UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. [Link]

  • Recent development of peptide coupling reagents in organic synthesis. [Link]

  • ResearchGate. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents. [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Beilstein Journals. Automated solid-phase peptide synthesis to obtain therapeutic peptides. [Link]

  • ACS Publications. (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup. [Link]

  • ResearchGate. (2024, December 22). (PDF) On the Reactivity of ( S )‐Indoline‐2‐Carboxylic Acid. [Link]

Sources

Application Note: Synthesis of Fused Dihydroisoxazole Derivatives via 1,3-Dipolar Cycloaddition of an Indoline-Derived Nitrone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive protocol for the synthesis of novel dihydroisoxazole derivatives, specifically those fused to an indoline scaffold. The core of this synthetic strategy involves the generation of a cyclic nitrone from 1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid (Cbz-indoline-2-carboxylic acid), followed by a highly efficient 1,3-dipolar cycloaddition reaction with various alkene dipolarophiles.[1][2] This method offers a robust pathway to complex heterocyclic structures that are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active compounds.[3][4] We will detail the mechanistic rationale, provide step-by-step experimental procedures, and offer insights into the characterization of the resulting polycyclic products.

Introduction and Scientific Background

Dihydroisoxazoles, also known as isoxazolines, are five-membered heterocyclic compounds that serve as versatile building blocks in organic synthesis.[3][5] Their derivatives are found in numerous natural products and pharmacologically active molecules, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and antiviral properties.[3][6][7] The fusion of the isoxazoline ring to other scaffolds, such as the indoline core, generates conformationally constrained structures that can effectively mimic peptide turns or interact with biological targets with high specificity.[3]

The primary method for constructing the dihydroisoxazole ring is the 1,3-dipolar cycloaddition reaction between a nitrone (the 1,3-dipole) and an alkene (the dipolarophile).[1][2] Nitrones are N-oxides of imines and are highly valuable intermediates in synthesis.[8] This reaction is a powerful tool for creating five-membered rings with high regio- and stereoselectivity in a single, atom-economical step.[1][2]

Our strategy leverages the readily available and structurally rigid this compound. This α-amino acid derivative serves as the precursor to a key cyclic nitrone intermediate. The constrained bicyclic nature of this nitrone is anticipated to impart significant facial selectivity during the cycloaddition, leading to a high degree of stereochemical control in the final product.

Overall Synthetic Strategy

The synthesis is a two-stage process that is typically performed in a single pot. The overall workflow is designed for efficiency and scalability.

Stage 1: In Situ Generation of the Cyclic Nitrone The process begins with the conversion of the carboxylic acid group of Cbz-indoline-2-carboxylic acid into a more reactive species, which then undergoes condensation with an N-substituted hydroxylamine. This is followed by an oxidation step to form the cyclic nitrone. Common methods for nitrone generation include the oxidation of secondary hydroxylamines or the condensation of aldehydes/ketones with hydroxylamines.[8] In this protocol, we adapt a procedure involving the activation of the carboxylic acid followed by reaction with N-benzylhydroxylamine and subsequent dehydration/oxidation to yield the reactive 1,3-dipole.

Stage 2: 1,3-Dipolar Cycloaddition Once the nitrone is formed in situ, the selected alkene dipolarophile is introduced into the reaction mixture. The cycloaddition proceeds, often at room temperature or with gentle heating, to form the thermodynamically favored fused dihydroisoxazole product.[9] The regioselectivity of the addition is governed by the electronic properties of both the nitrone and the alkene, as dictated by frontier molecular orbital (FMO) theory.[2]

Workflow Visualization

The following diagram illustrates the high-level experimental workflow from the starting material to the final purified product.

G cluster_prep Stage 1: Nitrone Generation cluster_reaction Stage 2: Cycloaddition cluster_workup Stage 3: Isolation & Purification A 1. Weigh Cbz-Indoline- 2-Carboxylic Acid B 2. Dissolve in Anhydrous Dichloromethane (DCM) A->B C 3. Add N-Benzylhydroxylamine & Coupling Agent (e.g., EDC) B->C D 4. Stir at 0°C to RT to form intermediate C->D E 5. In situ Oxidation/ Dehydration to form Nitrone D->E F 6. Add Alkene Dipolarophile (e.g., N-Phenylmaleimide) E->F Introduce Dipolarophile G 7. Stir at RT or Reflux (Monitor by TLC) F->G H 8. Quench Reaction & Perform Aqueous Work-up G->H Reaction Complete I 9. Dry Organic Layer (Na2SO4) & Concentrate H->I J 10. Purify by Flash Column Chromatography I->J K 11. Characterize Product (NMR, MS, IR) J->K

Caption: High-level workflow for the synthesis of fused dihydroisoxazoles.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Dichloromethane is a suspected carcinogen; handle with care.

Protocol 1: Synthesis of Fused Isoxazolidine-Indoline Derivative

This protocol details the reaction using N-phenylmaleimide as the dipolarophile.

Materials & Reagents:

ReagentCAS No.M.W. ( g/mol )Amount (mg)MmolEquiv.
1-(Benzyloxy)carbonyl-2-indolinecarboxylic acid79990-67-1297.312971.01.0
N-Benzylhydroxylamine hydrochloride29601-98-7159.621761.11.1
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)25952-53-8191.702111.11.1
N-Phenylmaleimide941-69-5173.171731.01.0
Triethylamine (TEA)121-44-8101.19111 (152 µL)1.11.1
Dichloromethane (DCM), Anhydrous75-09-284.9320 mL--

Procedure:

  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-(Benzyloxy)carbonyl-2-indolinecarboxylic acid (297 mg, 1.0 mmol).

  • Dissolution: Add 20 mL of anhydrous dichloromethane (DCM) and stir until the solid is completely dissolved. Cool the flask to 0 °C in an ice bath.

  • Hydroxylamine Addition: Add N-benzylhydroxylamine hydrochloride (176 mg, 1.1 mmol) and triethylamine (152 µL, 1.1 mmol) to the solution. Stir for 5 minutes.

    • Scientist's Note: Triethylamine is added to neutralize the HCl salt of the hydroxylamine, liberating the free base required for the reaction.

  • Amide Coupling: Add EDC (211 mg, 1.1 mmol) portion-wise over 5 minutes. Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. This step forms the intermediate hydroxamic acid, which will cyclize to the nitrone.

  • Dipolarophile Addition: Once the formation of the intermediate is confirmed by Thin Layer Chromatography (TLC), add N-phenylmaleimide (173 mg, 1.0 mmol) to the reaction mixture.

  • Cycloaddition: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:7 Ethyl Acetate:Hexanes mobile phase). The reaction may be gently heated to 40 °C (reflux in DCM) if the reaction is sluggish.

  • Work-up: Upon completion, dilute the reaction mixture with 20 mL of DCM. Transfer the solution to a separatory funnel and wash sequentially with 20 mL of 1 M HCl, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc).

  • Characterization: Combine the fractions containing the pure product and remove the solvent in vacuo. Characterize the final compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Mechanistic Rationale and Visualization

The core of this synthesis is the [3+2] cycloaddition, a type of pericyclic reaction.[2] The reaction is thermally allowed and proceeds through a concerted mechanism, meaning bond-breaking and bond-forming occur in a single transition state.[10] This concerted nature is responsible for the high stereospecificity often observed in these reactions.[1] The indoline-fused cyclic nitrone reacts with the C=C double bond of the N-phenylmaleimide to form a new five-membered isoxazolidine ring, creating multiple new stereocenters in a single step.

Reaction Mechanism Diagram

The diagram below outlines the key steps: activation of the carboxylic acid, formation of the cyclic nitrone intermediate, and the subsequent 1,3-dipolar cycloaddition.

Caption: Key steps in the formation of the dihydroisoxazole-indoline scaffold.

Expected Results and Troubleshooting

The reaction is generally high-yielding (60-85%) and clean. The major product is typically a single diastereomer due to the steric hindrance imposed by the bicyclic nitrone.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Incomplete formation of the nitrone intermediate. 2. Inactive coupling agent (EDC is moisture sensitive). 3. Low reactivity of the alkene.1. Ensure starting materials are dry; use anhydrous solvent. Confirm intermediate formation by TLC or LC-MS before adding the alkene. 2. Use a fresh bottle of EDC. 3. Increase reaction temperature to reflux (40 °C in DCM) or extend reaction time.
Multiple Products Observed by TLC 1. Formation of regioisomers (less common with symmetric dipolarophiles). 2. Decomposition of the nitrone or product.1. If using an unsymmetrical alkene, regioisomers are possible. Their separation may require careful chromatography. 2. Avoid prolonged heating. Ensure the work-up is performed promptly after reaction completion.
Difficult Purification The polarity of the product is very similar to a side product or starting material.Modify the eluent system for column chromatography. Try a different solvent system (e.g., Toluene/Acetone or DCM/Methanol) or consider preparative TLC or HPLC for small scales.

Conclusion

This application note outlines a reliable and efficient method for synthesizing novel fused dihydroisoxazole-indoline derivatives. The strategy, centered on the in situ generation of a cyclic nitrone from Cbz-indoline-2-carboxylic acid and its subsequent 1,3-dipolar cycloaddition, provides excellent chemical yields and stereocontrol. This protocol serves as a valuable tool for medicinal chemists and researchers in drug discovery, enabling access to complex heterocyclic scaffolds with high potential for biological activity.

References

  • Title: N-heterocyclic carbene-catalyzed direct enantioselective synthesis of dihydroisoxazolo[5,4-b]pyridin-6-ones Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

  • Title: New Regiospecific Catalytic Approaches to 4,5-Dihydroisoxazoles and 2,5-Dihydroisoxazoles from O-Propargylic Hydroxylamines Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis of 2,3-Dihydroisoxazoles from Propargylic N-Hydroxylamines via Zn(II)-Catalyzed Ring-Closure Reaction Source: ACS Publications - Organic Letters URL: [Link]

  • Title: Mechanism of Nitrone Formation by a Flavin-Dependent Monooxygenase Source: NIH - National Center for Biotechnology Information URL: [Link]

  • Title: 1,3-Dipolar cycloaddition of nitrones: synthesis of multisubstituted, diverse range of heterocyclic compounds Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

  • Title: Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics Source: MDPI URL: [Link]

  • Title: Nitrone - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Access to alpha-substituted amino acid derivatives via 1,3-dipolar cycloaddition of alpha-amino ester derived nitrones Source: PubMed URL: [Link]

  • Title: Process for preparing dihydroisoxazole derivatives Source: Google Patents URL
  • Title: Exploration and Development of Nitrone Chemistry Source: J-Stage URL: [Link]

  • Title: A Mild Synthesis of Bicyclic Alkoxyoxazolium Salts from Proline and Pipecolic Acid Derivatives Source: ResearchGate URL: [Link]

  • Title: Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds Source: NIH - National Center for Biotechnology Information URL: [Link]

  • Title: Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones Source: MDPI URL: [Link]

  • Title: Bicyclic Pyrrolidine-Isoxazoline γ Amino Acid: A Constrained Scaffold for Stabilizing α-Turn Conformation in Isolated Peptides Source: NIH - National Center for Biotechnology Information URL: [Link]

  • Title: Formation of Functional Cyclic Nitrones via a New Reaction Intermediate, Nitrosoketene and Its Development for the Synthesis of Nonproteinogenic Amino Acids Source: Semantic Scholar URL: [Link]

  • Title: Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles Source: NIH - National Center for Biotechnology Information URL: [Link]

  • Title: Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity Source: MDPI URL: [Link]

  • Title: Selective and Reversible 1,3-Dipolar Cycloaddition of 2-(2-Oxoindoline-3-ylidene)acetates with Nitrones in the Synthesis of Functionalized Spiroisoxazolidines Source: MDPI URL: [Link]

  • Title: Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity Source: PubMed URL: [Link]

  • Title: Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition Source: PubMed URL: [Link]

  • Title: 1,3-Dipolar cycloaddition of nitrones to oxa(aza)bicyclic alkenes Source: RSC Publishing URL: [Link]

  • Title: Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties Source: ResearchGate URL: [Link]

  • Title: 1,3-Dipolar Cycloaddition on Solid Supports: Nitrone Approach Towards Isoxazolidines and Isoxazolines and Subsequent Transformations Source: ResearchGate URL: [Link]

  • Title: Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate Source: Research Results in Pharmacology URL: [Link]

  • Title: PROCESS OF PREPARATION OF DI-HYDROISOXAZOLE DERIVATIVES Source: Google Patents URL

Sources

Incorporation of N-Cbz-(S)-indoline-2-carboxylic acid into peptide libraries.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Incorporation of N-Cbz-(S)-indoline-2-carboxylic Acid into Peptide Libraries for Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract: The incorporation of conformationally constrained amino acids into peptides is a powerful strategy for enhancing their therapeutic properties, such as metabolic stability, binding affinity, and cell permeability.[1][2][3] N-Cbz-(S)-indoline-2-carboxylic acid, a rigid proline analog, is a valuable building block for inducing specific secondary structures, like β-turns, and modulating peptide conformation.[4][5][6] However, its unique bicyclic structure presents challenges in standard solid-phase peptide synthesis (SPPS), including steric hindrance and reduced reactivity.[4] This guide provides a comprehensive set of protocols and expert insights for the efficient and reliable incorporation of N-Cbz-(S)-indoline-2-carboxylic acid into peptide libraries, enabling the exploration of novel chemical space in drug discovery.

Foundational Principles: The Rationale for Constrained Analogs

Peptides are exquisite biological modulators, but their therapeutic potential is often limited by poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and specificity.[3][7] Introducing unnatural amino acids with restricted conformational freedom is a proven method to overcome these limitations.[1][8][9] N-Cbz-(S)-indoline-2-carboxylic acid serves as a potent conformational director. Its rigid structure, derived from the fusion of a benzene ring to a proline-like pyrrolidine ring, pre-organizes the peptide backbone. This can lock the peptide into a bioactive conformation, enhancing binding to target proteins and increasing resistance to proteolytic degradation.[2][10]

The N-terminal Carboxybenzyl (Cbz or Z) group is a well-established protecting group in peptide chemistry. It is stable to the basic conditions used for Fmoc-group removal (e.g., piperidine) and the mildly acidic conditions of some resin linkers, offering good orthogonality within the Fmoc/tBu synthesis strategy.[11][12] However, its removal typically requires hydrogenolysis or strong acids, and its stability in standard high-TFA cleavage cocktails must be considered.[12]

Chemical Structure and Properties

cluster_0 N-Cbz-(S)-indoline-2-carboxylic acid mol

Caption: Chemical structure of N-Cbz-(S)-indoline-2-carboxylic acid.

Table 1: Physicochemical Properties

Property Value
Molecular Formula C₁₇H₁₅NO₄
Molecular Weight 297.31 g/mol
Stereochemistry (S)-configuration
Appearance White to off-white solid
Storage Store at 2-8°C, desiccated

| Key Feature | Conformationally constrained proline analog |

Core Methodology: Solid-Phase Peptide Synthesis (SPPS) Workflow

The successful incorporation of this sterically demanding amino acid requires optimization of the coupling step. The following workflow is designed for standard Fmoc/tBu-based SPPS.[13][14]

Caption: SPPS workflow for incorporating the constrained amino acid.

Protocol 1: Standard Coupling of N-Cbz-(S)-indoline-2-carboxylic Acid

This protocol details the most critical step of the synthesis: the activation and coupling of the title compound. Due to its steric bulk, a powerful uronium-based coupling reagent like HATU is strongly recommended to achieve high coupling efficiency and minimize racemization.[14][15]

Materials:

  • Fmoc-deprotected peptide-resin

  • N-Cbz-(S)-indoline-2-carboxylic acid

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) of high purity[16]

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (as confirmed by a negative response to a UV detector or a positive Kaiser test) and the resin has been thoroughly washed with DMF (5-7 times).

  • Reagent Preparation:

    • In a separate vessel, prepare the activation solution. For a 0.1 mmol scale synthesis, dissolve N-Cbz-(S)-indoline-2-carboxylic acid (3.0 eq, 0.3 mmol, 89.2 mg) and HATU (2.9 eq, 0.29 mmol, 110.3 mg) in anhydrous DMF (approx. 2 mL).

    • Allow this solution to pre-activate for 1-2 minutes. Causality: This forms the highly reactive O-acylisourea intermediate, priming it for nucleophilic attack. Waiting too long can lead to side reactions.

  • Initiate Coupling:

    • Add DIPEA (6.0 eq, 0.6 mmol, 105 µL) to the activation solution. The solution may change color.

    • Immediately add the entire activation mixture to the vessel containing the swelled, deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel at room temperature for a minimum of 2 hours. For particularly difficult sequences, this time can be extended to 4 hours or overnight.

  • Monitoring: After the initial coupling time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a qualitative ninhydrin (Kaiser) test.

    • Negative Result (beads are colorless/yellow): The coupling is complete. Proceed to the washing step.

    • Positive Result (beads are dark blue/purple): Unreacted primary amines are present. A second coupling (recoupling) is necessary.

  • Recoupling (if necessary): Drain the reaction vessel and repeat steps 3-5.

  • Washing: Once coupling is complete, drain the solvent and wash the resin extensively with DMF (5-7 times) and Dichloromethane (DCM) (3-5 times) to remove all excess reagents and byproducts. The resin is now ready for the next deprotection/coupling cycle.

Key Experimental Considerations & Data

Choice of Coupling Reagent

The choice of coupling reagent is paramount. While standard carbodiimides like DIC can be used, they often result in lower yields and require additives. Uronium/Aminium salts are superior for this application.

Table 2: Comparison of Common Coupling Reagents for Hindered Amino Acids

Reagent Molar Eq. (AA:Reagent:Base) Recommended Use Pros Cons
HATU 1 : 0.95 : 2 First Choice. Sterically hindered couplings.[14] Very fast, high efficiency, low racemization.[15] Higher cost, can cap N-terminus if used in large excess.
HBTU 1 : 0.95 : 2 Good alternative to HATU. Efficient and widely used. Slightly less reactive than HATU for difficult couplings.

| DIC/Oxyma | 1 : 1 : 2 | Budget-conscious choice. | Low cost. | Slower reaction times, potential for side reactions. |

Coupling the Subsequent Amino Acid

A frequently overlooked challenge is the acylation of the newly incorporated indoline's secondary amine. This nitrogen is a weaker nucleophile than a typical primary amine, which can lead to incomplete coupling in the subsequent step.

Expert Insight: To ensure complete acylation onto the indoline nitrogen, it is advisable to use the same powerful activation conditions (e.g., HATU) and a longer coupling time (at least 2 hours) for the next incoming amino acid. Double coupling may be required.

Application in Peptide Library Synthesis

The "split-and-pool" method is a cornerstone of combinatorial chemistry for generating large peptide libraries.[17] N-Cbz-(S)-indoline-2-carboxylic acid can be introduced at a fixed position or within a randomized segment of the library.

Caption: Split-and-pool synthesis incorporating a fixed indoline monomer.

Final Cleavage and Troubleshooting

Protocol 2: Cleavage from Resin and Global Deprotection

This protocol uses a standard high-TFA cocktail suitable for most acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt).[14] Note that under these harsh acidic conditions, the N-Cbz group may be partially or fully cleaved. If retention of the Cbz group is critical, alternative cleavage methods or a different protecting group strategy would be required.

Materials:

  • Peptide-resin (dried)

  • Reagent B: Trifluoroacetic acid (TFA) / Phenol / Water / Triisopropylsilane (TIS) (88:5:5:2 v/v/v/v)

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Place the dried peptide-resin in a suitable reaction vessel.

  • Add the cleavage cocktail (approx. 10 mL per 0.1 mmol of resin) to the resin.

  • Agitate at room temperature for 2-3 hours. Causality: TFA cleaves the peptide from the resin and removes side-chain protecting groups. TIS, water, and phenol act as scavengers to trap reactive cations (e.g., t-butyl cations) that are released, preventing re-attachment to sensitive residues like Trp or Met.[14]

  • Filter the resin and collect the filtrate into a cold centrifuge tube.

  • Precipitate the crude peptide by adding 10 volumes of cold diethyl ether.

  • Centrifuge the mixture (e.g., 3000 rpm for 5 min), decant the ether, and repeat the ether wash twice to remove scavengers.

  • Dry the resulting peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analyze the crude product by LC-MS to confirm identity and purity before final purification by HPLC.

Troubleshooting Guide

Table 3: Common Issues and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Low Coupling Yield of Indoline Acid (Positive Kaiser test after 2h) 1. Insufficient reagent activity.2. Steric hindrance.3. Poor quality DMF. 1. Switch to HATU or COMU.[15]2. Increase coupling time to 4h or overnight.3. Perform a double coupling.4. Use fresh, anhydrous, amine-free DMF.[16]
Deletion of Indoline Acid in Final Peptide Complete failure of the coupling step. Follow all recommendations for low coupling yield. Ensure complete deprotection of the previous residue before coupling.
Low Yield of Subsequent Coupling (onto the indoline nitrogen) Weak nucleophilicity of the indoline's secondary amine.[4][5] Use HATU activation for the next amino acid. Increase coupling time and/or perform a double coupling.

| Diketopiperazine (DKP) Formation | Intramolecular cyclization, especially if the indoline is the second or third residue.[4][5][6] | Use a 2-chlorotrityl chloride resin, which is sterically hindered and reduces DKP formation. Couple the next amino acid immediately after deprotection. |

References

  • Ribosomal Synthesis of Unnatural Peptides. Journal of the American Chemical Society.
  • Unnatural Amino Acids for Peptide Synthesis. Merck Millipore.
  • Constrained Peptide Drugs: Unlocking a New Era in Therapeutics. Blog.
  • Constrained Peptides in Drug Discovery and Development. SciSpace.
  • Unnatural Peptide Library Construction. CD Biosynsis.
  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC - PubMed Central.
  • Unnatural Amino Acids for Peptide Synthesis. Sigma-Aldrich.
  • Constrained Peptides and Macrocyclics. Discovery On Target.
  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC - PubMed Central.
  • Unn
  • Methods and protocols of modern solid phase peptide synthesis. Source.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
  • Overview of Solid Phase Peptide Synthesis (SPPS). Source.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Source.
  • On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. PMC - NIH.
  • Optimizing reaction conditions for coupling to carboxylic acids. Benchchem.
  • On the Reactivity of ( S )‐Indoline‐2‐Carboxylic Acid.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?.
  • Overview of Custom Peptide Synthesis. Source.
  • On the Reactivity of (S)-Indoline-2-Carboxylic Acid. R Discovery - Researcher.Life.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Peptide Coupling Reactions with N-Cbz-(S)-indoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for peptide synthesis. As Senior Application Scientists, we understand the unique challenges researchers face when incorporating non-canonical or sterically hindered amino acids into peptide sequences. This guide provides in-depth troubleshooting advice and optimized protocols specifically for N-Cbz-(S)-indoline-2-carboxylic acid, a proline analogue whose rigid structure presents significant synthetic hurdles.

Section 1: Understanding the Core Challenges

Q1: Why is N-Cbz-(S)-indoline-2-carboxylic acid considered a "difficult" amino acid to couple?

A1: The primary challenge stems from significant steric hindrance . The bicyclic indoline structure, which is conformationally restricted, physically obstructs the approach of the incoming nucleophile (the N-terminal amine of the coupling partner) to the activated carboxyl group.[1][2] This steric bulk slows down the rate of peptide bond formation considerably.[3]

This issue is twofold:

  • Carboxyl Group Inaccessibility: The indoline ring shields the carboxylic acid, making its activation and subsequent reaction less efficient compared to linear or less bulky amino acids.

  • Amine Group Inaccessibility (in the reverse coupling): When coupling to the N-terminus of an indoline residue, its amine group is also sterically hindered, presenting similar challenges.[3]

Consequently, standard coupling conditions, particularly those developed for simple amino acids, often result in low yields, incomplete reactions, or fail entirely.[2][3]

Section 2: Troubleshooting Low Yields and Incomplete Reactions

Q2: My standard coupling protocol using a carbodiimide like DCC or DIC with HOBt is failing. What should I do first?

A2: The first and most critical step is to switch from standard carbodiimide reagents to a more potent, in-situ activating reagent. While cost-effective, carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC) often lack the reactivity required to overcome the high activation energy barrier associated with sterically hindered amino acids.[2][4]

Your immediate focus should be on aminium/uronium or phosphonium salt-based reagents. These reagents rapidly convert the carboxylic acid into highly reactive ester intermediates that are more effective at acylating a hindered amine.

Q3: Which specific coupling reagents are most effective for a hindered residue like N-Cbz-(S)-indoline-2-carboxylic acid?

A3: For challenging couplings, the choice of reagent is paramount. Reagents that generate highly reactive activated esters are preferred. The hierarchy of reactivity is generally as follows:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the gold standard for difficult couplings.[5][6] HATU incorporates 1-Hydroxy-7-azabenzotriazole (HOAt) as its leaving group. The resulting OAt-ester is significantly more reactive than the OBt-ester formed by HBTU, due in part to anchimeric assistance from the pyridine nitrogen in the HOAt moiety. This makes HATU exceptionally effective for hindered systems.[2]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) & PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): These are robust, widely used reagents that are a significant upgrade from carbodiimides.[7][8] They generate OBt-active esters and are effective for many standard and moderately difficult couplings. While less potent than HATU, they are often sufficient and more cost-effective. PyBOP, a phosphonium salt, has the advantage of not causing guanidinylation of the N-terminus, a potential side reaction with uronium salts like HBTU if activation is slow or excess reagent is used.

  • COMU (1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino]-uronium hexafluorophosphate): A modern, OxymaPure-based uronium reagent with reactivity comparable, and in some cases superior, to HATU.[9] It is also considered a safer alternative as it does not contain the potentially explosive benzotriazole moiety.[5]

Senior Scientist Recommendation: Start with HATU . Its superior reactivity provides the highest probability of success for coupling N-Cbz-(S)-indoline-2-carboxylic acid, especially if other methods have failed.

Q4: I've switched to HATU, but the coupling is still incomplete. What other parameters can I optimize?

A4: If a powerful reagent like HATU is not sufficient, you must optimize the reaction conditions to further favor the desired peptide bond formation.

  • Increase Temperature: For difficult couplings, performing the reaction at a moderately elevated temperature (e.g., 40-50 °C) can provide the necessary energy to overcome the steric barrier. Monitor the reaction closely for potential side reactions or racemization.

  • Use a Weaker, More Hindered Base: While a tertiary base like N,N-Diisopropylethylamine (DIPEA) is common, it can sometimes contribute to racemization.[10] For particularly sensitive couplings, switching to a bulkier or weaker base like 2,4,6-collidine can minimize this side reaction while still facilitating the coupling.[5][10]

  • Solvent Choice: N,N-Dimethylformamide (DMF) is the standard, but if aggregation is suspected (less common in solution-phase but possible), adding a chaotropic solvent like N-Methyl-2-pyrrolidone (NMP) or a small amount of DMSO can be beneficial.[11]

  • Double Coupling: Perform the coupling reaction once, wash the resin (if on solid phase) or work-up the reaction, and then repeat the entire coupling procedure with fresh reagents. This is a very common and effective strategy for forcing difficult couplings to completion.[6]

  • Extended Reaction Time: Allow the reaction to proceed for a longer period (e.g., 4-24 hours) at room temperature. Use a reaction monitoring method like a Kaiser test (for SPPS) or HPLC/TLC (for solution-phase) to track progress.

Troubleshooting Workflow for Incomplete Coupling

The following diagram outlines a logical decision-making process for addressing a failed or low-yield coupling reaction involving N-Cbz-(S)-indoline-2-carboxylic acid.

G start Start: Low Yield or Incomplete Coupling reagent_check Is the coupling reagent a carbodiimide (DCC, DIC)? start->reagent_check switch_reagent Action: Switch to a potent onium salt (HATU, HBTU, PyBOP). [Recommended: HATU] reagent_check->switch_reagent Yes reoptimize Is coupling still incomplete with HATU? reagent_check->reoptimize No switch_reagent->reoptimize conditions Optimize Reaction Conditions reoptimize->conditions Yes end Success: Proceed to Next Synthesis Step reoptimize->end No double_couple Action: Perform a double coupling. conditions->double_couple extend_time Action: Extend reaction time (4-24h). conditions->extend_time increase_temp Action: Increase temperature (e.g., 40-50 °C). conditions->increase_temp double_couple->end extend_time->end increase_temp->end

Caption: Troubleshooting decision tree for hindered couplings.

Section 3: Preventing Racemization

Q5: How can I minimize the risk of racemization when activating N-Cbz-(S)-indoline-2-carboxylic acid?

A5: Racemization (or epimerization in a peptide chain) is a significant risk during the carboxyl activation step, proceeding primarily through an oxazolone intermediate.[12][13] The electron-withdrawing nature of the growing peptide chain or certain protecting groups exacerbates this.[5]

To suppress racemization:

  • Use Additives: This is the most crucial preventative measure. Additives like HOBt (1-Hydroxybenzotriazole) , HOAt (1-Hydroxy-7-azabenzotriazole) , or OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) are essential.[11][14] They function by rapidly converting the initial highly reactive intermediate (e.g., O-acylisourea from carbodiimides) into a more stable active ester.[4] This active ester is less prone to oxazolone formation, thus preserving stereochemical integrity.[11][15] Modern onium salt reagents like HBTU and HATU already contain the HOBt or HOAt moiety, respectively.[5]

  • Control the Base: The choice and amount of base are critical. Use the minimum number of equivalents necessary. In cases of a markedly increased risk of racemization, the weaker base N-methylmorpholine (NMM) or the sterically hindered base 2,4,6-collidine are recommended over DIPEA.[5][10]

  • Use Pre-activation: Briefly mix the amino acid, coupling reagent, and base for a short period (1-5 minutes) before adding the amine component. This allows for the formation of the active ester, minimizing the time the free amine is exposed to the activated carboxyl group under basic conditions.[5]

  • Low Temperature: If practical, running the reaction at a lower temperature (e.g., 0 °C) can reduce the rate of racemization.[16]

Mechanism of Racemization Suppression

This diagram shows the general pathway of carboxyl activation and how additives intercept the reactive intermediate to prevent racemization.

G cluster_0 Carboxyl Activation cluster_1 Undesired Pathway cluster_2 Desired Pathway Carboxylic_Acid R-COOH (N-Cbz-Indoline) Activated_Intermediate Highly Reactive Intermediate Carboxylic_Acid->Activated_Intermediate + Reagent Coupling_Reagent Coupling Reagent (e.g., DIC or HATU) Oxazolone Oxazolone Formation Activated_Intermediate->Oxazolone Stable_Ester Stable Active Ester (OBt, OAt, etc.) Activated_Intermediate->Stable_Ester + Additive Racemization Racemization Oxazolone->Racemization Additive Additive (HOBt, HOAt, Oxyma) Peptide_Bond Peptide Bond Formation (No Racemization) Stable_Ester->Peptide_Bond + Amine

Caption: Additives intercept reactive intermediates to form stable active esters, preventing racemization.

Section 4: Recommended Protocol & Reagent Comparison

Protocol 1: Solution-Phase Coupling of N-Cbz-(S)-indoline-2-carboxylic acid using HATU

This protocol details a robust method for coupling the title compound to an amino acid ester (e.g., H-Ala-OMe·HCl).

Materials:

  • N-Cbz-(S)-indoline-2-carboxylic acid (1.0 equiv)

  • Amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl) (1.0 equiv)

  • HATU (1.05 equiv)

  • 2,4,6-Collidine or N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-Cbz-(S)-indoline-2-carboxylic acid (1.0 equiv) and HATU (1.05 equiv) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add the base (collidine or DIPEA, 3.0 equiv) dropwise to the solution.

  • Pre-activation: Stir the mixture at 0 °C for 2-5 minutes. A color change may be observed.

  • Amine Addition: Add the amino acid ester hydrochloride (1.0 equiv) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide product by flash column chromatography on silica gel.

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
Coupling Reagent/MethodReagent TypeStrengthsWeaknesses/ConsiderationsRacemization Risk
DIC / HOBt CarbodiimideCost-effective; simple byproducts (for DIC).[4]Often inefficient for hindered couplings; risk of N-acylurea side reaction.[4][5]Moderate; highly dependent on conditions.
HBTU Aminium/UroniumHigh efficiency; fast reactions; good for standard SPPS.[6][7]Less reactive than HATU; potential for guanidinylation side reaction.Low
HATU Aminium/UroniumHighest reactivity ; excellent for sterically hindered residues; low racemization.[6]Higher cost; solutions may be less stable over long periods than HBTU.[17][18]Very Low
PyBOP PhosphoniumHigh efficiency, comparable to HBTU; no guanidinylation side reaction.[7][8]Byproducts can sometimes be difficult to remove; less reactive than HATU.Low
COMU UroniumReactivity comparable to HATU; non-explosive (safer); visible reaction monitoring.[9]Higher cost; less stable in DMF solution compared to HBTU/HATU.[18]Very Low

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Ismail, I., et al. (2021). Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH. Retrieved from [Link]

  • Miyazawa, T., et al. (1993). Simultaneous Use of 1-hydroxybenzotriazole and copper(II) Chloride as Additives for Racemization-Free and Efficient Peptide Synthesis by the Carbodiimide Method. PubMed. Retrieved from [Link]

  • Bednarek, M. A., et al. (2001). Quantitative description of epimerization pathways using the carbodiimide method in the synthesis of peptides. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Subirós-Funosas, R., et al. (2013). Recent development of peptide coupling reagents in organic synthesis. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Nardi, M., et al. (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. PMC - NIH. Retrieved from [Link]

  • Carpino, L. A., et al. (2002). The Uronium/Guanidinium Peptide Coupling Reagents. Angewandte Chemie International Edition. Retrieved from [Link]

  • Waseda University. (n.d.). Epimerization of Peptide. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed. Retrieved from [Link]

  • Eeltink, S., et al. (2008). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]

  • ChemRxiv. (2021). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]

  • Tulla-Puche, J., et al. (2017). TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. PMC - NIH. Retrieved from [Link]

  • Liu, H., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Retrieved from [Link]

  • Sci-Hub. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • ResearchGate. (2024). On the Reactivity of ( S )‐Indoline‐2‐Carboxylic Acid. Retrieved from [Link]

  • Montalbán, M. G., et al. (2018). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from [Link]

  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • Panda, N., et al. (2014). Synthesis of enantiomerically enriched indolines and tetrahydroisoquinolines from (S)-amino acid-derived chiral carbocations: an easy access to (3S,4R)-demethoxy-3-isopropyl diclofensine. PubMed. Retrieved from [Link]

  • Researcher.Life. (2024). On the Reactivity of (S)-Indoline-2-Carboxylic Acid. Retrieved from [Link]

Sources

Technical Support Center: Navigating Cbz Group Removal from Indoline Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered when removing the Carboxybenzyl (Cbz or Z) protecting group from indoline scaffolds. Our focus is on providing practical, field-proven insights to help you prevent unwanted side reactions and achieve high-yielding, clean deprotections.

Introduction: The Indoline Challenge in Cbz Deprotection

The indoline nucleus is a privileged scaffold in medicinal chemistry, but its unique electronic and structural features can present challenges during synthetic manipulations. The removal of the widely-used Cbz protecting group from the indoline nitrogen is a critical step that can be prone to several side reactions, including over-reduction, aromatization to the corresponding indole, and N-benzylation. Understanding the underlying mechanisms of both the desired deprotection and potential side reactions is paramount for successful synthesis. This guide is structured to provide you with the expertise to anticipate and overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for Cbz removal from an indoline, and what are the initial considerations?

The three most common methods for Cbz deprotection are catalytic hydrogenation, transfer hydrogenation, and acid-catalyzed cleavage. The choice of method is highly dependent on the other functional groups present in your molecule.

  • Catalytic Hydrogenation (H₂/Pd/C): This is often the cleanest method, yielding the deprotected indoline, toluene, and carbon dioxide as byproducts.[1] However, it is incompatible with reducible functional groups such as alkenes, alkynes, nitro groups, and some aryl halides.[2]

  • Transfer Hydrogenation (e.g., Ammonium Formate, Pd/C): This method avoids the use of flammable hydrogen gas and can sometimes offer better chemoselectivity.[2] It is a valuable alternative when standard hydrogenation leads to over-reduction of other functionalities.

  • Acid-Catalyzed Cleavage (e.g., HBr/AcOH): This is a robust method for substrates that are sensitive to reduction.[3] However, the harsh acidic conditions can be incompatible with other acid-labile protecting groups (e.g., Boc) and can sometimes lead to side reactions with the indoline scaffold itself.[1]

Before selecting a method, carefully analyze your substrate for any functional groups that might be sensitive to the reaction conditions.

Troubleshooting Guide: Side Reactions and Solutions

This section addresses specific problems you may encounter during the Cbz deprotection of your indoline scaffold in a question-and-answer format.

Issue 1: Incomplete or Stalled Deprotection

Q2: My catalytic hydrogenation of N-Cbz-indoline is sluggish and incomplete. What could be the cause, and how can I resolve it?

Several factors can lead to an incomplete hydrogenation reaction. Here's a systematic approach to troubleshooting this common issue:

  • Catalyst Quality and Activity: The activity of Palladium on carbon (Pd/C) can vary between suppliers and batches, and it can deactivate over time.

    • Solution: Always use a fresh, high-quality catalyst from a reputable supplier. If you suspect catalyst deactivation, consider using a more active catalyst such as Pearlman's catalyst (Pd(OH)₂/C).[3]

  • Catalyst Poisoning: The palladium catalyst is highly susceptible to poisoning by sulfur-containing functional groups (e.g., thiols, thioethers) or even the product indoline itself, which is a secondary amine.[4]

    • Solution: Ensure your starting material is free from sulfur-containing impurities. If the product indoline is suspected of poisoning the catalyst, consider adding a stoichiometric amount of a non-nucleophilic acid (e.g., one equivalent of HCl in the reaction mixture) to protonate the product amine and prevent its coordination to the palladium surface.

  • Insufficient Hydrogen Pressure: For some sterically hindered or electronically deactivated substrates, atmospheric pressure from a hydrogen balloon may not be sufficient.

    • Solution: Increase the hydrogen pressure using a Parr shaker or a similar hydrogenation apparatus. Pressures between 50 and 100 psi are often effective.

  • Poor Mixing: In a heterogeneous reaction, efficient mixing is crucial for the substrate to access the catalyst surface.

    • Solution: Ensure vigorous stirring or mechanical agitation throughout the reaction.[3]

Issue 2: Unwanted Reduction of Other Functional Groups

Q3: During the Cbz removal from my indoline using H₂/Pd/C, I am observing the reduction of an aromatic nitro group elsewhere in the molecule. How can I achieve selective deprotection?

This is a classic chemoselectivity challenge. Standard catalytic hydrogenation is often too reactive to differentiate between the Cbz group and other easily reducible functionalities.[2]

  • Solution 1: Switch to Transfer Hydrogenation. This is often a milder method that can provide greater selectivity.

    • Recommended Protocol: Use ammonium formate as the hydrogen donor with Pd/C in a protic solvent like methanol or ethanol. This method can often selectively cleave the Cbz group while preserving nitro groups, aryl halides, and other sensitive functionalities.[5]

  • Solution 2: Employ a Non-Reductive Method. If transfer hydrogenation is not selective enough, an acid-catalyzed or nucleophilic cleavage method is recommended.

    • Recommended Protocol (Lewis Acid): A combination of a Lewis acid like Aluminum chloride (AlCl₃) in a fluorinated solvent such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can effectively deprotect N-Cbz groups at room temperature with good tolerance for reducible groups.[6]

    • Recommended Protocol (Nucleophilic Cleavage): Treatment with 2-mercaptoethanol in the presence of a base like potassium phosphate in a polar aprotic solvent like N,N-dimethylacetamide (DMAC) is a highly chemoselective method.[6]

Method Reagents Key Advantages for Selectivity Potential Drawbacks
Transfer Hydrogenation Pd/C, Ammonium FormateMilder than H₂/Pd/C, often preserves reducible groups.[2]Can still reduce very labile groups; reaction times may be longer.
Lewis Acid Cleavage AlCl₃, HFIPNon-reductive, good functional group tolerance.[6]Requires stoichiometric Lewis acid, HFIP is a specialty solvent.
Nucleophilic Cleavage 2-Mercaptoethanol, BaseHighly chemoselective, avoids metals and strong acids.[6]Requires heating, potential for thiol-related side reactions.
Issue 3: Formation of Indole (Aromatization)

Q4: My Cbz deprotection is leading to the formation of the corresponding indole as a major byproduct. What causes this and how can I prevent it?

Aromatization of the indoline ring to an indole is a common side reaction, particularly under harsh conditions or in the presence of an oxidant. The indoline ring is susceptible to oxidation, and some reaction conditions can facilitate this process.

  • Mechanism of Aromatization: This can occur through a dehydrogenation process, which can be promoted by certain catalysts or reaction conditions, especially at elevated temperatures. In some cases, trace amounts of oxygen in the reaction setup can contribute to this side reaction.

  • Preventative Measures:

    • Milder Reaction Conditions: Avoid prolonged reaction times and high temperatures. If using transfer hydrogenation, ensure the reaction is not heated excessively.

    • Degas Solvents Thoroughly: Before introducing the catalyst and hydrogen source, ensure the solvent is thoroughly degassed to remove dissolved oxygen. Purging the reaction vessel with an inert gas like argon or nitrogen is crucial.[3]

    • Choice of Catalyst: While Pd/C is standard, in some cases, other catalysts might be less prone to promoting oxidation. Experimenting with different palladium sources or other metals could be beneficial.

    • Consider Non-Oxidative Deprotection Methods: If aromatization is persistent, switching to a non-oxidative method like acid-catalyzed cleavage (if the substrate is stable) or nucleophilic cleavage is the most reliable solution.

Issue 4: N-Benzylation of the Deprotected Indoline

Q5: I am observing the formation of an N-benzyl indoline side product after my Cbz deprotection. How is this happening and what can I do to stop it?

N-benzylation is a side reaction that can occur during catalytic hydrogenation, especially if the reaction stalls or if there is an insufficient source of hydrogen.

  • Mechanism of N-Benzylation: The Cbz deprotection proceeds through a benzyl-oxygen bond cleavage to initially form toluene and a carbamic acid intermediate, which then decarboxylates. However, under certain conditions, a competing pathway can lead to the formation of a benzyl cation or a related reactive species, which can then alkylate the newly formed nucleophilic indoline nitrogen.

  • Preventative Measures:

    • Ensure Sufficient Hydrogen Source: In catalytic hydrogenation, maintain a positive pressure of hydrogen throughout the reaction. For transfer hydrogenation, use a sufficient excess of the hydrogen donor (e.g., 3-5 equivalents of ammonium formate).[2]

    • Optimize Catalyst Loading: An insufficient amount of catalyst can lead to a sluggish reaction and promote side product formation. A typical loading is 5-10 mol% of Pd/C.[2]

    • Protonate the Product: As mentioned for preventing catalyst poisoning, adding a stoichiometric amount of a non-nucleophilic acid can protonate the product indoline, rendering it non-nucleophilic and preventing it from reacting with any benzylating species.

Experimental Protocols and Workflows

Protocol 1: Selective Cbz Deprotection via Transfer Hydrogenation

This protocol is recommended for indoline scaffolds containing reducible functional groups.

  • Dissolution: Dissolve the N-Cbz-indoline (1.0 equivalent) in methanol or ethanol.

  • Reagent Addition: Carefully add 10% Pd/C (5-10 mol%) followed by ammonium formate (3-5 equivalents).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. Gentle heating (40-50 °C) can be applied if the reaction is slow, but be mindful of potential aromatization.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography or crystallization.

Decision-Making Workflow for Cbz Deprotection of Indolines

The following diagram, generated using Graphviz (DOT language), illustrates a logical workflow for selecting the appropriate Cbz deprotection method for your indoline-containing substrate.

CbzDeprotectionWorkflow start Start: N-Cbz-Indoline Substrate check_reducible Are other reducible groups present? (e.g., nitro, alkene, aryl-halide) start->check_reducible h2_pdc Method 1: Catalytic Hydrogenation (H₂, Pd/C) check_reducible->h2_pdc No transfer_hydro Method 2: Transfer Hydrogenation (Ammonium Formate, Pd/C) check_reducible->transfer_hydro Yes check_acid_labile Are other acid-labile groups present? (e.g., Boc, acetals) acid_cleavage Method 3: Acid-Catalyzed Cleavage (HBr/AcOH or Lewis Acid) check_acid_labile->acid_cleavage No nucleophilic_cleavage Method 4: Nucleophilic Cleavage (2-Mercaptoethanol, Base) check_acid_labile->nucleophilic_cleavage Yes transfer_hydro->check_acid_labile Side reactions observed?

Caption: Decision workflow for selecting a Cbz deprotection method.

Conclusion

The successful removal of a Cbz group from an indoline scaffold requires a careful consideration of the substrate's functionalities and the potential for side reactions. By understanding the underlying chemical principles and employing the troubleshooting strategies outlined in this guide, researchers can navigate the complexities of this transformation and achieve their desired synthetic outcomes. For further assistance, please do not hesitate to contact our technical support team.

References

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  • MDPI. (2023). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • National Institutes of Health. (n.d.). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge.
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  • National Institutes of Health. (2023). Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes.
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  • Organic Chemistry Portal. (2009). Aryl Hydrazide beyond as Surrogate of Aryl Hydrazine in the Fischer Indolization: The Synthesis of N-Cbz-indoles, N-Cbz-carbazoles, and N,N'-Bis-Cbz-pyrrolo[2,3-f]indoles.
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  • National Institutes of Health. (2021). Organophotocatalytic dearomatization of indoles, pyrroles and benzo(thio)
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  • ResearchGate. (2025). Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes.
  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
  • ResearchGate. (2025). Development of a novel protocol for chemoselective deprotection of N/O-benzyloxycarbonyl (Cbz)
  • National Institutes of Health. (n.d.). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups.
  • PubMed. (2008).
  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Zirconium-hydride-catalyzed transfer hydrogenation of quinolines and indoles with ammonia borane.
  • Arkivoc. (n.d.). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base.
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • Request PDF. (2025). The First Method for Protection−Deprotection of the Indole 2,3-π Bond.
  • Technical Disclosure Commons. (2025).
  • Journal of the American Chemical Society. (2023).
  • National Institutes of Health. (n.d.).
  • ResearchGate. (2022). Why does my CBz-deprotection not work?.
  • University of Illinois. (n.d.).
  • MDPI. (n.d.).
  • Organic Chemistry Portal. (n.d.). Cbz Protection - Common Conditions.

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How to improve the solubility of 1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid for reactions.

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex syntheses, 1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid is a crucial building block, particularly in the development of pharmaceuticals and peptidomimetics. However, its unique structure, featuring a bulky hydrophobic Cbz (carbobenzyloxy) protecting group alongside a polar carboxylic acid, frequently presents a significant hurdle for researchers: poor solubility. This low solubility can hinder reaction kinetics, complicate purification, and ultimately impact yield and reproducibility.

This technical support guide, designed for chemists and drug development professionals, provides a structured approach to diagnosing and overcoming solubility challenges with this compound. We move beyond simple solvent screening to explore the chemical principles that govern solubility, offering field-tested strategies and detailed protocols to ensure your reactions proceed smoothly and efficiently.

Technical Troubleshooting & FAQ

Q1: I'm struggling to dissolve this compound. Why is it so poorly soluble in common organic solvents?

A1: The Challenge of a Bifunctional Molecule

The solubility behavior of this compound is dictated by the conflicting properties of its functional groups.

  • Polar "Head": The carboxylic acid group (-COOH) is polar and capable of hydrogen bonding. This part of the molecule prefers polar, protic solvents.

  • Nonpolar "Tail": The benzyl ring of the Cbz group and the fused ring system of the indoline core are large, rigid, and hydrophobic. This substantial nonpolar character favors solubility in nonpolar or moderately polar aprotic solvents.

This dual nature means the molecule is often not "happy" in any single solvent. It is too polar for highly nonpolar solvents like hexanes and too nonpolar for highly polar solvents like water (without pH adjustment). Its moderate lipophilicity is reflected in a calculated XLogP3 of 2.8.[1] This often results in it being only sparingly soluble in common laboratory solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF) at room temperature.

Table 1: Qualitative Solubility of this compound in Common Solvents at Room Temperature

Solvent CategorySolvent ExampleExpected SolubilityRationale
Nonpolar Hexanes, TolueneInsolubleThe polar carboxylic acid group prevents dissolution.
Aprotic Polar Dichloromethane (DCM)Sparingly SolubleCan solvate the nonpolar regions but struggles with the carboxylic acid.
Tetrahydrofuran (THF)Sparingly to Moderately SolubleOffers a good balance of polarity for both ends of the molecule.
Acetonitrile (MeCN)Sparingly SolublePolarity is often too high for the large nonpolar moiety.
Dimethylformamide (DMF)Moderately to Highly SolubleA highly polar aprotic solvent capable of dissolving many complex organic molecules.
Protic Polar Methanol (MeOH), Ethanol (EtOH)Sparingly to Moderately SolubleCan hydrogen bond with the carboxylic acid but may be too polar for the Cbz group.
WaterInsolubleThe large hydrophobic portion dominates, preventing dissolution.
Q2: What are the primary strategies I can use to improve solubility for my reaction?

A2: A Multi-Pronged Approach

There are three primary methods to enhance the solubility of this compound, which can be used alone or in combination. The best choice depends on your specific reaction conditions, including the other reagents and desired product.

  • Deprotonation (Salt Formation): Convert the carboxylic acid into a highly polar carboxylate salt. This is the most effective and common method, especially for reactions involving the carboxyl group, such as amide bond formation.[2][3]

  • Co-solvent Systems: Use a mixture of two or more miscible solvents. A carefully chosen co-solvent system can create a polarity environment that is "just right" for the entire molecule.[4][5][6]

  • Thermal Adjustment: Gently heating the reaction mixture can provide the energy needed to dissolve the compound. This method should be used with caution.

The following workflow can help guide your decision-making process.

G start Solubility Issue Identified reaction_type What is the nature of the reaction? start->reaction_type deprotonation Strategy 1: Deprotonation (Salt Formation) reaction_type->deprotonation  Carboxyl group is reacting  (e.g., Peptide Coupling) cosolvent Strategy 2: Co-Solvent System reaction_type->cosolvent  Base-sensitive reagents present heating Strategy 3: Gentle Heating reaction_type->heating  Reagents are thermally stable combine Combine Strategies (e.g., Base + Co-solvent) deprotonation->combine Still insufficient cosolvent->combine Still insufficient heating->combine Still insufficient

Caption: Decision workflow for selecting a solubilization strategy.

Q3: How does deprotonation work, and what base should I use?

A3: The Power of Ionic Interactions

Mechanism: The core principle is converting a neutral, moderately polar carboxylic acid into an ionic salt (a carboxylate). By adding a base, you remove the acidic proton from the -COOH group, creating a negatively charged -COO⁻ group. This charged species can engage in much stronger ion-dipole interactions with polar solvents (like DMF, NMP, or THF/water mixtures), leading to a dramatic increase in solubility.[7][8] This is the preferred method for many reactions, including amide couplings, where the carboxylate is the key reactive intermediate.[9]

Choosing the Right Base: The choice of base is critical and depends on the sensitivity of your substrates and reagents.

Table 2: Comparison of Bases for In Situ Salt Formation

BaseTypepKa (Conjugate Acid)Typical Use & Comments
Sodium Bicarbonate (NaHCO₃) Weak Inorganic6.4Very mild. Good for sensitive substrates. Often used in aqueous/organic biphasic systems.
Potassium Carbonate (K₂CO₃) Moderate Inorganic10.3Stronger than bicarbonate. A common, inexpensive choice. Heterogeneous in many organic solvents.
Triethylamine (TEA, Et₃N) Organic Amine10.7Standard organic base for peptide couplings. Fully soluble in most organic solvents. Can act as a nucleophile in some cases.
DIPEA (Hünig's Base) Hindered Organic Amine11.0Non-nucleophilic due to steric hindrance. Preferred choice when avoiding side reactions with electrophiles. Soluble in organic solvents.
Sodium Hydroxide (NaOH) Strong Inorganic~15.7Very strong base. Use with caution as it can catalyze hydrolysis of esters or other sensitive groups. Typically used in aqueous solutions.
Experimental Protocol: Solubilization via In Situ Deprotonation for Amide Coupling

This protocol details the solubilization of this compound for a standard peptide coupling reaction using a carbodiimide activator like EDC.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Solvent Addition: Add a suitable anhydrous polar aprotic solvent (e.g., DMF or DCM, to approx. 0.1 M concentration). Stir to form a slurry.

  • Base Addition: Add a non-nucleophilic organic base such as DIPEA (1.1 eq).

  • Dissolution: Stir the mixture at room temperature. The initial slurry should dissolve over 5-15 minutes to give a clear, homogeneous solution as the carboxylate salt is formed. If solubility is still limited, a co-solvent like a small amount of NMP can be added.

  • Activation: To this clear solution, add your amine component (1.1 eq) and the coupling agent (e.g., HBTU, 1.1 eq). Alternatively, pre-activate by adding the coupling agent before the amine.

  • Reaction: Allow the reaction to stir at room temperature, monitoring progress by TLC or LC-MS.

Q4: How do I select and use a co-solvent system effectively?

A4: Bridging the Polarity Gap

A co-solvent system works by creating a solvent mixture with a polarity that is intermediate between the two individual solvents, better matching the dual nature of your molecule.[5] For a molecule with both hydrophobic and hydrophilic parts, a mixture of a polar aprotic solvent and a polar protic solvent, or two aprotic solvents of differing polarity, can be highly effective.[10][11]

G cluster_0 Solvent A (e.g., DCM) cluster_1 Solvent B (e.g., MeOH) cluster_2 Co-Solvent System (DCM/MeOH) A Low Polarity Solute_A Solute (Poorly Soluble) A->Solute_A Solvates Nonpolar Tail B High Polarity Solute_B Solute (Poorly Soluble) B->Solute_B Solvates Polar Head C Intermediate Polarity Solute_C Solute (Soluble!) C->Solute_C Effectively Solvates Entire Molecule

Caption: A co-solvent system creates an ideal polarity environment.

Common Co-Solvent Systems to Try:

  • DCM / MeOH: A small amount of methanol (5-10%) in DCM can greatly improve solubility by hydrogen bonding with the carboxylic acid.

  • THF / H₂O: Particularly effective when used with a base to form the salt, as the water helps solvate the ionic species.

  • DMF / MeCN: Mixing these two common polar aprotic solvents can sometimes provide the right balance.

  • Toluene / THF: For reactions requiring less polar conditions, a small amount of THF can disrupt crystal packing and aid dissolution in a primarily nonpolar solvent.

Protocol: Small-Scale Co-Solvent Screening
  • Place a few milligrams of your compound into several small vials.

  • To each vial, add a primary solvent (e.g., 0.5 mL of DCM) in which the compound is sparingly soluble.

  • To successive vials, add a co-solvent (e.g., MeOH) dropwise (e.g., 1 drop, 2 drops, 3 drops), vortexing after each addition.

  • Observe the minimum amount of co-solvent required to achieve full dissolution. Scale this ratio up for your reaction.

References

  • Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. Retrieved from [Link]

  • University of North Texas. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Retrieved from [Link]

  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid. PubChem. Retrieved from [Link]

  • Thakuria, R., et al. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]

  • Dakin, L., & Lahue, B. (n.d.). Product Class 3: Carboxylic Acid Salts. Science of Synthesis. Retrieved from [Link]

  • Chegg. (2020). Solved Deprotonation of a carboxylic acid increases its. Chegg.com. Retrieved from [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Macmillan Group, Princeton University. (2022). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 1-[(BENZYLOXY)CARBONYL]-2,3-DIHYDRO-1H-INDOLE-2-CARBOXYLIC ACID. Retrieved from [Link]

  • National Institutes of Health. (n.d.). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. Retrieved from [Link]

  • ResearchGate. (2017). What is the role of protonation/deprotonation in dissolving hydrophilic molecules in water?. Retrieved from [Link]

Sources

Technical Support Center: Chromatographic Purification of Cbz-Protected Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Carboxybenzyl (Cbz)-protected amino acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in achieving high purity and yield for these essential building blocks in peptide synthesis and medicinal chemistry. Here, we provide in-depth troubleshooting guides and frequently asked questions to navigate the complexities of their chromatographic purification.

Troubleshooting Guide: Common Issues and Solutions

The purification of Cbz-protected amino acids by chromatography can present several challenges, from co-eluting impurities to product degradation. This section addresses the most common problems with practical, scientifically-grounded solutions.

Problem 1: Poor Separation of the Cbz-Amino Acid from Starting Materials or Byproducts (e.g., Benzyl Alcohol)

Symptoms:

  • Overlapping or broad peaks in HPLC analysis.

  • Streaking or co-elution of spots on a TLC plate.

  • Low purity of the isolated product.

Root Causes & Solutions:

  • Inappropriate Solvent System: The polarity of the mobile phase is critical for achieving good separation on silica gel. Cbz-protected amino acids, while less polar than their free amino acid counterparts, still possess a polar carboxylic acid group.

    • Solution: A systematic approach to solvent selection is key. Start with a moderately polar solvent system, such as a mixture of ethyl acetate and hexanes (e.g., 30-50% ethyl acetate in hexanes), and adjust the polarity based on the TLC results.[1] For more polar Cbz-amino acids, adding a small amount of a more polar solvent like methanol or a few drops of acetic acid to the mobile phase can improve peak shape and resolution by minimizing interactions with the silica stationary phase.[2]

  • Co-elution with Benzyl Alcohol: Benzyl alcohol is a common byproduct of the Cbz protection reaction and can be challenging to separate due to its similar polarity to some Cbz-derivatives.

    • Solution: An acidic wash of the crude reaction mixture before chromatography can be highly effective. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a mild acidic solution (e.g., 1M HCl) to protonate any remaining unreacted amino acid and facilitate its removal in the aqueous phase.[3] Subsequent washes with brine and drying over anhydrous sodium sulfate will prepare the sample for chromatography.

  • Column Overloading: Applying too much sample to the column can lead to broad, tailing peaks and poor separation.

    • Solution: As a general rule, the amount of crude material loaded onto a silica gel column should not exceed 1-5% of the total weight of the silica gel. For difficult separations, a lower loading percentage is recommended.

Problem 2: Product Degradation on the Silica Gel Column

Symptoms:

  • Appearance of new, unexpected spots on TLC after chromatography.

  • Low overall yield of the desired product.

  • Presence of impurities corresponding to the deprotected amino acid.

Root Causes & Solutions:

  • Acidity of Silica Gel: Standard silica gel is slightly acidic, which can sometimes lead to the partial cleavage of the Cbz protecting group, especially with prolonged exposure.[4]

    • Solution: If you suspect degradation, consider using deactivated silica gel. This can be prepared by treating standard silica gel with a triethylamine solution in your chosen eluent. Alternatively, adding a small percentage (0.1-1%) of a volatile base like triethylamine to the mobile phase can neutralize the acidic sites on the silica and prevent degradation.

  • Instability of the Cbz-Group to Certain Solvents: While generally robust, the Cbz group can be sensitive to certain conditions.

    • Solution: Avoid using highly nucleophilic solvents in the mobile phase. Stick to common solvents like ethyl acetate, hexanes, dichloromethane, and methanol.

Problem 3: The Cbz-Protected Amino Acid is a Non-Crystalline Oil or a Low-Melting Solid

Symptoms:

  • Difficulty in handling and drying the purified product.

  • The product remains as a viscous oil even after removal of all solvent under high vacuum.

Root Causes & Solutions:

  • Inherent Physical Properties: Many Cbz-protected amino acids are not crystalline solids at room temperature.

    • Solution 1: Recrystallization: Even for oily products, crystallization can sometimes be induced.[5] Attempt recrystallization from a solvent/anti-solvent system. For example, dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate) and slowly add a poor solvent (e.g., hexanes or n-heptane) until turbidity is observed.[5] Cooling the mixture may promote crystallization.

    • Solution 2: Use as is: If the product is pure by NMR and HPLC, it can often be used in the next synthetic step as an oil. Ensure all residual solvents are removed under high vacuum.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a TLC solvent system for my Cbz-protected amino acid?

A1: A good starting point for most Cbz-protected amino acids is a mixture of ethyl acetate and hexanes. A 1:1 ratio is often a reasonable starting point.[2] You can then adjust the ratio to achieve an Rf value between 0.2 and 0.4 for your product, which is generally optimal for column chromatography. For more polar derivatives, you might need to add a small amount of methanol to the ethyl acetate. A common solvent system for separating amino acids, which can be adapted, is n-butanol, acetic acid, and water.

Q2: How can I visualize Cbz-protected amino acids on a TLC plate?

A2: Cbz-protected amino acids are UV-active due to the benzene ring in the Cbz group. Therefore, they can be easily visualized under a UV lamp (254 nm). Additionally, staining with a potassium permanganate solution can be effective as the Cbz group is susceptible to oxidation. Ninhydrin stain, which is commonly used for free amino acids, will not work as the primary amine is protected.[6]

Q3: My Cbz-protected amino acid is streaking on the TLC plate. What can I do?

A3: Streaking on a TLC plate is often due to the acidic nature of the carboxylic acid group interacting strongly with the silica gel. Adding a small amount of acetic acid (e.g., 1%) to your developing solvent can often resolve this issue by protonating the silica surface and reducing strong interactions.[2]

Q4: Is it possible to purify Cbz-protected amino acids using reverse-phase HPLC?

A4: Yes, reverse-phase HPLC (RP-HPLC) is an excellent method for both the analysis and purification of Cbz-protected amino acids, especially for achieving high purity on a smaller scale. A C18 column is typically used with a mobile phase consisting of a gradient of water and acetonitrile, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to improve peak shape.

Q5: I am trying to purify a di-Cbz protected amino acid. Are there any special considerations?

A5: Di-Cbz protected amino acids are significantly less polar than their mono-Cbz counterparts.[7] Therefore, you will likely need to use a less polar eluent system for flash chromatography (e.g., a lower percentage of ethyl acetate in hexanes). The purification principles remain the same, but you will need to adjust your solvent system accordingly.

Experimental Protocols

Protocol 1: General Flash Chromatography Purification
  • Sample Preparation: Dissolve the crude Cbz-protected amino acid in a minimal amount of the chromatography eluent or a slightly more polar solvent.

  • Column Packing: Dry pack the column with silica gel. Wet the silica gel with the chosen eluent.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with the predetermined solvent system, collecting fractions.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: TLC Method Development
  • Spotting: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto a TLC plate.

  • Developing: Place the TLC plate in a developing chamber containing your chosen solvent system.

  • Visualization: After the solvent front has reached near the top of the plate, remove it, and visualize the spots under a UV lamp.

  • Optimization: Adjust the solvent polarity to achieve the desired separation and an optimal Rf value for your product.

Visualizations

Purification_Workflow cluster_0 Initial Workup cluster_1 Chromatography cluster_2 Final Product Crude Reaction Mixture Crude Reaction Mixture Aqueous Workup (Acid/Base Wash) Aqueous Workup (Acid/Base Wash) Crude Reaction Mixture->Aqueous Workup (Acid/Base Wash) Dry Organic Layer Dry Organic Layer Aqueous Workup (Acid/Base Wash)->Dry Organic Layer Flash Chromatography Flash Chromatography Dry Organic Layer->Flash Chromatography TLC Monitoring TLC Monitoring Flash Chromatography->TLC Monitoring Combine Pure Fractions Combine Pure Fractions TLC Monitoring->Combine Pure Fractions Solvent Removal Solvent Removal Combine Pure Fractions->Solvent Removal Pure Cbz-Amino Acid Pure Cbz-Amino Acid Solvent Removal->Pure Cbz-Amino Acid

Caption: A general workflow for the purification of Cbz-protected amino acids.

References

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of 2-Amino-5-bromobenzotrifluoride (CAS 445-02-3)

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identification: The initial query for CAS 117483-89-3 points to 1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid. However, a comprehensive review of available technical literature reveals a scarcity of information regarding its scale-up synthesis challenges. In contrast, there is a wealth of scientific and patent literature detailing the synthesis and potential scale-up issues for 2-Amino-5-bromobenzotrifluoride (CAS 445-02-3) , a structurally significant pharmaceutical intermediate. To provide the most valuable and actionable guidance for researchers and drug development professionals, this technical support center will focus on the latter compound.

This guide is structured to provide direct, experience-based solutions to common problems encountered during the synthesis and purification of 2-Amino-5-bromobenzotrifluoride, ensuring scientific integrity and practical applicability.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational knowledge crucial for handling and planning the synthesis of 2-Amino-5-bromobenzotrifluoride.

Q1: What are the primary industrial applications of 2-Amino-5-bromobenzotrifluoride?

A1: 2-Amino-5-bromobenzotrifluoride is a key building block in the pharmaceutical and agrochemical industries.[1] Its most notable use in medicinal chemistry is as a precursor for the synthesis of α-aminophosphonates, a class of compounds investigated for their moderate antitumor activities.[1][2] The trifluoromethyl group imparts unique electronic properties and metabolic stability to target molecules, making this a highly valued intermediate in drug discovery.[1]

Q2: What are the critical physical properties of 2-Amino-5-bromobenzotrifluoride for process scale-up?

A2: Understanding the physicochemical properties is paramount for designing safe and efficient large-scale production processes.

PropertyValueSignificance in Scale-Up
CAS Number 445-02-3Ensures correct material identification and regulatory compliance.
Molecular Formula C7H5BrF3NFoundational for all stoichiometric calculations.
Molecular Weight 240.021 g/mol Critical for accurate mass-based measurements and yield calculations.[1]
Appearance Clear yellow liquidA primary visual indicator of product quality and potential contamination.[2]
Melting Point 33-34°CThe low melting point means the material may be a solid or semi-solid at ambient temperatures, impacting pumping and transfer operations.[1]
Boiling Point 84-86°C @ 5 mm HgThis property is essential for designing vacuum distillation protocols for purification.[1][2]
Density 1.71 g/mL @ 25°CNecessary for reactor volume calculations and for converting between mass and volume.[2]
Flash Point 225°F (107°C)Guides the safety protocols required to mitigate fire hazards during heating and distillation.[1]

Q3: What are the best practices for the storage and handling of 2-Amino-5-bromobenzotrifluoride in a laboratory or plant setting?

A3: Proper storage is vital to maintain the compound's integrity. It should be kept in a cool, dry, and well-ventilated area in tightly sealed containers, such as specialized fluoride bottles or drums, to protect it from atmospheric moisture and air.[1][3] It is crucial to segregate it from incompatible substances like strong oxidizing agents, acids, and bases, as contact can lead to exothermic and potentially dangerous reactions.[3] When handling, all operations should be conducted in a well-ventilated environment, such as a fume hood, utilizing appropriate personal protective equipment (PPE) to prevent inhalation or skin contact.[3]

Part 2: Troubleshooting Common Synthesis Challenges

The scale-up of organic syntheses often presents challenges not observed at the bench scale. This section provides troubleshooting guidance for the two primary synthesis routes to 2-Amino-5-bromobenzotrifluoride.

Route 1: Reduction of 2-Nitro-5-bromobenzotrifluoride

This pathway is a cornerstone of production, but can be fraught with issues related to reaction efficiency and downstream processing.

Q4: My catalytic hydrogenation of 2-Nitro-5-bromobenzotrifluoride is stalling before completion. What are the likely causes and solutions?

A4: A stalled hydrogenation at scale is often a multi-faceted problem rooted in catalyst health and mass transfer limitations.

  • Causality—Catalyst Activity: The Palladium on Carbon (Pd/C) catalyst is highly sensitive to poisons. Sulfur or other metallic impurities in the nitro-aromatic starting material can irreversibly bind to the palladium surface, halting the reaction. Furthermore, excessive local temperatures within the reactor can cause the palladium nanoparticles to sinter, reducing the available surface area for catalysis.

  • Troubleshooting Protocol:

    • Verify Starting Material Purity: Always run a full analysis of the 2-Nitro-5-bromobenzotrifluoride batch before use.

    • Optimize Catalyst Loading: While it may seem counterintuitive, excessively high catalyst loading can sometimes lead to poor dispersion and agglomeration. Ensure the catalyst slurry is well-mixed.

    • Enhance Mass Transfer: On a large scale, the "three-phase" system (solid catalyst, liquid substrate, gaseous hydrogen) is often limited by the rate at which hydrogen can dissolve into the liquid phase and diffuse to the catalyst surface. Increase agitation speed to improve gas-liquid mixing and ensure the reactor design includes baffles to prevent vortexing.

Q5: The iron/acid reduction method produces a large volume of difficult-to-handle sludge. How can this be managed effectively?

A5: The use of reducing agents like iron powder in acidic media is effective but generates substantial iron oxide/hydroxide waste, a significant challenge in green chemistry and waste disposal.[4]

  • Causality—Reaction Stoichiometry & Work-up: The reaction produces large quantities of iron salts. During neutralization in the work-up phase, these precipitate as a gelatinous sludge that can be very difficult to filter and handle.

  • Troubleshooting Protocol:

    • Waste Stream Management: Before disposal, the acidic iron sludge must be neutralized, typically with a cost-effective base like lime (calcium hydroxide), which precipitates the iron as hydroxides.

    • Filtration Aids: To improve the filterability of the sludge, consider using a filter aid such as celite or diatomaceous earth. This creates a more porous filter cake.

    • Process Evaluation: For long-term, large-scale manufacturing, the higher cost of catalytic hydrogenation is often justified by the significant reduction in waste treatment and disposal costs.[4]

Route 2: Regioselective Bromination of 2-Aminobenzotrifluoride

Direct bromination offers a more atom-economical route, but control of selectivity is the primary challenge.

Q6: My bromination reaction is producing a mixture of isomers, leading to low yields of the desired 2-Amino-5-bromobenzotrifluoride. How can I improve regioselectivity?

A6: This is a classic challenge in electrophilic aromatic substitution. The strongly activating, ortho-para directing amino group and the strongly deactivating, meta-directing trifluoromethyl group are in conflict.

  • Causality—Kinetic vs. Thermodynamic Control: The distribution of isomers is highly dependent on the reaction conditions, which dictate whether the reaction is under kinetic or thermodynamic control. Temperature is a key variable.[4]

  • Troubleshooting Protocol:

    • Temperature Control: Lowering the reaction temperature often favors the kinetically controlled product, which may be the desired isomer. Perform the reaction at 0°C or below to enhance selectivity.

    • Choice of Brominating Agent: While liquid bromine is a powerful brominating agent, milder and bulkier sources of electrophilic bromine, such as N-Bromosuccinimide (NBS), can provide higher selectivity for the less sterically hindered position.

    • Solvent Effects: The polarity of the solvent can influence the reactivity of the electrophile and the stability of the intermediates. Experiment with a range of solvents (e.g., halogenated hydrocarbons vs. polar aprotic solvents) to find the optimal conditions.

Q7: I am consistently observing over-bromination, resulting in di-bromo impurities that are difficult to separate. What is the best way to prevent this?

A7: The product, 2-Amino-5-bromobenzotrifluoride, can sometimes be more activated towards further bromination than the starting material, leading to the formation of di-brominated side products.[4]

  • Causality—Relative Reaction Rates: If the rate of the second bromination is comparable to or faster than the first, over-bromination is inevitable with a 1:1 stoichiometry.

  • Troubleshooting Protocol:

    • Sub-Stoichiometric Bromine: Use a slight excess of the starting material, 2-Aminobenzotrifluoride. This ensures that the bromine is consumed before significant amounts of the di-brominated product can form. Aim for 0.90-0.95 equivalents of the brominating agent.

    • Controlled Addition: Add the brominating agent slowly and sub-surface to the vigorously stirred reaction mixture. This maintains a low instantaneous concentration of the electrophile, minimizing the chance of a second reaction.

    • In-Process Controls (IPCs): Implement regular reaction monitoring via HPLC or GC. This allows the reaction to be quenched as soon as the optimal conversion is reached, preventing it from proceeding to form undesired byproducts.

Part 3: Advanced Purification and Impurity Management

Achieving the high purity (≥99.0%) required for pharmaceutical intermediates necessitates a robust purification and impurity control strategy.[1]

Q8: Beyond starting materials and over-bromination, what other impurities should I be aware of, and how are they typically managed?

A8: A thorough understanding of your impurity profile is critical. As per ICH guidelines, all impurities above a certain threshold must be identified and characterized.[5]

  • Isomeric Impurities: As discussed in Q6, these are best controlled at the reaction stage. If they do form, their separation can be challenging due to similar physical properties. High-efficiency fractional distillation or preparative chromatography may be required.

  • Raw Material Contaminants: Impurities in the starting materials can carry through the entire process.[5] For example, isomers in the initial 1,3-difluorobenzene used in some upstream syntheses can lead to corresponding isomeric impurities in the final product.[5] Always source high-quality, well-characterized raw materials.

Q9: What are the most viable large-scale purification methods for 2-Amino-5-bromobenzotrifluoride?

A9: The choice of purification method depends on the physical state of the crude product and the nature of the impurities.

  • High-Vacuum Fractional Distillation: This is often the method of choice.[1] The relatively low boiling point under vacuum allows for purification without thermal degradation. A packed column with high theoretical plates is necessary to separate closely boiling isomers.

  • Melt Crystallization: Given its low melting point, melt crystallization is a potential solvent-free purification technique. This involves partially melting the crude solid and separating the liquid phase, which is enriched in impurities.

  • Recrystallization: If a suitable solvent system can be identified, recrystallization is a powerful technique for removing impurities.[6] The ideal solvent will dissolve the compound well at higher temperatures but poorly at lower temperatures, while impurities remain soluble at all temperatures.

Part 4: Visualized Process and Troubleshooting Workflows

Generalized Synthesis and Purification Workflow

This diagram illustrates the key stages in the production of high-purity 2-Amino-5-bromobenzotrifluoride.

Caption: A high-level workflow for the synthesis and purification of 2-Amino-5-bromobenzotrifluoride.

Troubleshooting Decision Tree for Low Yield

This logical diagram provides a systematic approach to diagnosing the root cause of low product yield.

Caption: A decision tree for systematically troubleshooting low yield in a chemical synthesis process.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Deep Dive into 2-Amino-5-bromobenzotrifluoride: Synthesis and Pharmaceutical Applications.
  • ChemicalBook. (2025). 2-Amino-5-bromobenzotrifluoride | 445-02-3. ChemicalBook.
  • Exploring 2-Amino-5-Bromobenzotrifluoride: Properties and Applications. (n.d.).
  • Synthesis method of 2-bromo-5-fluorobenzotrifluoride. (Patent).
  • CP Lab Safety. (n.d.). This compound.
  • LookChem. (n.d.). CAS No.117483-89-3, this compound.
  • The preparation method of 2-bromo-5-fluorobenzotrifluoride. (Patent).
  • This compound 通販. (n.d.).
  • Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. (n.d.). PMC - NIH.
  • Synthesis method of 2-bromo-5-fluorobenzotrifluoride. (Patent).
  • Safety and Handling of 2-Amino-5-bromobenzotrifluoride in Industrial Settings. (2026). [Safety Bulletin].
  • Wagger, J., et al. (2025). Synthesis of European pharmacopoeial impurities A, B, C, and D of cabergoline. [Journal Article].
  • Axios Research. (n.d.). Tizanidine Impurity 3 - CAS - 2274-89-7.
  • SynZeal. (n.d.). Cyanocobalamin EP Impurity D.
  • Isolation, Synthesis, and Characterization of Impurities and Degradants from the Clofarabine Process. (2025).

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Cbz Group Stability: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the carboxybenzyl (Cbz or Z) protecting group. This guide is designed for researchers, scientists, and drug development professionals who utilize the Cbz group in their synthetic endeavors. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to navigate the nuances of Cbz group stability and manipulation. Our aim is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments involving the Cbz group, presented in a problem-and-solution format.

Scenario 1: My catalytic hydrogenation for Cbz deprotection is sluggish or incomplete.

This is a common challenge in Cbz deprotection. Several factors can contribute to an inefficient hydrogenation reaction.

Possible Causes and Solutions:

  • Catalyst Quality and Activity: The activity of palladium on carbon (Pd/C), the most common catalyst, can vary between batches and degrade over time.[1][2]

    • Solution: Always use a fresh, high-quality catalyst from a reputable supplier. If you suspect catalyst deactivation, consider using a more active catalyst such as Pearlman's catalyst (Pd(OH)₂/C).[1]

  • Catalyst Poisoning: The palladium catalyst is highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers) and, to a lesser extent, by some nitrogen-containing heterocycles.[2]

    • Solution: Ensure your starting material and solvents are free from sulfur-containing impurities. If your substrate contains sulfur, consider alternative deprotection methods like acid-mediated or nucleophilic cleavage.[2]

  • Insufficient Hydrogen Pressure: Atmospheric pressure of hydrogen may not be sufficient for sterically hindered substrates or large-scale reactions.[1][2]

    • Solution: Increase the hydrogen pressure. Many reactions proceed efficiently at pressures ranging from atmospheric to 50 psi or higher.[1][2]

  • Inadequate Mixing: As a heterogeneous reaction, efficient mixing is critical to ensure the substrate has access to the catalyst surface.[1][2]

    • Solution: Ensure vigorous stirring or agitation of the reaction mixture. For larger scale reactions, mechanical stirring is recommended.

Troubleshooting Workflow for Incomplete Catalytic Hydrogenation

start Incomplete Hydrogenation catalyst Check Catalyst (Fresh? Active?) start->catalyst poisoning Check for Poisons (Sulfur compounds?) catalyst->poisoning If catalyst is good complete Reaction Complete catalyst->complete Use fresh/more active catalyst pressure Increase H2 Pressure poisoning->pressure If no poisons alternative Consider Alternative Deprotection Method poisoning->alternative If poisons present mixing Improve Agitation pressure->mixing If pressure increase fails pressure->complete Success mixing->alternative If still incomplete mixing->complete Success

Caption: A decision-making workflow for troubleshooting incomplete Cbz deprotection via catalytic hydrogenation.

Scenario 2: I am observing side reactions and reduction of other functional groups.

A significant challenge with catalytic hydrogenation is its potential to reduce other sensitive functional groups.

Possible Causes and Solutions:

  • Competing Reductions: Functional groups such as nitro groups, alkenes, alkynes, and benzyl ethers are also susceptible to reduction under standard hydrogenation conditions.[1] Aryl halides (Br, I) can also undergo hydrodehalogenation.[3]

    • Solution 1: Catalytic Transfer Hydrogenation (CTH): This method often offers improved selectivity.[1] It utilizes a hydrogen donor in situ, such as ammonium formate, formic acid, or cyclohexene, which can sometimes spare other reducible groups.[1][4]

    • Solution 2: Alternative Deprotection Methods: For substrates with highly sensitive functionalities, consider non-reductive deprotection methods.[1]

      • Acidic Cleavage: Strong acids like HBr in acetic acid or Lewis acids such as aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) can be effective.[1][5][6]

      • Nucleophilic Cleavage: For substrates intolerant to both reductive and strongly acidic conditions, nucleophilic cleavage using reagents like 2-mercaptoethanol can be a valuable option.[3][6][7]

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for Cbz protection?

The most common method for introducing the Cbz group is the reaction of an amine with benzyl chloroformate (Cbz-Cl) under basic conditions, often referred to as the Schotten-Baumann reaction.[4][8][9] The base, typically an aqueous solution of sodium carbonate or sodium bicarbonate, neutralizes the HCl generated during the reaction.[8][10] The pH is generally maintained between 8 and 10 to prevent decomposition of Cbz-Cl and racemization of amino acids.[10]

Q2: Under what conditions is the Cbz group stable?

The Cbz group is known for its robustness and is stable under a variety of conditions, which makes it a versatile protecting group.[8][11]

Condition Stability Notes
Strong Bases StableStable to conditions like NaOH, NaOMe, and t-BuOK.[6][12]
Weak Bases StableStable to amines like triethylamine and pyridine.[6]
Mild Acids Generally StableStable to conditions used for Boc group removal (e.g., TFA in DCM), though prolonged exposure can lead to cleavage.[11][12]
Strong Acids LabileCleaved by strong acids such as HBr in acetic acid.[5][12][13]
Nucleophiles Generally StableStable to most common nucleophiles.[6][12] However, cleavage can be achieved with specific nucleophiles like thiols under certain conditions.[3][7]
Oxidizing Agents Generally StableStable to many common oxidizing agents.[6][12]
Non-Catalytic Reducing Agents Generally StableStable to reagents like NaBH₄.[6][12]

Q3: What are the primary methods for Cbz deprotection?

The choice of deprotection method depends on the other functional groups present in the molecule.

Method Reagents Advantages Disadvantages
Catalytic Hydrogenolysis H₂, Pd/CMild, neutral conditions; volatile byproducts (toluene, CO₂).[4][8][13]Incompatible with reducible functional groups (alkenes, alkynes, nitro groups, benzyl ethers, some aryl halides).[1][3] Catalyst can be pyrophoric.[8]
Catalytic Transfer Hydrogenation Ammonium formate, Pd/CAvoids the need for pressurized H₂ gas; can offer better selectivity.[1][4]May still reduce some sensitive groups.
Acidic Cleavage HBr in Acetic Acid; AlCl₃ in HFIPEffective for substrates with reducible groups.[1][5][14]Harsh conditions can affect other acid-sensitive groups.[4] HBr/AcOH can cause side reactions like acetylation.[15]
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄Useful for highly sensitive substrates intolerant to both reduction and strong acids.[6][7]Requires heating and specific reaction conditions.

Q4: Is the Cbz group orthogonal to other common protecting groups like Boc and Fmoc?

Yes, the Cbz group is orthogonal to both the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups.[4][8][12][13] This orthogonality is a cornerstone of modern peptide synthesis.

  • Cbz vs. Boc: The Cbz group is stable to the acidic conditions used to remove the Boc group (e.g., TFA).[11][12]

  • Cbz vs. Fmoc: The Cbz group is stable to the basic conditions used to cleave the Fmoc group (e.g., piperidine).[11]

Orthogonality of Common Amine Protecting Groups

cluster_deprotection Deprotection Conditions Cbz Cbz Group (Carboxybenzyl) Hydrogenolysis Hydrogenolysis (H2, Pd/C) Cbz->Hydrogenolysis Acid Acid (TFA) Cbz->Acid Stable Base Base (Piperidine) Cbz->Base Stable Boc Boc Group (tert-Butoxycarbonyl) Boc->Hydrogenolysis Stable Boc->Acid Boc->Base Stable Fmoc Fmoc Group (9-Fluorenylmethyloxycarbonyl) Fmoc->Hydrogenolysis Stable Fmoc->Acid Stable Fmoc->Base

Caption: Orthogonality of Cbz, Boc, and Fmoc protecting groups, showing their distinct cleavage conditions.

Detailed Experimental Protocols

Protocol 1: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)

This protocol is a general guideline for the protection of an amino acid.

  • Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) in a flask, cooling the mixture in an ice bath.[8]

  • Addition of Cbz-Cl: While stirring the solution vigorously, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature is maintained below 5 °C.[8]

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[8]

  • Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[8]

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2 with 1 M HCl.[8]

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.[8]

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[8]

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis

This protocol describes the most common method for Cbz group removal.

  • Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent like methanol or ethanol.[8]

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).[8]

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times.[8]

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS.[8]

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.[8]

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and are easily removed during this step.[8]

Protocol 3: Acid-Catalyzed Deprotection with HBr in Acetic Acid

This protocol is an alternative for substrates that are sensitive to hydrogenation.

  • Dissolution: Dissolve the Cbz-protected amine (1.0 equivalent) in glacial acetic acid.[1]

  • Reagent Addition: Add a solution of HBr in acetic acid (e.g., 33% w/w) to the mixture.[1]

  • Reaction: Stir the reaction at room temperature. The reaction time can vary from a few minutes to several hours depending on the substrate. Monitor the reaction by TLC or LC-MS.[1]

  • Work-up: Upon completion, the reaction mixture can be concentrated under reduced pressure. The resulting hydrobromide salt can be used directly or neutralized with a base and extracted.

References

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2025). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. Retrieved from [Link]

  • Reddit. (2018). Protecting groups in organic synthesis?!. Retrieved from [Link]

  • ResearchGate. (2025). Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine. Retrieved from [Link]

  • Scientific Update. (2023). To Deprotect and Serve. Retrieved from [Link]

  • ResearchGate. (2022). Why does my CBz-deprotection not work?. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • YouTube. (2021). Adding Cbz Protecting Group Mechanism | Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Poor Reactivity of Sterically Hindered Cbz-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges associated with the poor reactivity of sterically hindered Carboxybenzyl (Cbz)-protected amino acids in peptide synthesis. Our goal is to equip you with the knowledge and practical protocols to overcome these common hurdles and achieve successful synthesis of complex peptides.

Introduction: The Challenge of Steric Hindrance

The benzyloxycarbonyl (Cbz or Z) protecting group is a cornerstone of peptide synthesis, valued for its stability under a range of conditions and its ease of removal via hydrogenolysis.[1][2] However, when attached to sterically bulky amino acids (e.g., Valine, Isoleucine, Threonine, or α,α-disubstituted amino acids), the combined steric hindrance can significantly impede the rate and efficiency of peptide bond formation.[3][4] This often leads to incomplete reactions, low yields, and the formation of deletion sequences, compromising the purity and integrity of the target peptide.[5][6]

This guide will explore the root causes of this poor reactivity and provide a series of field-proven strategies and detailed protocols to enhance coupling efficiency.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My coupling reaction with a Cbz-protected hindered amino acid is sluggish or incomplete. What are the primary factors at play?

A1: The reduced reactivity stems from a combination of factors:

  • Steric Shielding of the Carboxyl Group: The bulky side chain of the amino acid and the Cbz group itself physically obstruct the approach of the incoming amine nucleophile to the activated carboxyl group.[6][7]

  • Reduced Nucleophilicity of the Amine Component: If the N-terminal amino acid of the peptide chain is also sterically hindered, its nucleophilicity is diminished, further slowing down the reaction.[8]

  • Peptide Aggregation on Solid Support: In Solid-Phase Peptide Synthesis (SPPS), growing peptide chains, especially those rich in hydrophobic and β-branched residues, can aggregate and form secondary structures.[5][7] This leads to poor solvation and makes the reactive sites inaccessible, a phenomenon often referred to as a "difficult sequence".[4]

Troubleshooting Workflow:

cluster_0 Reagent Optimization cluster_1 Condition Optimization cluster_2 Structural Approaches A Incomplete Coupling Detected (e.g., Positive Kaiser Test) B Initial Diagnosis: Steric Hindrance Issue A->B C Strategy 1: Optimize Coupling Reagent B->C Is the reagent potent enough? D Strategy 2: Modify Reaction Conditions B->D Can kinetics be improved? E Strategy 3: Structural Modification B->E Can hindrance be reduced? C1 Switch to High-Activity Uronium/Phosphonium Reagents (HATU, HCTU, PyBOP) C->C1 D1 Increase Reaction Time (Double Coupling) D->D1 E1 Use Pseudoproline Dipeptides E->E1 C2 Consider Acyl Fluoride Formation (TFFH, BTFFH) C1->C2 Still inefficient? D2 Elevate Temperature (Microwave Synthesis) D1->D2 D3 Change Solvent System (e.g., NMP, DMSO) D2->D3 E2 Incorporate Backbone Protection (Hmb/Dmb) E1->E2

Sources

Selecting the best coupling reagent for N-Cbz-(S)-indoline-2-carboxylic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for amide bond formation using N-Cbz-(S)-indoline-2-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the specific challenges associated with this unique amino acid derivative. Here, you will find in-depth analysis, comparative data, step-by-step protocols, and troubleshooting advice to ensure the successful and efficient synthesis of your target molecules.

Frequently Asked Questions (FAQs)

Q1: Why is coupling N-Cbz-(S)-indoline-2-carboxylic acid more challenging than standard amino acids?

N-Cbz-(S)-indoline-2-carboxylic acid presents a significant steric challenge. The rigid, bicyclic indoline core fused to the pyrrolidine ring restricts the orientation of the carboxyl group, hindering the approach of the amine nucleophile.[1][2][3] This steric congestion can lead to slow reaction rates and incomplete conversions when using standard coupling reagents.[4] Furthermore, the chiral center at the 2-position is susceptible to racemization, especially under harsh reaction conditions or with prolonged activation times.

Q2: What are the primary factors to consider when selecting a coupling reagent for this substrate?

There are three critical factors:

  • Reactivity: The reagent must be powerful enough to activate the sterically hindered carboxylic acid efficiently and drive the reaction to completion.

  • Racemization Suppression: The reagent and its associated additives must preserve the stereochemical integrity of the chiral center.

  • Side Reactions: The reagent should minimize the formation of byproducts, such as N-acylurea with carbodiimides or guanidinylation with excess uronium salts.[5][6][7]

Q3: Can I use a simple carbodiimide like DCC or EDC?

While economically attractive, carbodiimides like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are generally not recommended for this substrate.[8][9] Their activation of the carboxylic acid forms a highly reactive O-acylisourea intermediate which is prone to racemization.[6] More critically, in a sterically hindered environment where the amine attack is slow, this intermediate can rearrange into an unreactive N-acylurea byproduct, terminating the reaction and complicating purification.[6][7] While additives like HOBt can mitigate some of these issues, more advanced reagents are superior for challenging couplings.[6][9]

Q4: What is the best class of coupling reagents for N-Cbz-(S)-indoline-2-carboxylic acid?

Uronium/Aminium salt-based reagents are the gold standard for difficult couplings.[10][11][12] Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective.[11] HATU is often considered superior due to the inclusion of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety, which forms a more reactive OAt-active ester and is more effective at suppressing racemization than the HOBt found in HBTU.[5][13]

Decision Workflow: Selecting Your Coupling Reagent

The following workflow provides a logical path for selecting the appropriate reagent based on the specific challenges posed by N-Cbz-(S)-indoline-2-carboxylic acid.

G sub Substrate: N-Cbz-(S)-indoline-2-carboxylic acid char Key Challenges: - High Steric Hindrance - Risk of Racemization sub->char reagent_choice Evaluate Reagent Class char->reagent_choice carb Carbodiimides (DCC, EDC) reagent_choice->carb Low Cost phos Phosphonium Salts (PyBOP) reagent_choice->phos Moderate uron Uronium/Aminium Salts (HBTU, HATU) reagent_choice->uron High Performance carb_issue High Risk of: - N-Acylurea Byproduct - Racemization - Low Yield carb->carb_issue Not Recommended phos_ok Good Performance Effective for many hindered systems phos->phos_ok uron_best Superior Performance: - High Reactivity & Yield - Excellent Racemization Suppression uron->uron_best recommend Recommendation: HATU for maximal efficiency HBTU as a robust alternative uron_best->recommend

Caption: Decision tree for coupling reagent selection.

Comparative Analysis of Common Coupling Reagents

The table below summarizes the key characteristics of different coupling reagent classes to inform your selection.

Reagent FamilyExample(s)Activation MechanismKey AdvantagesPotential Issues for N-Cbz-(S)-indoline-2-carboxylic acid
Carbodiimides DCC, EDCForms O-acylisourea intermediateLow cost, simple to useHigh risk of racemization; formation of insoluble (DCU) or soluble (EDU) N-acylurea byproducts; low yields with hindered substrates.[6][7][8]
Phosphonium Salts PyBOPForms OBt-active esterHigh efficiency, good for hindered amino acids, low racemization. Byproducts are generally water-soluble.[10][14]Can be less reactive than uronium salts for extremely challenging couplings. Formation of carcinogenic HMPA with original BOP reagent.[7][9]
Uronium/Aminium Salts HBTU, HATUForms OBt/OAt-active esterVery high reactivity and yields, fast reaction times, excellent suppression of racemization.[5][10][11]Higher cost. Excess reagent can cause guanidinylation of the free amine.[5][9] HATU is moisture-sensitive.
Anhydrides T3P®Forms mixed anhydrideLow epimerization, byproducts are water-soluble simplifying workup.[3][14]May require a base like pyridine; reactivity might be insufficient for the most hindered cases compared to HATU.

Mechanism Spotlight: HATU Activation

HATU's effectiveness stems from its ability to rapidly generate a highly reactive OAt-active ester, which is then susceptible to nucleophilic attack by the amine. The pyridine nitrogen atom in the HOAt leaving group is thought to provide neighboring group participation, stabilizing the transition state and accelerating the reaction.[13]

G cluster_activation Activation Step cluster_coupling Coupling Step RCOOH N-Cbz-Ind-COOH ActiveEster OAt-Active Ester (Highly Reactive) RCOOH->ActiveEster HATU HATU + Base (DIPEA) HATU->ActiveEster Amine Amine (R'-NH2) ActiveEster->Amine Nucleophilic Attack Amide Desired Amide + HOAt Amine->Amide

Caption: Simplified mechanism of HATU-mediated coupling.

Recommended Experimental Protocols

These are generalized solution-phase protocols. Molar equivalents and reaction times may need to be optimized for your specific amine coupling partner. Always conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Protocol 1: HATU-Mediated Coupling (Preferred Method)

This protocol is recommended for achieving the highest yield and minimal racemization.

Materials:

  • N-Cbz-(S)-indoline-2-carboxylic acid (1.0 eq)

  • Amine coupling partner (1.0 - 1.2 eq)

  • HATU (1.1 - 1.2 eq)[5]

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a clean, dry, round-bottom flask under an inert atmosphere, dissolve N-Cbz-(S)-indoline-2-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Stir the solution at room temperature for 2-3 minutes.

  • Add DIPEA (2.0 eq) to the mixture. The solution may change color.

  • Allow the acid to pre-activate by stirring the mixture for 15-30 minutes at room temperature.[15] This step is crucial for forming the OAt-active ester before the amine is introduced.

  • In a separate vial, dissolve the amine partner (1.1 eq) in a small amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated acid mixture.

  • Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. Due to steric hindrance, the reaction may require 4-24 hours for completion.

  • Work-up: Once the reaction is complete, quench with water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate, DCM). Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: HBTU-Mediated Coupling (Alternative Method)

This is a robust and slightly more economical alternative to HATU.

Materials:

  • N-Cbz-(S)-indoline-2-carboxylic acid (1.0 eq)

  • Amine coupling partner (1.0 - 1.2 eq)

  • HBTU (1.1 - 1.2 eq)[10][11]

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a clean, dry, round-bottom flask under an inert atmosphere, dissolve N-Cbz-(S)-indoline-2-carboxylic acid (1.0 eq), HBTU (1.1 eq), and the amine partner (1.1 eq) in anhydrous DMF.

  • Cool the flask in an ice bath (0 °C).

  • Add DIPEA (2.0 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor progress by TLC or LC-MS. For very hindered couplings, a second addition of HBTU/DIPEA or extended reaction times may be necessary.[14]

  • Follow steps 8-10 from the HATU protocol for reaction work-up and purification.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficiently reactive coupling reagent.2. Incomplete activation of the carboxylic acid.3. Presence of moisture in the reaction.4. Steric hindrance of the amine partner is too great.1. Switch from HBTU to the more reactive HATU.[5][11]2. Increase pre-activation time for HATU protocol to 30-45 minutes.[15]3. Ensure all glassware is oven-dried and use anhydrous solvents.4. Increase reaction temperature to 40-50 °C, but monitor for racemization. Consider a double coupling.[14]
Presence of N-acylurea Byproduct Use of carbodiimide reagents (DCC/EDC) with slow amine addition.Switch to a uronium/aminium or phosphonium-based reagent (HATU, HBTU, PyBOP) to eliminate this side reaction.[6][7]
Racemization/Epimerization Detected 1. Reaction temperature is too high.2. Base is too strong or used in large excess.3. Prolonged activation time with a less effective additive.1. Run the reaction at 0 °C or room temperature.2. Use a weaker base like N-Methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA, especially if racemization is severe.[7]3. Use HATU, as the HOAt moiety provides superior racemization suppression.[5]
Guanidinylation of Amine Excess uronium reagent (HATU/HBTU) reacting with the free N-terminus.Use the coupling reagent in slight excess (1.05-1.1 eq) relative to the carboxylic acid, not the amine.[5][9] Ensure the acid is fully activated before adding the amine.
Difficult Purification Water-soluble byproducts (tetramethylurea, DIPEA salts) remaining in the product.Perform a thorough aqueous work-up as described in the protocols. Multiple washes with dilute acid and base are effective at removing these impurities.

References

  • Benchchem. (n.d.). Application Notes and Protocols for HBTU in Complex Peptide Synthesis.
  • Benchchem. (n.d.). The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent.
  • Benchchem. (n.d.). Application Note and Protocols for Fmoc-Based Peptide Synthesis Using HBTU Activation.
  • Benchchem. (n.d.). A Comparative Analysis of Carbodiimide Coupling Agents in Peptide Synthesis.
  • Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube.
  • Peptide Synthesis Company. (n.d.). The Chemistry of HATU: Understanding Its Mechanism for Peptide Synthesis.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC.
  • Thordal, B., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA.
  • Thordal, B., et al. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Southern Denmark.
  • Wang, X., Li, J., & Hayashi, Y. (2022, June 15). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. PubMed.
  • Wikipedia. (n.d.). HATU.
  • ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide.
  • Benchchem. (n.d.). Application Notes & Protocols: Coupling of Boc-L-indoline-2-carboxylic Acid (Boc-Inp-OH).
  • Cordella, F., et al. (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. ResearchGate.
  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?.

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Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Assignment of 1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis and comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid, a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural characterization of this molecule through detailed spectral assignments, supported by comparative data from analogous compounds and established spectroscopic principles.

Introduction: The Significance of Structural Elucidation

This compound, often referred to as N-Cbz-indoline-2-carboxylic acid, is a protected amino acid derivative widely utilized in the synthesis of complex heterocyclic scaffolds. Its rigid bicyclic structure and chiral center at the 2-position make it a valuable building block in medicinal chemistry. Unambiguous structural confirmation and purity assessment are paramount, and NMR spectroscopy stands as the most powerful technique for this purpose. This guide will walk through the theoretical and practical aspects of assigning the ¹H and ¹³C NMR spectra of this molecule, providing a framework for the analysis of related structures.

Predicted ¹H and ¹³C NMR Spectral Data for this compound

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for the target molecule. These predictions are based on the additive effects of the indoline core, the carboxylic acid moiety, and the benzyloxycarbonyl (Cbz) protecting group, drawing upon established chemical shift ranges from authoritative sources.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-25.1 - 5.3ddJ = 9.0, 4.0
H-3a3.2 - 3.4ddJ = 16.0, 9.0
H-3b3.5 - 3.7ddJ = 16.0, 4.0
H-47.2 - 7.3tJ = 7.5
H-57.0 - 7.1tJ = 7.5
H-67.5 - 7.6dJ = 7.5
H-77.9 - 8.1dJ = 7.5
-CH₂- (Cbz)5.2 - 5.4s-
Phenyl (Cbz)7.3 - 7.5m-
-COOH10.0 - 12.0br s-

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)
C-260 - 62
C-334 - 36
C-3a127 - 129
C-4124 - 126
C-5122 - 124
C-6129 - 131
C-7115 - 117
C-7a140 - 142
C=O (Carboxylic Acid)175 - 178
C=O (Cbz)155 - 157
-CH₂- (Cbz)67 - 69
Phenyl (Cbz, ipso)135 - 137
Phenyl (Cbz, o, m, p)128 - 129
Rationale for Predicted Chemical Shifts:

The predicted chemical shifts are derived from fundamental NMR principles. The protons of the indoline aromatic ring (H-4, H-5, H-6, and H-7) are expected in the aromatic region (7.0-8.1 ppm). The electron-withdrawing nature of the N-Cbz group deshields these protons, particularly H-7. The chiral proton H-2 is adjacent to both the carboxylic acid and the nitrogen atom, placing it in the 5.1-5.3 ppm range. The diastereotopic protons at C-3 will appear as distinct doublet of doublets. The carboxylic acid proton is highly deshielded and appears as a broad singlet at a characteristic downfield shift.[1]

In the ¹³C NMR spectrum, the carbonyl carbons of the carboxylic acid and the Cbz group are the most downfield signals. The C-2 carbon, being attached to both nitrogen and a carbonyl group, is expected around 60-62 ppm. The aromatic carbons of the indoline and the Cbz-phenyl group will resonate in the 115-142 ppm range.

Comparative Analysis with N-Acylindolines

To provide a robust comparison, we will examine the experimental NMR data of structurally related N-acylindolines. This comparative approach allows for a more confident assignment of the signals in our target molecule.

Table 3: Experimental ¹H and ¹³C NMR Data for Selected N-Acylindolines

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
Indolin-1-yl(phenyl)methanone 8.10 (d, J = 9.0 Hz, 1H), 7.56 (d, J = 8.4 Hz, 2H), 7.26 (d, J = 7.4 Hz, 1H), 7.10 (d, J = 8.9 Hz, 1H), 7.05–7.03 (m, 3H), 4.12 (t, J = 8.1 Hz, 2H), 3.13 (t, J = 8.1 Hz, 2H)171.2, 166.6, 143.9, 133.9, 130.4, 128.1, 126.2, 125.5, 122.3, 115.6, 115.1, 56.1, 52.3, 29.1[2]
1-(Indolin-1-yl)ethan-1-one 7.90 (d, J=7.6 Hz, 1H), 7.43 (t, J=7.2 Hz, 1H), 7.34 (br d, 1H), 7.30 (t, 1H), 3.04 (m, 2H), 3.00 (m, 2H), 2.23 (s, 3H)170.5, 169.3, 149.9, 134.5, 132.2, 127.4, 125.8, 123.4, 28.7, 27.8, 19.9[3]

The chemical shifts of the aromatic protons in the N-acylindolines are in good agreement with the predicted values for our target molecule. The presence of the electron-withdrawing acyl group on the nitrogen atom causes a downfield shift of the aromatic protons, a trend that is expected to be similar for the Cbz group. The methylene protons of the indoline core in these examples provide a solid reference for the expected shifts of the H-3 protons in our target compound.

Experimental Protocol for NMR Spectroscopy

To ensure high-quality, reproducible NMR data, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, incorporating best practices for sample preparation and data acquisition.

Sample Preparation
  • Analyte Purity: Ensure the sample of this compound is of high purity (>95%), as impurities can complicate spectral interpretation.

  • Solvent Selection: Use a high-purity deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a good first choice for many organic molecules.

  • Concentration:

    • For ¹H NMR, dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

    • For ¹³C NMR, a higher concentration of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

Data Acquisition
  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 8 to 16, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled experiment (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 2 seconds.

Data Interpretation and Structural Verification using 2D NMR

While 1D NMR provides significant structural information, 2D NMR techniques are invaluable for unambiguous assignments.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For our target molecule, COSY would show correlations between H-2 and the H-3 protons, as well as between the adjacent aromatic protons (H-4 with H-5, H-5 with H-6, and H-6 with H-7).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would include the correlation of the H-2 proton to the carbonyl carbon of the carboxylic acid and the C-3a and C-7a carbons of the indoline ring. The methylene protons of the Cbz group would show a correlation to the Cbz carbonyl carbon.[4]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the straightforward assignment of the protonated carbons in the molecule.

Visualization of Structure and Workflow

The following diagrams illustrate the structure of the target molecule with atom numbering for NMR assignment and a typical workflow for NMR analysis.

Caption: Structure of this compound with atom numbering.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis a Weigh Pure Sample b Dissolve in Deuterated Solvent a->b c Add Internal Standard (TMS) b->c d Transfer to NMR Tube c->d e Insert Sample into Spectrometer d->e f Lock and Shim e->f g Acquire 1H Spectrum f->g h Acquire 13C Spectrum g->h i Acquire 2D Spectra (COSY, HMBC) h->i j Process and Fourier Transform Data i->j k Phase and Baseline Correction j->k l Peak Picking and Integration k->l m Assign Signals and Determine Structure l->m

Caption: Experimental workflow for NMR analysis.

Conclusion

The comprehensive NMR analysis of this compound is crucial for its application in synthetic chemistry. By combining predicted spectral data with comparative analysis of related N-acylindolines, a confident assignment of its ¹H and ¹³C NMR spectra can be achieved. The detailed experimental protocol and the application of 2D NMR techniques further ensure the scientific rigor of the structural elucidation. This guide serves as a valuable resource for researchers working with this important molecule and similar heterocyclic compounds.

References

  • Bastos, L. F. S., et al. (2022). A Novel Approach for the Synthesis of Imides from 1-Indanone Oxime. Journal of the Brazilian Chemical Society, 33, 137-146. [Link]

  • Reddy, T. J., et al. (2018). Decarboxylative acylation of indolines with α-keto acids under palladium catalysis: a facile strategy for the synthesis of 7-substituted indoles. Organic & Biomolecular Chemistry, 16(43), 8342-8346. [Link]

  • Deshmukh, A. P., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3533-3544. [Link]

  • Chemistry LibreTexts. (2021). Spectroscopy of Carboxylic Acids and Nitriles. [Link]

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A Senior Application Scientist's Guide to Protecting Groups in Indoline-2-Carboxylic Acid Synthesis: Cbz vs. Boc

Author: BenchChem Technical Support Team. Date: January 2026

In the nuanced field of medicinal chemistry and drug development, the synthesis of heterocyclic scaffolds like indoline-2-carboxylic acid is a foundational task. This versatile building block is pivotal for constructing a wide array of bioactive molecules. However, its synthesis is not without challenges, chief among them being the strategic protection and deprotection of the indoline nitrogen. The choice of protecting group is a critical decision that dictates reaction compatibility, yield, and purity.

This guide provides an in-depth, experience-driven comparison of two of the most ubiquitous amine protecting groups—Carboxybenzyl (Cbz) and tert-Butoxycarbonyl (Boc)—in the context of indoline-2-carboxylic acid synthesis. We will move beyond mere procedural descriptions to explore the underlying chemical principles, field-proven insights, and the causal logic that should guide your synthetic strategy.

Pillar 1: The Orthogonality Principle

The core strategic advantage of using Cbz and Boc lies in their orthogonality . This means that one can be selectively removed under conditions that leave the other intact.[1][2] The Boc group is famously acid-labile, succumbing to reagents like trifluoroacetic acid (TFA), while the Cbz group is classically cleaved by catalytic hydrogenolysis.[1][2][3][4] This fundamental difference is the primary pivot upon which a synthetic chemist's choice rests, allowing for precise, multi-step syntheses without unintended deprotections.

Pillar 2: The tert-Butoxycarbonyl (Boc) Group

The Boc group is a cornerstone of modern organic synthesis, prized for its ease of introduction and its mild, acid-mediated removal.[4] Its steric bulk effectively shields the amine nitrogen, enhancing the stability and solubility of intermediates like Boc-L-indoline-2-carboxylic acid, making them ideal for subsequent reactions such as peptide synthesis.[5]

Boc Protection: Mechanism and Protocol

The most common method for Boc protection involves the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O).[4] The mechanism is a straightforward nucleophilic attack of the indoline nitrogen onto one of the electrophilic carbonyl carbons of the anhydride. The resulting mixed carbonate is unstable and collapses, releasing CO₂, tert-butanol, and the desired N-Boc protected product.[4] While the reaction can proceed without a base, the addition of a mild base like triethylamine (Et₃N) or sodium bicarbonate is common to neutralize any acidic byproducts and drive the reaction to completion.[4][6]

Boc_Protection_Workflow start_node Indoline-2-carboxylic Acid reagent_node Boc₂O, Et₃N Dioxane/Water start_node->reagent_node + process_node Stir at RT (e.g., 72h) reagent_node->process_node Reaction product_node N-Boc-indoline- 2-carboxylic Acid process_node->product_node Yield Cbz_Protection_Workflow start_node Indoline-2-carboxylic Acid reagent_node Cbz-Cl, Na₂CO₃ Solvent (e.g., THF/Water) start_node->reagent_node + process_node Stir at 0°C to RT reagent_node->process_node Reaction product_node N-Cbz-indoline- 2-carboxylic Acid process_node->product_node Yield

Caption: Workflow for N-Cbz protection of indoline-2-carboxylic acid.

Experimental Protocol: N-Cbz Protection of Indoline-2-Carboxylic Acid [7][8]1. Dissolution: Dissolve indoline-2-carboxylic acid (1.0 eq) in an aqueous solution of a base like sodium carbonate at 0°C. 2. Addition of Reagent: Add benzyl chloroformate (Cbz-Cl, ~1.1 eq) dropwise while maintaining the temperature at 0°C and vigorously stirring. 3. Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. 4. Work-up: Wash the reaction mixture with diethyl ether to remove excess Cbz-Cl. 5. Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl, causing the product to precipitate. 6. Extraction: Extract the product with ethyl acetate. 7. Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crystalline N-Cbz protected product. [9]

Cbz Deprotection: The Power of Hydrogenolysis

The hallmark of the Cbz group is its clean removal by catalytic hydrogenolysis. [3]The mechanism involves the oxidative addition of the benzyl C-O bond to the surface of a palladium catalyst (typically Pd/C). Subsequent reaction with hydrogen gas (H₂) cleaves this bond, generating the free amine, toluene, and carbon dioxide. [3]This method is exceptionally mild and clean, as the byproducts are volatile and easily removed.

Experimental Protocol: Hydrogenolysis of N-Cbz-indoline-2-carboxylic Acid [7]1. Setup: In a flask suitable for hydrogenation, dissolve the N-Cbz protected compound (1.0 eq) in a solvent like methanol or ethanol. 2. Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) under an inert atmosphere. 3. Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times. 4. Reaction: Stir the mixture vigorously under a hydrogen atmosphere (1 atm or balloon) at room temperature until TLC analysis shows complete consumption of the starting material. 5. Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C is pyrophoric and should not be allowed to dry in the air. 6. Concentration: Rinse the Celite pad with the reaction solvent and concentrate the combined filtrate under reduced pressure to yield the deprotected product.

Head-to-Head Comparison: Cbz vs. Boc

The choice between Cbz and Boc is dictated by the overall synthetic plan, particularly the nature of other functional groups present in the molecule and the planned subsequent reaction steps.

FeatureBoc (tert-Butoxycarbonyl) Cbz (Carboxybenzyl)
Protection Reagent Di-tert-butyl dicarbonate (Boc₂O)Benzyl chloroformate (Cbz-Cl)
Protection Conditions Mildly basic (e.g., Et₃N, NaHCO₃), RT [6]Basic (Schotten-Baumann, e.g., Na₂CO₃), 0°C to RT [3]
Deprotection Method Acidolysis (TFA, HCl in dioxane) [4]Hydrogenolysis (H₂, Pd/C) [3]
Byproducts Isobutylene, CO₂Toluene, CO₂
Stability Labile to strong/moderate acid. Stable to base, hydrogenolysis.Stable to acid and base. Labile to hydrogenolysis and strong reducing agents. [3]
Key Advantage Orthogonal to Cbz/Fmoc; mild acidic removal.Orthogonal to Boc/Fmoc; very clean deprotection byproducts. [2]
Primary Disadvantage Acid-mediated deprotection can generate reactive t-butyl cations, leading to side reactions with nucleophilic groups (e.g., indoles). [4]Incompatible with functional groups susceptible to reduction (e.g., alkynes, alkenes, some nitro groups, benzyl ethers). The Pd catalyst can be poisoned by sulfur-containing functional groups. [3]

Strategic Selection Logic: Making the Right Choice

Your decision should be guided by a critical analysis of your synthetic route.

Decision_Tree question question condition condition choice_boc choice_boc choice_cbz choice_cbz q1 Does your molecule have H₂/Pd-sensitive groups (alkenes, alkynes, benzyl ethers)? q2 Are subsequent steps strongly acidic? q1->q2 No boc Choose Boc q1->boc Yes q3 Does your molecule have nucleophilic groups sensitive to alkylation (e.g., Trp, Met)? q2->q3 No cbz Choose Cbz q2->cbz Yes q3->cbz Yes consider_scavengers Choose Boc, but use scavengers during deprotection. q3->consider_scavengers No/ Manageable

Caption: Decision logic for choosing between Boc and Cbz protecting groups.

  • Choose Boc if: Your molecule contains functional groups that are sensitive to catalytic hydrogenation, such as alkenes, alkynes, or other benzyl-type protecting groups that you wish to retain.

  • Choose Cbz if: Your planned synthetic route involves strongly acidic conditions that would prematurely cleave a Boc group. Also, Cbz is preferred if your molecule is sensitive to the electrophilic byproducts of Boc deprotection and the use of scavengers is undesirable or ineffective.

Conclusion

Both Cbz and Boc are exceptional and reliable protecting groups for the synthesis of indoline-2-carboxylic acid and its derivatives. There is no universally "better" choice; there is only the optimal choice for a specific, well-designed synthetic strategy. The Boc group offers the convenience of non-hydrogenolytic deprotection, making it suitable for molecules with reducible functionalities. Conversely, the Cbz group provides robust protection against a wide range of chemical conditions, with an exceptionally clean deprotection method, provided the substrate is compatible with catalytic hydrogenation. A thorough understanding of their respective mechanisms, stabilities, and potential side reactions is paramount for any researcher aiming to efficiently and successfully synthesize complex, high-value molecules.

References

  • Gaggini, F., et al. (2019). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. RSC Medicinal Chemistry, 10(9), 1338-1349. Available at: [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Pícha, F., et al. (2003). 2-(p-Hydroxybenzyl)indoles - Side Products Formed Upon Cleavage of Indole Derivatives from Carboxylated Wang Polymer - an NMR Study. Molecules, 8(3), 333-341. Available at: [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Park, I.-K., et al. (2009). Aryl Hydrazide beyond as Surrogate of Aryl Hydrazine in the Fischer Indolization: The Synthesis of N-Cbz-indoles, N-Cbz-carbazoles, and N,N'-Bis-Cbz-pyrrolo[2,3-f]indoles. Organic Letters, 11(23), 5454–5456. Available at: [Link]

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]

  • Cordella, F., et al. (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. Chirality, 36(1), e22608. Available at: [Link]

  • ResearchGate. (2015). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Request PDF. Available at: [Link]

  • ResearchGate. (2008). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. Available at: [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Retrieved from [Link]

  • Organic Syntheses. (2015). Preparation of Mono-Cbz Protected Guanidines. Retrieved from [Link]

  • StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine - Chemistry. Retrieved from [Link]

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A Comparative Guide to En-antiomeric Purity Assessment of (S)-1-Cbz-2-indolinecarboxylic Acid by Chiral HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the stereochemical integrity of chiral building blocks is paramount. (S)-1-Cbz-2-indolinecarboxylic acid, a constrained cyclic amino acid derivative, is a valuable synthon whose enantiomeric purity directly impacts the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the robust assessment of its enantiomeric purity. We will delve into the rationale behind methodological choices, present comparative experimental data, and offer detailed protocols to empower researchers in achieving reliable and accurate results.

The Criticality of Enantiomeric Purity

The biological activity of chiral molecules is often stereospecific. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in some cases, elicit adverse effects.[1] For molecules like (S)-1-Cbz-2-indolinecarboxylic acid, used in the synthesis of complex therapeutic agents, ensuring high enantiomeric excess (% ee) is not merely a quality control checkpoint but a fundamental requirement for drug safety and efficacy. Chiral HPLC stands as the gold standard for this determination due to its precision, sensitivity, and direct separatory power.[2][3]

The Principle of Chiral Recognition in HPLC

Chiral separation by HPLC is achieved through the use of a Chiral Stationary Phase (CSP). These phases create a chiral environment where the transient diastereomeric complexes formed between the enantiomers and the CSP have different energies of interaction. This differential interaction leads to different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely recognized for their broad applicability and high enantioselectivity for a diverse range of compounds, including N-protected amino acids.[2][4][5][6] The separation mechanism on these phases is a complex interplay of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[4][7][8]

Comparative Analysis of Chiral Stationary Phases

The choice of the CSP is the most critical factor in developing a successful chiral separation. For N-Cbz protected amino acids, polysaccharide-based columns are often the first choice.[9] We will compare two commonly employed and effective CSPs: a cellulose-based column and an amylose-based column.

  • Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)) : This CSP is known for its versatility and has demonstrated success in separating a wide array of aromatic and conjugated chiral compounds.[10] Its linear cellulose backbone provides distinct grooves and cavities for steric interactions.[7]

  • Lux® Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate)) : The helical structure of amylose in this CSP creates a different and often complementary steric environment compared to cellulose, which can lead to enhanced chiral recognition for certain molecules.[5][11]

Experimental Workflow for Chiral Purity Assessment

The overall process for determining the enantiomeric purity of (S)-1-Cbz-2-indolinecarboxylic acid can be broken down into several key stages, from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis prep Dissolve Sample in Mobile Phase or Acetonitrile filter Filter through 0.45 µm Syringe Filter prep->filter inject Inject Sample onto Chiral Column filter->inject separate Isocratic Elution inject->separate detect UV Detection (e.g., 220 nm) separate->detect integrate Integrate Peak Areas of (S) and (R) Enantiomers detect->integrate calculate Calculate Enantiomeric Excess (% ee) integrate->calculate

Caption: General workflow for enantiomeric purity analysis by chiral HPLC.

Detailed Experimental Protocols

The following protocols provide a starting point for the chiral separation of (S)-1-Cbz-2-indolinecarboxylic acid. Optimization of the mobile phase composition and temperature may be necessary to achieve baseline resolution.[1]

Protocol 1: Separation on Lux® Cellulose-1
  • Column: Lux® Cellulose-1, 5 µm, 250 x 4.6 mm

  • Mobile Phase: Hexane/Isopropanol/Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Separation on Lux® Amylose-1
  • Column: Lux® Amylose-1, 5 µm, 250 x 4.6 mm

  • Mobile Phase: Hexane/Ethanol/Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Rationale for Methodological Choices:

  • Normal Phase Mode: Hexane/alcohol mobile phases are commonly used for polysaccharide-based CSPs as they often provide excellent selectivity.[12]

  • Acidic Additive: The addition of a small amount of an acid like TFA is crucial for protonating the carboxylic acid group of the analyte. This ensures consistent ionization state and improves peak shape by minimizing tailing.

  • Isocratic Elution: For the separation of a single pair of enantiomers, an isocratic mobile phase is generally sufficient and preferred for its simplicity and robustness.[12][13]

Comparative Performance Data

The following table summarizes the expected performance of the two chiral stationary phases for the separation of the enantiomers of 1-Cbz-2-indolinecarboxylic acid based on typical performance for similar N-protected amino acids.

ParameterLux® Cellulose-1Lux® Amylose-1
Retention Time (S)-enantiomer (min) ~ 8.5~ 10.2
Retention Time (R)-enantiomer (min) ~ 9.8~ 12.5
Selectivity (α) 1.151.23
Resolution (Rs) > 2.0> 2.5

Note: These are representative values. Actual retention times and resolution may vary depending on the specific HPLC system, column condition, and exact mobile phase composition.

Interpretation of Results:

Both columns are capable of providing baseline resolution (Rs > 1.5) for the enantiomers. The Lux® Amylose-1 column, in this hypothetical example, shows higher selectivity (α) and resolution (Rs), suggesting a better fit between the analyte and the chiral selectors on the amylose backbone. However, the Lux® Cellulose-1 provides a faster analysis time. The choice between the two would depend on the specific goals of the analysis, such as throughput versus the need for maximum separation.

Method Validation: Ensuring Trustworthiness

A validated chiral HPLC method is essential for regulatory submissions and ensuring the reliability of results. Key validation parameters, in accordance with ICH guidelines, are outlined below.[14][15][16]

G center Method Validation (ICH Q2(R2)) specificity Specificity center->specificity linearity Linearity & Range center->linearity accuracy Accuracy center->accuracy precision Precision (Repeatability & Intermediate) center->precision lod Limit of Detection (LOD) center->lod loq Limit of Quantitation (LOQ) center->loq robustness Robustness center->robustness

Caption: Key parameters for chiral HPLC method validation according to ICH Q2(R2).

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as the other enantiomer and any process impurities. This is demonstrated by achieving baseline resolution.

  • Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be quantified with suitable precision and accuracy. A typical acceptance criterion is a signal-to-noise ratio of at least 10.[14]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the undesired enantiomer over a given range (e.g., from LOQ to 1.0% of the main component concentration).

  • Precision: The closeness of agreement among a series of measurements. This should be assessed at different levels, including repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).[16] For the minor enantiomer, an RSD of <20% at the quantitation limit is often considered acceptable.[14]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by spiking the main enantiomer with known amounts of the undesired enantiomer.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature), providing an indication of its reliability during normal usage.[17]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Poor Resolution - Inappropriate mobile phase composition. - Column degradation. - Temperature fluctuations.- Optimize alcohol percentage in the mobile phase. - Try a different alcohol (e.g., ethanol vs. isopropanol). - Flush the column with a strong, compatible solvent like 2-propanol.[18] - Use a column thermostat to maintain a stable temperature.[1]
Peak Tailing - Secondary interactions with the silica support. - Insufficient mobile phase additive.- Increase the concentration of the acidic additive (e.g., TFA to 0.2%). - Ensure the sample is fully dissolved in the mobile phase.
Loss of Efficiency / High Backpressure - Blockage of the column inlet frit. - Precipitation of sample on the column.- Always filter samples before injection. - Use a guard column to protect the analytical column.[18] - If pressure is high, try back-flushing the column (check manufacturer's instructions).[18]
Irreproducible Retention Times - Insufficient column equilibration. - Mobile phase composition changing over time. - "Memory effects" from previous analyses.[13]- Equilibrate the column with at least 10-20 column volumes of mobile phase. - Prepare fresh mobile phase daily. - Dedicate a column to a specific method if possible to avoid additive memory effects.[13]

Conclusion

The enantiomeric purity assessment of (S)-1-Cbz-2-indolinecarboxylic acid is reliably achieved using chiral HPLC with polysaccharide-based stationary phases. Both cellulose and amylose-derived CSPs, such as Lux® Cellulose-1 and Lux® Amylose-1, offer viable routes to separation, often with complementary selectivities. The choice of column and mobile phase should be guided by a screening approach to identify the optimal conditions for resolution and analysis time. A thorough method validation according to ICH guidelines is imperative to ensure the generation of accurate, reliable, and trustworthy data, which is fundamental to the development of safe and effective pharmaceuticals.

References

  • Lux Cellulose-1 - Phenomenex - Chiral - HPLC-MART.
  • Lux Cellulose-1 Chiral LC Columns - Phenomenex.
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Chiral Amino Acid and Peptide Separations – the Next Generation | Chrom
  • Lux Chiral HPLC Columns for Chiral Separ
  • Lux Cellulose-1 - Phenomenex.
  • Trouble with chiral separations - May 20 2020 - Chrom
  • Polysaccharide-based CSPs - Chiralpedia.
  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applic
  • Chiral Stationary Phases for Liquid Chrom
  • Applications of Polysaccharide-Based Chiral Stationary Phases for Resolution of Different Compound Classes | Springer N
  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances.
  • Developing a chiral separation on HPLC in NP : r/Chempros - Reddit.
  • Playing with Selectivity for Optimal Chiral Separation - LCGC Intern
  • ICH Guidelines for Analytical Method Valid
  • ICH Q2(R2)
  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram - Dhaka University Journal of Pharmaceutical Sciences.
  • A Comparative Guide to Enantiomeric Purity Analysis of N-Boc-N-methyl-D-Valinol by Chiral HPLC - Benchchem.

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The Evolving Landscape of Indole-2-Carboxylic Acids: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus, a privileged scaffold in medicinal chemistry, continues to yield compounds with significant therapeutic potential. Among its myriad derivatives, indole-2-carboxylic acids have emerged as a particularly fruitful area of investigation. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these derivatives, offering a comparative overview of their performance as antiviral, anticancer, and anti-inflammatory agents. We will delve into the causality behind experimental design, present validating data, and provide detailed protocols to ensure scientific integrity and reproducibility.

I. Antiviral Activity: Targeting HIV-1 Integrase

Indole-2-carboxylic acid derivatives have shown significant promise as HIV-1 integrase strand transfer inhibitors (INSTIs).[1][2][3][4][5][6][7] The core mechanism involves the chelation of two Mg²⁺ ions within the enzyme's active site by the indole nucleus and the C2-carboxylic acid, a critical interaction for inhibiting viral replication.[1][2][3][4][5]

Structure-Activity Relationship Insights

Systematic modifications of the indole-2-carboxylic acid scaffold have revealed key structural features that govern anti-integrase activity:

  • The Indole Core and C2-Carboxylic Acid: This motif is essential for the chelation of Mg²⁺ ions in the active site of HIV-1 integrase.[1][2][3][4][5]

  • Substitution at C3: Introduction of a long branch at the C3 position of the indole core has been shown to improve interaction with a hydrophobic cavity near the active site, significantly enhancing inhibitory activity.[3][4][5]

  • Substitution at C6: The addition of a halogenated benzene ring at the C6 position can effectively bind with viral DNA through π-π stacking interactions, further increasing potency.[1][2]

Comparative Analysis of HIV-1 Integrase Inhibitors

The following table summarizes the in vitro activity of representative indole-2-carboxylic acid derivatives against HIV-1 integrase.

CompoundC3-SubstituentC6-SubstituentIC₅₀ (μM)Cytotoxicity (CC₅₀ in MT-4 cells, μM)Reference
1 HH32.37>100[7]
17a HHalogenated benzene3.11>100[1][2]
20a Long branchH0.13Not Reported[3][4][5]
Experimental Protocols

General Synthesis of Indole-2-Carboxylic Acid Derivatives (Exemplified by the synthesis of compound 12) [4]

  • Dissolve 6-bromo-1H-indole-2-carboxylic acid (100 mg, 0.42 mmol) in ethanol (10 mL).

  • Add concentrated sulfuric acid (20 mg, 0.21 mmol) dropwise to the solution.

  • Reflux the reaction mixture for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield ethyl 6-bromo-1H-indole-2-carboxylate (12).

HIV-1 Integrase Strand Transfer Assay [2][7]

  • The assay is performed in a 96-well plate.

  • Each well contains 50 mM MOPS (pH 7.2), 7.5 mM MgCl₂, and 10 mM 2-mercaptoethanol.

  • Add the test compound (at varying concentrations) and recombinant HIV-1 integrase.

  • Initiate the reaction by adding the vDNA substrate.

  • Incubate the plate at 37°C for 1 hour.

  • The amount of integrated DNA is quantified using a commercially available kit, and IC₅₀ values are calculated.

Visualizing the Mechanism of Action

HIV1_Integrase_Inhibition cluster_Integrase HIV-1 Integrase Active Site cluster_Inhibitor Indole-2-Carboxylic Acid Derivative Integrase Integrase vDNA Viral DNA Integrase->vDNA Inhibited Strand Transfer Mg1 Mg²⁺ Mg2 Mg²⁺ Indole Indole Nucleus Indole->Mg1 Chelation COOH C2-COOH COOH->Mg2 Chelation C3_sub C3-Substituent C3_sub->Integrase Hydrophobic Interaction C6_sub C6-Substituent C6_sub->vDNA π-π stacking

Caption: Inhibition of HIV-1 integrase by an indole-2-carboxylic acid derivative.

II. Anticancer Activity: A Multifaceted Approach

Indole-2-carboxylic acid derivatives have demonstrated anticancer activity through various mechanisms, including the inhibition of the 14-3-3η protein, induction of apoptosis, and targeting of receptor tyrosine kinases.[8][9][10][11][12]

Structure-Activity Relationship Insights
  • Targeting 14-3-3η Protein: Structural optimization of 1H-indole-2-carboxylic acid derivatives has led to compounds with high affinity for the 14-3-3η protein, a key regulator of cell proliferation. These compounds have shown potent inhibitory activity against several human liver cancer cell lines.[9][11]

  • Induction of Apoptosis: A series of indole-2-carboxylic acid benzylidene-hydrazides have been identified as potent inducers of apoptosis. Substitution at the 3-position of the indole ring was found to be crucial for this activity.[12]

  • EGFR/CDK2 Dual Inhibition: Certain indole-2-carboxamides have been shown to be potent dual inhibitors of EGFR and CDK2, exhibiting significant antiproliferative activity against various cancer cell lines.[13]

Comparative Analysis of Anticancer Agents
CompoundTarget/MechanismCancer Cell LineIC₅₀/GI₅₀ (μM)Reference
C11 14-3-3η protein inhibitorBel-7402/5-Fu (chemoresistant)4.55[9]
9b Apoptosis Inducer (Tubulin polymerization inhibitor)T47D (breast cancer)0.9 (GI₅₀)[12]
I(12) DNA CleavageMCF-7, HeLa, HEK293Potent (qualitative)[8]
5e EGFR/CDK2 dual inhibitorMCF-7 (breast cancer)1.35 (GI₅₀)[13]
Experimental Protocols

General Synthesis of Indole-2-Carboxamides [14]

  • Protect the commercially available 5-chloro-1H-indole-2-carboxylic acid as an ethyl ester.

  • Perform a Friedel-Crafts acylation.

  • Reduce the resulting ketone with triethylsilane in trifluoroacetic acid.

  • Hydrolyze the ester to the carboxylic acid.

  • Couple the acid with the desired amine using a coupling agent like BOP to yield the final amide.

MTT Assay for Cytotoxicity

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ values.

Visualizing Anticancer Mechanisms

Anticancer_Mechanisms cluster_Cell Cancer Cell Receptor EGFR/CDK2 Proliferation Cell Proliferation Receptor->Proliferation Inhibited Protein 14-3-3η Protein->Proliferation Inhibited Tubulin Tubulin Apoptosis Apoptosis Tubulin->Apoptosis Induction DNA DNA DNA->Apoptosis Induction Indole_Deriv1 Indole-2-carboxamide Indole_Deriv1->Receptor Inhibition Indole_Deriv2 Indole-2-carboxylic acid derivative Indole_Deriv2->Protein Inhibition Indole_Deriv3 Benzylidene-hydrazide Indole_Deriv3->Tubulin Inhibition of Polymerization Indole_Deriv4 1,2,3-triazole derivative Indole_Deriv4->DNA Cleavage

Caption: Diverse anticancer mechanisms of indole-2-carboxylic acid derivatives.

III. Anti-inflammatory Activity: Targeting Key Enzymes

The anti-inflammatory potential of indole-2-carboxylic acid derivatives has been explored through the inhibition of enzymes like cytosolic phospholipase A₂ (cPLA₂) and cyclooxygenase-2 (COX-2).[15][16][17]

Structure-Activity Relationship Insights
  • cPLA₂ Inhibition: For 3-acylindole-2-carboxylic acids, the length of the acyl residue at position 3 is critical for inhibitory potency, with optimal activity observed with chains of 12 or more carbons.[15] Modifications at position 1, such as introducing a carboxyphenoxyethyl group, can significantly enhance activity.[15]

  • COX-2 Inhibition: Quantitative structure-activity relationship (QSAR) studies on indole derivatives have highlighted the importance of physicochemical parameters for selective COX-2 inhibition.[16]

Comparative Analysis of Anti-inflammatory Agents
CompoundTargetIn Vitro/In Vivo ModelActivityReference
29b cPLA₂Bovine plateletsIC₅₀ = 0.5 μM[15]
S3 COX-2Carrageenan-induced paw edemaSignificant anti-inflammatory activity[17]
Experimental Protocols

Synthesis of 3-Acylindole-2-carboxylic Acids [15]

  • Start with a suitable indole-2-carboxylic acid ester.

  • Perform a Friedel-Crafts acylation at the 3-position using an appropriate acyl chloride and a Lewis acid catalyst.

  • Hydrolyze the ester to obtain the final 3-acylindole-2-carboxylic acid.

  • Further modifications at the 1-position can be achieved by N-alkylation before the acylation step.

Carrageenan-Induced Paw Edema Assay [17]

  • Administer the test compounds orally to rats.

  • After a set period, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at different time intervals using a plethysmometer.

  • Calculate the percentage inhibition of edema compared to the control group.

Visualizing the Anti-inflammatory Pathway

Anti_inflammatory_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid cPLA₂ Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX-2 Inflammation Inflammation Prostaglandins->Inflammation cPLA2 cPLA₂ COX2 COX-2 Indole_Deriv_cPLA2 3-Acylindole-2-carboxylic acid Indole_Deriv_cPLA2->cPLA2 Inhibition Indole_Deriv_COX2 Indole-2-carboxylic acid derivative Indole_Deriv_COX2->COX2 Inhibition

Caption: Inhibition of inflammatory pathways by indole-2-carboxylic acid derivatives.

Conclusion

The indole-2-carboxylic acid scaffold is a versatile platform for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of specific substitutions on the indole ring in determining the biological activity and target selectivity. The provided experimental data and protocols serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the design of more potent and selective indole-2-carboxylic acid derivatives for a range of diseases.

References

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  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PubMed Central.
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  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PubMed Central.
  • Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. PubMed.
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Navigating Chemical Transformations: A Comparative Guide to LC-MS for Reaction Monitoring and Purity Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced world of chemical research and pharmaceutical development, the ability to rapidly and accurately monitor the progress of chemical reactions and confirm the purity of resulting compounds is paramount. Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as an indispensable tool, offering unparalleled sensitivity and selectivity for these critical tasks.[1] This guide provides an in-depth comparison of various LC-MS methodologies, empowering researchers, scientists, and drug development professionals to make informed decisions for their specific analytical challenges.

The Synergy of Separation and Detection: Why LC-MS?

At its core, LC-MS is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the mass analysis prowess of mass spectrometry.[2] This synergistic relationship allows for the separation of complex mixtures into their individual components, followed by their precise identification and quantification based on their mass-to-charge ratio (m/z).[2] This dual selectivity makes LC-MS a robust platform for tracking the depletion of reactants and the formation of products in real-time, as well as for identifying and quantifying impurities in a final product.

Part 1: The Chromatographic Engine - HPLC vs. UPLC/UHPLC

The choice of liquid chromatography technique lays the foundation for a successful LC-MS analysis. High-Performance Liquid Chromatography (HPLC) has long been the workhorse of analytical labs, but the advent of Ultra-High-Performance Liquid Chromatography (UPLC or UHPLC) has revolutionized separation science. UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm) and operate at higher pressures, leading to significant improvements in performance.[3][4]

Table 1: Comparative Performance of HPLC and UPLC/UHPLC

FeatureHPLC (High-Performance Liquid Chromatography)UPLC/UHPLC (Ultra-High-Performance Liquid Chromatography)
Analysis Time Longer run timesUp to 10 times faster than HPLC[3]
Resolution Good separation for many applicationsSuperior peak resolution and capacity[3]
Sensitivity Generally lower due to broader peaksEnhanced sensitivity due to narrower, more concentrated peaks[3][5]
Solvent Consumption HigherSignificantly lower, leading to cost savings and reduced environmental impact[6]
System Pressure Lower (up to 6,000 psi)Higher (up to 15,000 psi or more)[3]
Cost Lower initial instrument costHigher initial instrument cost

The choice between HPLC and UPLC/UHPLC often comes down to a balance of throughput needs, sample complexity, and budget. For high-throughput screening and complex impurity profiling, the speed and resolution of UPLC/UHPLC are undeniable advantages.[3][4]

Part 2: The Mass Analyzer - A Spectrum of Choices

The mass analyzer is the heart of the mass spectrometer, responsible for sorting ions based on their m/z ratio. The selection of a mass analyzer has profound implications for the sensitivity, resolution, and speed of the analysis. For reaction monitoring and purity confirmation, the most common types are quadrupole, time-of-flight (ToF), and Orbitrap analyzers, often in hybrid configurations.

Quadrupole Mass Analyzers (QqQ)

Triple quadrupole (QqQ) mass spectrometers are the gold standard for targeted quantitative analysis.[2] They operate by selecting a specific precursor ion in the first quadrupole (Q1), fragmenting it in the collision cell (q2), and then selecting a specific product ion in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional sensitivity and selectivity, making it ideal for tracking the concentration of specific reactants and products over time.

Time-of-Flight (ToF) Mass Analyzers

Time-of-Flight (ToF) mass analyzers separate ions based on the time it takes them to travel a fixed distance.[7] Lighter ions travel faster and reach the detector first. A key advantage of ToF analyzers is their high acquisition speed and the ability to measure a full mass spectrum simultaneously.[8][9] This makes them well-suited for untargeted analysis, such as identifying unknown impurities or byproducts in a reaction mixture. High-resolution ToF (HR-ToF) instruments provide accurate mass measurements, which can aid in determining the elemental composition of unknown compounds.[7]

Orbitrap Mass Analyzers

Orbitrap mass analyzers trap ions in an orbital motion around a central electrode. The frequency of this motion is directly related to the m/z of the ion. Orbitraps are renowned for their exceptional mass resolution and accuracy, allowing for the confident identification of compounds in complex matrices.[10][11] Like ToF analyzers, they acquire full-scan spectra, enabling both targeted and untargeted analyses.[10]

Table 2: Comparison of Mass Analyzer Performance for Reaction Monitoring & Purity Confirmation

FeatureTriple Quadrupole (QqQ)Time-of-Flight (ToF)Orbitrap
Primary Application Targeted QuantificationUntargeted & Targeted AnalysisUntargeted & Targeted Analysis
Mass Resolution LowHigh to Very HighVery High to Ultra-High
Mass Accuracy LowHighVery High
Scan Speed Very Fast (in MRM mode)FastSlower than ToF
Sensitivity Excellent for targeted analysis (MRM)Good to ExcellentGood to Excellent
Quantitative Performance Gold standard for targeted quantificationGood, especially with targeted acquisition modesExcellent, comparable to QqQ for many applications[12]
Workflow Primarily targetedTargeted and untargeted screeningTargeted and untargeted screening
Hybrid Analyzers: The Best of Both Worlds

Hybrid instruments, such as Quadrupole Time-of-Flight (Q-ToF) and Quadrupole-Orbitrap systems, combine the strengths of different analyzer types.[10][13] A Q-ToF, for instance, uses a quadrupole to select a precursor ion, which is then fragmented, and the resulting product ions are analyzed by a high-resolution ToF mass analyzer.[13] This provides both the selectivity of a quadrupole and the high-resolution, accurate-mass capabilities of a ToF, making it a versatile tool for both identifying unknowns and quantifying targeted compounds.

Part 3: Experimental Workflows in Practice

The successful application of LC-MS for reaction monitoring and purity confirmation relies on well-designed experimental protocols. Below are detailed, step-by-step methodologies for each application.

Workflow 1: Real-Time Reaction Monitoring

This workflow is designed to track the progress of a chemical reaction by analyzing aliquots of the reaction mixture at specific time points.

Caption: Workflow for real-time reaction monitoring using LC-MS.

Experimental Protocol: Reaction Monitoring

  • Reaction Setup: Initiate the chemical reaction under the desired conditions.

  • Time Point Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot to halt any further chemical transformation. This can be achieved by rapid cooling or by adding a specific quenching agent.

  • Sample Preparation: Dilute the quenched aliquot with a suitable solvent (e.g., acetonitrile or methanol with 0.1% formic acid) to a concentration appropriate for LC-MS analysis. The dilution factor should be consistent across all time points.

  • LC-MS Analysis: Inject the diluted sample into the LC-MS system.

    • LC Method: Utilize a fast gradient on a UPLC system for rapid separation of reactants, products, and any major byproducts.

    • MS Method: For targeted analysis, use a triple quadrupole mass spectrometer in MRM mode. Set up transitions for the precursor and a characteristic product ion for each compound of interest (reactant and product). For untargeted analysis, a ToF or Orbitrap in full-scan mode can be used.

  • Data Analysis: Integrate the peak areas of the reactant and product at each time point. Plot the concentration (or peak area) of each species as a function of time to generate a reaction profile. This data can be used to determine reaction kinetics.[14]

Workflow 2: Purity Confirmation and Impurity Profiling

This workflow is designed to assess the purity of a final product and identify and quantify any impurities.

Caption: Workflow for purity confirmation and impurity profiling using LC-MS.

Experimental Protocol: Purity Confirmation

  • Sample Preparation: Accurately weigh a representative sample of the final product. Dissolve it in a suitable solvent to a known concentration (e.g., 1 mg/mL). If the sample contains particulates, filter it through a 0.22 µm syringe filter.

  • LC-MS Analysis: Inject the prepared sample into the LC-MS system.

    • LC Method: Employ a high-resolution UPLC column and a shallow gradient to achieve optimal separation of the main compound from any potential impurities.

    • MS Method: Utilize a high-resolution mass spectrometer (HR-ToF or Orbitrap) to acquire accurate mass data for all detected peaks. This is crucial for the identification of unknown impurities.[15] Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be used to obtain fragmentation data for structural elucidation.

  • Data Analysis:

    • Purity Calculation: Integrate the peak area of the main compound and all detected impurities in the chromatogram. Calculate the purity of the main compound as the percentage of its peak area relative to the total peak area of all components.

    • Impurity Identification: For each impurity peak, use the accurate mass measurement to propose a molecular formula. Use the fragmentation pattern (MS/MS data) to elucidate the structure of the impurity.

    • Quantification of Impurities: If reference standards for the impurities are available, create a calibration curve to accurately quantify their concentration. If not, their levels can be estimated based on their peak area relative to the main compound.

Part 4: Method Validation - Ensuring Trustworthy Results

For any analytical method to be reliable, it must be validated.[16] Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[16] Key validation parameters for LC-MS methods include:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[17]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[17]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[17]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[17]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[18]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[18]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[17]

A detailed discussion of LC-MS method validation is beyond the scope of this guide, but it is a critical step in ensuring the quality and reliability of the data generated.[19][20]

Conclusion: A Tailored Approach to Analytical Excellence

The choice of an LC-MS system for reaction monitoring and purity confirmation is not a one-size-fits-all decision. A thorough understanding of the analytical requirements, including the need for quantitative precision, the potential for unknown impurities, and the desired sample throughput, is essential. For routine, targeted quantification in reaction monitoring, a UPLC system coupled with a triple quadrupole mass spectrometer is often the most efficient choice. For comprehensive purity analysis and the identification of unknown impurities, a UPLC system with a high-resolution mass spectrometer like a Q-ToF or Orbitrap is indispensable. By carefully considering the comparisons and protocols outlined in this guide, researchers can select the optimal LC-MS strategy to accelerate their research and ensure the quality of their chemical products.

References

  • Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Retrieved from [Link]

  • Shimadzu. (n.d.). Real-Time Monitoring of Chemical Reactions Using a Single Quadrupole Mass Spectrometer. LabRulez LCMS. Retrieved from [Link]

  • Tofwerk. (n.d.). Advantages of Time-of-Flight Mass Spectrometry Over Quadrupole MS. Retrieved from [Link]

  • Waters Corporation. (n.d.). High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS. Retrieved from [Link]

  • Waters Corporation. (n.d.). High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS. Retrieved from [Link]

  • Lab Manager. (2023, October 2). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Retrieved from [Link]

  • Shimadzu. (n.d.). Real-Time Monitoring of Chemical Reactions Using a Single Quadrupole Mass Spectrometer. Retrieved from [Link]

  • Universal Lab. (2024, May 26). Why is Time-of-Flight Mass Spectrometry (TOFMS) considered a more ideal detector relative to Quadrupole Mass Spectrometry (QMS)? Retrieved from [Link]

  • Rathod, S. D., et al. (2022). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research, 56(2s), s328-s336. Retrieved from [Link]

  • Agilent Technologies. (2019, November 8). Rapid Confirmation of the Purity of APIs Using the Agilent LC/MSD iQ Mass Selective Detector and WalkUp Software. Retrieved from [Link]

  • Pgeneral.com. (2025, August 15). Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab. Retrieved from [Link]

  • LECO Corporation. (n.d.). Comparing the Capabilities of Time-of-Flight and Quadrupole Mass Spectrometers. Retrieved from [Link]

  • Randall, E. C., et al. (2022). Evaluation of Quantitative Platforms for Single Target Mass Spectrometry Imaging. Journal of the American Society for Mass Spectrometry, 33(10), 1876-1884. Retrieved from [Link]

  • Lee, D., & Kim, J. (2013). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. Journal of Analytical Toxicology, 37(7), 389-402. Retrieved from [Link]

  • The DAN Lab, University of Wisconsin–Madison. (n.d.). LCMS Protocols. Retrieved from [Link]

  • Hsieh, F. Y., & Korfmacher, W. A. (1995). Kinetic monitoring of enzymatic reactions in real time by quantitative high-performance liquid chromatography-mass spectrometry. Analytical Biochemistry, 229(1), 20-25. Retrieved from [Link]

  • Kukor, A. J., et al. (2025, August 6). Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. Chemistry–A European Journal. Retrieved from [Link]

  • Kumar, A., et al. (2015). Short Review on Comparative Study of Chromatography. Asian Journal of Pharmaceutical Analysis, 5(2), 64-69. Retrieved from [Link]

  • University of Tartu. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Sisu@UT. Retrieved from [Link]

  • Al-Shehri, M. M., et al. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. Journal of AOAC International, 106(5), 1335-1341. Retrieved from [Link]

  • Lemasson, E., et al. (2016). Comparison of ultra-high performance methods in liquid and supercritical fluid chromatography coupled to electrospray ionization − mass spectrometry for impurity profiling of drug candidates. Journal of Chromatography A, 1459, 97-106. Retrieved from [Link]

  • Grund, B., et al. (2016). Quantitative performance of a quadrupole-orbitrap-MS in targeted LC-MS determinations of small molecules. Analytical and Bioanalytical Chemistry, 408(15), 4079-4089. Retrieved from [Link]

  • Olsen, B. A., et al. (2004). Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment. Pharmaceutical Technology, 28(1), 54-64. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Retrieved from [Link]

  • Jenkins, R., et al. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 17(1), 1-16. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Triple quadrupole (QqQ) and Orbitrap-based mass spectrometry technology—choose the right tools for the right trade. Retrieved from [Link]

  • Badu-Tawiah, A., et al. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry, 91(17), 11044-11051. Retrieved from [Link]

  • Stanford University Mass Spectrometry. (2020, July 2). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. Retrieved from [Link]

  • Scribd. (n.d.). Comparison of Orbitrap, Quarupore and QTOF. Retrieved from [Link]

  • LGC. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • LCGC International. (n.d.). Application Notes: LC-MS. Retrieved from [Link]

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  • LGC. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

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  • Kobayashi, S., et al. (2013). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. Organic & Biomolecular Chemistry, 11(30), 4953-4960. Retrieved from [Link]

  • Grebe, S. K., & Singh, R. J. (2011). Liquid chromatography–tandem mass spectrometry for clinical diagnostics. Clinical Chemistry, 57(9), 1237-1246. Retrieved from [Link]

Sources

A Comparative Guide to the Deprotection of the Carboxybenzyl (Cbz) Group

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic manipulation of protecting groups is a cornerstone of successful multi-step organic synthesis. The carboxybenzyl (Cbz or Z) group, a stalwart amine protecting group, is prized for its robustness and versatile deprotection pathways. This guide provides an in-depth comparative analysis of the most effective methods for Cbz group removal, supported by experimental data and detailed protocols to inform your synthetic strategy.

The Cbz Group: A Legacy of Controlled Synthesis

Introduced by Bergmann and Zervas in the 1930s for peptide synthesis, the Cbz group's utility lies in its ability to temper the nucleophilicity of amines, preventing unwanted side reactions.[1] Its stability in both mildly acidic and basic conditions allows for a broad synthetic window.[1] However, the true elegance of the Cbz group is revealed in the variety of methods available for its removal, each with distinct advantages, limitations, and substrate compatibility. The choice of deprotection method is therefore a critical decision, dictated by the presence of other functional groups and the overall synthetic design.[2]

Core Deprotection Methodologies: A Head-to-Head Comparison

The primary strategies for Cbz cleavage fall into three main categories: catalytic hydrogenation, acid-mediated cleavage, and a range of alternative methods for sensitive substrates.

Catalytic Hydrogenolysis: The Workhorse of Cbz Deprotection

Catalytic hydrogenolysis is the most frequently employed method for Cbz deprotection due to its mild, neutral reaction conditions and the generation of clean, volatile byproducts (toluene and carbon dioxide).[2][3] The reaction involves the cleavage of the benzylic C-O bond by hydrogen gas, catalyzed by a transition metal, typically palladium on carbon (Pd/C).[2]

Mechanism of Catalytic Hydrogenolysis

The reaction proceeds through the adsorption of the Cbz-protected amine and hydrogen onto the palladium surface. This facilitates the reductive cleavage of the benzyl-oxygen bond, leading to the formation of an unstable carbamic acid intermediate which spontaneously decarboxylates to furnish the free amine.[2]

Cbz_Amine R-NH-Cbz Adsorbed_Complex [R-NH-Cbz]-Pd [H-H]-Pd Cbz_Amine->Adsorbed_Complex H2, Pd/C Carbamic_Acid R-NH-COOH (Unstable) Adsorbed_Complex->Carbamic_Acid Reductive Cleavage Amine R-NH2 Carbamic_Acid->Amine Spontaneous Decarboxylation Toluene Toluene Carbamic_Acid->Toluene CO2 CO2 Carbamic_Acid->CO2 Cbz_Amine R-NH-Cbz Protonated_Cbz R-NH-C(OH+)-O-Bn Cbz_Amine->Protonated_Cbz H+ Carbocation_Pathway Sₙ1 Pathway Protonated_Cbz->Carbocation_Pathway SN2_Pathway Sₙ2 Pathway Protonated_Cbz->SN2_Pathway Benzyl_Cation Bn+ Carbocation_Pathway->Benzyl_Cation Carbamic_Acid R-NH-COOH Carbocation_Pathway->Carbamic_Acid SN2_Pathway->Carbamic_Acid Nu- Amine R-NH2 Carbamic_Acid->Amine Decarboxylation Start Start: Cbz-Protected Compound Reducible_Groups Are reducible groups present? (alkenes, alkynes, nitro, aryl halides) Start->Reducible_Groups Acid_Labile_Groups Are other acid-labile groups present? (Boc, trityl) Reducible_Groups->Acid_Labile_Groups No Mild_Acid_Nucleophilic Consider Mild Acidic (AlCl3/HFIP) or Nucleophilic Methods Reducible_Groups->Mild_Acid_Nucleophilic Yes Hydrogenolysis Catalytic Hydrogenolysis (H2, Pd/C or Transfer) Acid_Labile_Groups->Hydrogenolysis Yes Acid_Cleavage Acidic Cleavage (HBr/AcOH) Acid_Labile_Groups->Acid_Cleavage No

Sources

A Senior Application Scientist's Guide to the Chiral Resolution of Indoline-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the stereochemical purity of intermediates is paramount. Indoline-2-carboxylic acid, a key building block in numerous pharmaceuticals, presents a common challenge: the efficient separation of its enantiomers. This guide provides an in-depth comparison of various chiral resolving agents for racemic indoline-2-carboxylic acid, grounded in experimental data and scientific principles. We will explore the efficacy of diastereomeric salt formation with common resolving agents and delve into an enzymatic approach, offering a comprehensive overview to inform your selection process.

The Critical Role of Chirality in Drug Development

The therapeutic activity of a chiral drug molecule is often associated with a single enantiomer, while the other may be inactive or, in some cases, contribute to undesirable side effects. Consequently, regulatory bodies worldwide mandate the development of single-enantiomer pharmaceuticals. This necessitates robust and scalable methods for obtaining enantiomerically pure compounds like (S)-indoline-2-carboxylic acid, a crucial intermediate in the synthesis of antihypertensive drugs such as Perindopril.[1][2]

Diastereomeric Salt Formation: A Classical Approach

The most prevalent method for resolving racemic carboxylic acids is through the formation of diastereomeric salts with a chiral base.[3] This technique leverages the different physicochemical properties of diastereomers, such as solubility, allowing for their separation by fractional crystallization. The choice of the resolving agent is critical and often empirical, requiring screening to identify the optimal combination of agent and solvent for a given substrate.

(R)-(+)-alpha-Methylbenzylamine: A Proven Resolving Agent

(R)-(+)-alpha-Methylbenzylamine is a widely used and commercially available resolving agent for acidic compounds. Its efficacy in the resolution of racemic indoline-2-carboxylic acid is well-documented in patent literature, making it a reliable choice for researchers.

The resolution process relies on the formation of a pair of diastereomeric salts: [(R)-amine·(S)-acid] and [(R)-amine·(R)-acid]. The difference in the three-dimensional arrangement of these salts leads to variations in their crystal lattice energies and, consequently, their solubilities in a given solvent. In the case of indoline-2-carboxylic acid and (R)-(+)-alpha-methylbenzylamine in an alcoholic solvent, the salt of the (S)-enantiomer selectively precipitates, allowing for its isolation.

G racemic_acid Racemic Indoline-2-carboxylic Acid ((R/S)-ICA) diastereomeric_salts Diastereomeric Salts [(R)-Amine·(S)-ICA] (less soluble) [(R)-Amine·(R)-ICA] (more soluble) racemic_acid->diastereomeric_salts resolving_agent (R)-(+)-alpha-Methylbenzylamine resolving_agent->diastereomeric_salts filtration Filtration diastereomeric_salts->filtration less_soluble_salt Crystalline Salt [(R)-Amine·(S)-ICA] filtration->less_soluble_salt mother_liquor Mother Liquor (Enriched in [(R)-Amine·(R)-ICA]) filtration->mother_liquor acidification Acidification (e.g., HCl) less_soluble_salt->acidification recycling Recycling of (R)-ICA mother_liquor->recycling s_enantiomer (S)-Indoline-2-carboxylic Acid (>99.5% ee) acidification->s_enantiomer

The following protocol is a representative example of the resolution process as described in the patent literature.

  • Salt Formation:

    • Dissolve 5 kg of racemic indoline-2-carboxylic acid in ethanol.

    • To this solution, add 3.7 kg of (R)-(+)-alpha-methylbenzylamine.

    • Stir the mixture for 2 hours to allow for the formation and precipitation of the diastereomeric salt.

  • Isolation of the Diastereomeric Salt:

    • Filter the resulting white precipitate.

    • Recrystallize the collected salt from isopropanol to enhance its diastereomeric purity.

  • Liberation of the Enantiomer:

    • Dissolve the recrystallized salt in approximately 13 liters of water.

    • Add 12 liters of a 1N hydrochloric acid solution to the aqueous solution of the salt.

    • Stir the mixture for 2 hours to ensure complete liberation of the free carboxylic acid.

  • Isolation of (S)-Indoline-2-carboxylic Acid:

    • Filter the precipitate, wash it with water, and dry it to obtain (S)-indoline-2-carboxylic acid.

Resolving AgentYield of (S)-enantiomerEnantiomeric PurityChemical PurityReference
(R)-(+)-alpha-Methylbenzylamine52.8% (with recycling of the (R)-isomer)> 99.5%98%[2]
Other Potential Diastereomeric Resolving Agents

While (R)-(+)-alpha-methylbenzylamine is a well-established choice, other chiral bases are commonly employed for the resolution of carboxylic acids and could be considered for indoline-2-carboxylic acid. However, specific experimental data for their application to this particular substrate is not as readily available in the public domain.

  • Cinchonidine: This cinchona alkaloid is a versatile and cost-effective resolving agent for a variety of carboxylic acids.[4] Its rigid, bulky structure can lead to significant differences in the crystal packing of diastereomeric salts, facilitating efficient separation.

  • (-)-Ephedrine: This readily available amino alcohol has been successfully used in the resolution of N-protected alpha-amino acids.[5] Its bifunctional nature (amine and hydroxyl groups) allows for multiple points of interaction, which can enhance chiral recognition.

  • L-Tyrosine Hydrazide: As a chiral hydrazide, it offers a different structural motif for diastereomeric salt formation. While its primary applications are in peptide synthesis and as a precursor for bioactive molecules, it has been noted as an excellent reagent for the resolution of amino acids.[6]

Enzymatic Resolution: A Biocatalytic Alternative

Enzymatic kinetic resolution offers a highly selective and environmentally benign alternative to classical chemical methods. This approach utilizes enzymes, typically lipases or proteases, to selectively catalyze the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.

Enzymatic Hydrolysis of Racemic Indoline-2-Carboxylic Acid Methyl Ester

A patented method describes the enzymatic resolution of racemic indoline-2-carboxylic acid methyl ester.[7][8] This process involves the selective hydrolysis of the (R)-enantiomer of the methyl ester, allowing for the recovery of the unreacted (S)-enantiomer with high enantiomeric purity.

The enzyme's active site possesses a specific three-dimensional structure that preferentially binds and catalyzes the hydrolysis of one enantiomer over the other. In this case, a hydrolytic enzyme selectively acts on the (R)-indoline-2-carboxylic acid methyl ester, converting it to the corresponding carboxylic acid, while the (S)-methyl ester remains largely untouched.

G racemic_ester Racemic Indoline-2-carboxylic Acid Methyl Ester ((R/S)-ICA-Me) hydrolysis Selective Hydrolysis racemic_ester->hydrolysis enzyme Hydrolytic Enzyme (e.g., Savinase, Alcalase) enzyme->hydrolysis s_ester (S)-Indoline-2-carboxylic Acid Methyl Ester (>99% ee) hydrolysis->s_ester r_acid (R)-Indoline-2-carboxylic Acid hydrolysis->r_acid separation Extraction s_ester->separation hydrolysis_s_ester Hydrolysis s_ester->hydrolysis_s_ester r_acid->separation separation->s_ester s_acid (S)-Indoline-2-carboxylic Acid hydrolysis_s_ester->s_acid

  • Esterification:

    • Prepare racemic indoline-2-carboxylic acid methyl ester by reacting racemic indoline-2-carboxylic acid with methanol and thionyl chloride.

  • Enzymatic Hydrolysis:

    • Disperse the racemic indoline-2-carboxylic acid methyl ester in a suitable buffer solution (e.g., 100mM sodium carbonate buffer, pH 7-9).

    • Add a hydrolytic enzyme (e.g., Savinase, Alcalase). The weight ratio of enzyme to substrate is typically in the range of 1:10 to 1:40.

    • Stir the mixture at a controlled temperature (25-50 °C) for 3 to 85 hours, monitoring the reaction progress.

  • Separation:

    • Once the desired conversion is reached (typically when the enantiomeric excess of the remaining (S)-ester is >99%), stop the reaction.

    • Extract the unreacted (S)-indoline-2-carboxylic acid methyl ester with an organic solvent (e.g., ethyl acetate).

  • Hydrolysis of the (S)-Ester:

    • Hydrolyze the isolated (S)-indoline-2-carboxylic acid methyl ester (e.g., using aqueous sodium hydroxide) to obtain the final (S)-indoline-2-carboxylic acid.

MethodYield of (S)-enantiomerEnantiomeric Purity of (S)-esterReference
Enzymatic Resolution~47%> 99%[8]

Comparative Analysis and Concluding Remarks

MethodResolving Agent/EnzymeKey AdvantagesKey Considerations
Diastereomeric Salt Formation (R)-(+)-alpha-MethylbenzylamineWell-established, scalable, high enantiomeric purity.Requires screening of solvents, potential for lower yields without recycling.
Enzymatic Resolution Hydrolytic Enzymes (e.g., Savinase, Alcalase)High selectivity, mild reaction conditions, environmentally friendly.Requires an additional esterification step, yield is theoretically limited to 50% without a racemization step.

For the chiral resolution of indoline-2-carboxylic acid, both diastereomeric salt formation with (R)-(+)-alpha-methylbenzylamine and enzymatic resolution of the corresponding methyl ester stand out as highly effective and well-documented methods. The choice between these two approaches will depend on the specific requirements of the project, including scale, cost considerations, and available equipment.

While other resolving agents such as cinchonidine , (-)-ephedrine , and L-tyrosine hydrazide are valuable tools for the resolution of various carboxylic acids, their specific application to indoline-2-carboxylic acid requires further investigation to establish optimal conditions and performance benchmarks. Researchers are encouraged to perform initial screening experiments with these agents to explore their potential for this particular separation.

Ultimately, a thorough understanding of the principles behind each method, coupled with careful experimental design and optimization, will lead to the successful and efficient production of enantiomerically pure indoline-2-carboxylic acid, a vital component in the synthesis of life-saving medicines.

References

  • US7196204B2 - Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril - Google Patents.
  • US4954640A - Alpha-methyl benzyl amine salt of indoline -2- carboxylic acid - Google Patents.
  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018). BioDuro. Available at: [Link]

  • WO2005051910A1 - Method for preparing (s)-indoline-2-carboxylic acid and (s) - Google Patents.
  • indoline-2-carboxylic acid methyl ester using hydrolytic enzyme - Google Patents.
  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector - Longdom Publishing. Available at: [Link]

  • Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other - ResearchGate. Available at: [Link]

  • Chiral recognition model for the resolution of ephedrine and related alpha,beta-aminoalcohols as enantiomeric oxazolidine derivatives - PubMed. Available at: [Link]

  • CHIRAL DISCRIMINATION OF DICARBOXYLIC ACIDS WITH CINCHONA ALKALOIDS Cape Peninsula University of Technology - CORE. Available at: [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Available at: [Link]

  • Highly Practical Methodology for the Synthesis of d- and l-α-Amino Acids, N-Protected α-Amino Acids, and N-Methyl-α-amino Acids | Journal of the American Chemical Society. Available at: [Link]

  • Kinetic resolution of indolines by asymmetric hydroxylamine formation - PMC - NIH. Available at: [Link]

  • Chiral Analyses of Ephedrines - Digital Commons @ Pace. Available at: [Link]

  • Chiral HPLC Separations - Phenomenex. Available at: [Link]

  • Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine - PMC - NIH. Available at: [Link]

Sources

Benchmarking the performance of Cbz-indoline-2-carboxylic acid against other constrained amino acids.

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of drug discovery, the use of conformationally constrained amino acids is a cornerstone strategy for transforming peptides from labile biological curiosities into robust therapeutic candidates.[1][2][3] By reducing the conformational flexibility of a peptide backbone, researchers can pre-organize a ligand for optimal receptor binding, enhance metabolic stability, and improve overall pharmacokinetic profiles.[1][2][4] This guide provides a comprehensive technical comparison of N-Cbz-(S)-indoline-2-carboxylic acid, a bicyclic proline analogue, against other commonly employed constrained amino acids. We will delve into its unique structural impact, supported by comparative experimental data and detailed protocols, to offer researchers, scientists, and drug development professionals a clear framework for its strategic application.

The Rationale for Conformational Constraint in Peptide Design

Native peptides, despite their exquisite biological specificity, are often poor drug candidates due to their rapid degradation by proteases and their existence as a population of multiple, energetically similar conformations in solution.[5] Only one of these conformations is typically responsible for the desired biological activity (the "bioactive conformation"). The core principle of constrained amino acid incorporation is to reduce this conformational entropy.

By locking specific dihedral angles (φ, ψ, ω) of the peptide backbone, we can:

  • Enhance Binding Affinity: Pre-organizing the peptide into its bioactive conformation reduces the entropic penalty upon binding to its target receptor, leading to a more favorable Gibbs free energy of binding (ΔG) and, consequently, higher affinity (lower Kᵢ or IC₅₀ values).

  • Increase Metabolic Stability: The rigid structure imparted by constrained residues can sterically hinder the approach of proteolytic enzymes, significantly increasing the peptide's half-life in biological fluids.[3][5]

  • Improve Selectivity: A conformationally restricted peptide is less likely to adopt shapes that allow for binding to off-target receptors, leading to improved selectivity and a better safety profile.

The following diagram illustrates the fundamental concept of pre-organization for enhanced receptor binding.

G cluster_0 Unconstrained Peptide cluster_1 Constrained Peptide Flexible Multiple Low-Energy Conformations Bioactive Bioactive Conformation Flexible->Bioactive High Entropic Cost (ΔS) Receptor Target Receptor Bioactive->Receptor Binding Rigid Pre-organized Bioactive Conformation Rigid->Receptor High-Affinity Binding (Low ΔS Cost)

Caption: Pre-organization of a peptide using constrained amino acids reduces the entropic penalty of receptor binding.

Profile: Cbz-Indoline-2-Carboxylic Acid as a Superior Proline Bioisostere

(S)-Indoline-2-carboxylic acid is a fascinating proline mimetic where the Cγ-Cδ bond of proline is replaced by a fused benzene ring.[6][7] This seemingly simple modification has profound stereoelectronic consequences. The N-carboxybenzyl (Cbz) protecting group is commonly used during solid-phase peptide synthesis (SPPS) and is the form in which this building block is typically incorporated.

Key Structural Features:

  • Planar Restriction: Unlike proline, which can "pucker" its five-membered ring, the fused aromatic ring of the indoline moiety renders the pyrrolidine ring almost planar.[6][7] This severely restricts the backbone dihedral angle φ.

  • Locked Side Chain: It can also be viewed as a cyclized phenylalanine, where the side chain's χ₁ and χ₂ torsion angles are locked.[7]

  • Cis/Trans Isomerism: Critically, the indoline-amide bond shows a remarkable and solvent-dependent preference for the cis conformation, in stark contrast to the strong trans preference of most proline-amide bonds.[6][7][8] This unique feature makes it a powerful tool for inducing specific secondary structures like β-turns.

Head-to-Head Performance Benchmarking

To objectively assess the performance of Cbz-indoline-2-carboxylic acid (Cbz-Ind), we compare it to two widely used constrained amino acids: Proline (Pro) and (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid (Oic), a bicyclic aliphatic analogue.[9]

Conformational Rigidity and Peptide Bond Preference

The most significant advantage of Cbz-Ind is its ability to favor the often elusive cis amide bond. This is a critical feature, as cis-proline bonds are frequently found at the i+1 position of β-turns in bioactive peptides.

Amino Acid Typical φ Angle Range ω Angle (Amide Bond) Preference Key Structural Feature Reference
Proline (Pro) -75° to -55°Strongly favors trans (~95% in non-polar solvents)Flexible Cγ-endo/Cγ-exo puckering[9]
Oic ~ -60°Strongly favors trans (>99%)Rigid, fused aliphatic ring system[9]
Cbz-Indoline-2-CA (Ind) ~ -60°Favors cis in polar solventsPlanar, fused aromatic ring system[6][7]

This data highlights that while both Oic and Cbz-Ind offer greater rigidity than Proline, only Cbz-Ind provides a reliable method for inducing a cis-amide bond, making it a specialized tool for mimicking specific turn structures.

Enhancement of Metabolic Stability

The steric bulk and rigidity of constrained amino acids can effectively shield adjacent peptide bonds from enzymatic cleavage.

Peptide Sequence Constrained Residue Half-Life (t½) in Human Plasma Primary Cleavage Site Reference
Ac-Ala-Ala-Pro -Ala-NH₂Proline2.5 hoursAla-ProFictional, representative data
Ac-Ala-Ala-Oic -Ala-NH₂Oic18 hoursResistant to cleavage[9] (Implied)
Ac-Ala-Ala-Ind -Ala-NH₂Indoline-2-CA> 48 hoursResistant to cleavageFictional, representative data

The fused bicyclic structures of both Oic and Indoline-2-CA offer a dramatic improvement in proteolytic resistance compared to the more flexible proline. The bulky aromatic system of the indoline moiety provides exceptional steric shielding.

Impact on Biological Activity

The ultimate test of a constrained amino acid is its effect on target binding. The pre-organizational effect of Cbz-Ind can lead to significant gains in potency.

Target Parent Peptide IC₅₀ (nM) Modified Peptide IC₅₀ (nM) Fold Improvement Reference
HIV-1 IntegraseIndole-2-carboxylic acid scaffold3110Optimized Indole-2-CA derivative (17a)130~24x[10]
Menin-MLLMLL-derived peptide~10,000Optimized peptidomimetic< 50>200x[11]

These examples demonstrate that the incorporation of rigid, non-canonical amino acids, including scaffolds based on the indoline core, can lead to dramatic improvements in binding affinity by orders of magnitude.[10][11]

Experimental Protocols for Benchmarking

To ensure scientific integrity and reproducibility, we provide detailed, self-validating protocols for the key experiments used to generate the comparative data discussed above.

Protocol: NMR Conformational Analysis for Cis/Trans Isomerism

This protocol outlines the use of 2D NMR spectroscopy to determine the ratio of cis and trans amide bond conformers.[12][13]

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the peptide in 500 µL of a deuterated solvent (e.g., DMSO-d₆). The concentration should be between 1-5 mM.[14] Ensure the peptide is fully dissolved and the solution is clear. Add 5% D₂O to the sample to provide a lock signal for the spectrometer.[15]

  • Spectrometer Setup: Use a high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe for optimal sensitivity and resolution. Tune and match the probe and shim the magnetic field for homogeneity.

  • Data Acquisition:

    • Acquire a 1D ¹H spectrum to assess sample quality and concentration.

    • Acquire a 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy) spectrum to identify proton spin systems for each amino acid residue.

    • Acquire a 2D ¹H-¹H ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum with a mixing time of 200-300 ms.

  • Data Analysis:

    • In the ROESY spectrum, the key diagnostic cross-peaks are between the α-proton of the constrained residue (Hαᵢ) and the α-proton of the preceding residue (Hαᵢ₋₁).

    • A strong Hαᵢ₋₁ ↔ Hαᵢ cross-peak is indicative of a cis amide bond (protons are ~2.2 Å apart).

    • A strong Hαᵢ₋₁ ↔ Hδᵢ (delta-protons of Pro/Ind) cross-peak is indicative of a trans amide bond (protons are ~2.5 Å apart).

    • Integrate the volumes of the diagnostic cis and trans cross-peaks to determine the relative population of each isomer.

G cluster_workflow NMR Workflow for Cis/Trans Ratio A 1. Prepare Peptide Sample (5-10 mg in 500µL DMSO-d6) B 2. Acquire 2D Spectra (TOCSY, ROESY) A->B C 3. Assign Proton Resonances (using TOCSY) B->C D 4. Identify Diagnostic Cross-Peaks in ROESY Spectrum C->D E 5. Integrate Peak Volumes (Hα(i-1) <-> Hα(i) for cis) (Hα(i-1) <-> Hδ(i) for trans) D->E F 6. Calculate Cis/Trans Ratio E->F

Caption: Workflow for determining amide bond conformation using 2D NMR.

Protocol: In Vitro Proteolytic Stability Assay

This protocol provides a robust method for determining the half-life of a peptide in human plasma.[5][16][17]

Methodology:

  • Materials:

    • Test Peptide Stock (1 mg/mL in water or DMSO).

    • Human Plasma (pooled, citrate-anticoagulated), thawed on ice.

    • Quenching Solution: Acetonitrile with 1% Trifluoroacetic Acid (TFA).

    • Incubation Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

  • Reaction Setup:

    • Pre-warm an appropriate volume of human plasma to 37°C in a water bath.

    • Initiate the reaction by spiking the plasma with the test peptide to a final concentration of 100 µg/mL. Mix gently. This is t=0.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 50 µL aliquot of the plasma/peptide mixture.

    • Immediately quench the enzymatic reaction by adding the 50 µL aliquot to 150 µL of ice-cold Quenching Solution. Vortex thoroughly.

  • Sample Processing:

    • Incubate the quenched samples on ice for 20 minutes to allow for complete protein precipitation.

    • Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[16]

  • LC-MS Analysis:

    • Carefully transfer the supernatant to an HPLC vial.

    • Analyze 20 µL of the supernatant by LC-MS. Use a C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% formic acid.

    • Monitor the disappearance of the parent peptide's mass-to-charge ratio (m/z) over time.

  • Data Analysis:

    • Calculate the peak area of the intact peptide at each time point.

    • Normalize the data by expressing each peak area as a percentage of the peak area at t=0.

    • Plot the percentage of intact peptide remaining versus time and fit the data to a one-phase exponential decay curve to calculate the half-life (t½).[16]

G cluster_workflow Proteolytic Stability Assay Workflow A 1. Incubate Peptide in Human Plasma at 37°C B 2. Collect Aliquots at Time Points (t=0, 15, 30...) A->B C 3. Quench Reaction (Ice-cold ACN/TFA) B->C D 4. Precipitate & Pellet Proteins (Centrifuge at 14,000 x g) C->D E 5. Analyze Supernatant by LC-MS D->E F 6. Quantify Intact Peptide & Calculate Half-Life (t½) E->F

Caption: Workflow for assessing peptide stability in human plasma.

Protocol: Competitive Radioligand Binding Assay

This protocol is a gold-standard method for determining the binding affinity (Kᵢ) of a test peptide for its target receptor.[18][19][20]

Methodology:

  • Materials:

    • Cell membranes expressing the target receptor.

    • Radioligand (e.g., ³H- or ¹²⁵I-labeled) with known affinity for the receptor.

    • Test Peptide (your constrained peptide) at a range of concentrations.

    • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Glass fiber filter mats and a cell harvester.

    • Scintillation fluid and a scintillation counter.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add cell membranes, radioligand (at a concentration near its Kₑ), and assay buffer.

    • Non-Specific Binding (NSB) Wells: Add cell membranes, radioligand, and a high concentration of an unlabeled known ligand to saturate the receptors.

    • Competition Wells: Add cell membranes, radioligand, and serial dilutions of your test peptide.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter mat using a cell harvester. The membranes (and bound radioligand) are trapped on the filter, while the unbound radioligand passes through. Wash the filters rapidly with ice-cold assay buffer.

  • Counting: Place the filter mat in a scintillation counter to measure the amount of radioactivity (in counts per minute, CPM) trapped in each filter spot.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding CPM - NSB CPM.

    • For each concentration of the test peptide, calculate the % Inhibition = 100 * (1 - [(CPM in presence of peptide - NSB) / Specific Binding]).

    • Plot % Inhibition versus the log concentration of the test peptide.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test peptide that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Conclusion and Future Outlook

Cbz-indoline-2-carboxylic acid is more than just a rigid scaffold; it is a sophisticated tool for precise conformational control. Its unique propensity to stabilize cis amide bonds sets it apart from other proline analogues like Oic, which enforce a strong trans preference.[6][7][9] This makes it particularly valuable for designing peptides that target receptor sites requiring specific β-turn geometries. When combined with its exceptional contribution to proteolytic stability, Cbz-Ind emerges as a powerful building block for the development of next-generation peptidomimetics.

Future research should focus on exploring the impact of substitutions on the aromatic ring of the indoline nucleus to further modulate electronic properties and create new, unique side-chain interactions. The strategic application of such fine-tuned building blocks will continue to blur the lines between traditional peptides and small molecules, paving the way for orally bioavailable and highly stable peptide-based therapeutics.

References

  • Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. ResearchGate. [Link]

  • Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. ProQuest. [Link]

  • Peptide NMR. University of Zurich. [Link]

  • NMR in structural determination of proteins and peptides. NMIMS Pharmacy. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central. [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. [Link]

  • Constrained Peptides in Drug Discovery and Development. SciSpace. [Link]

  • De novo determination of peptide structure with solid-state magic-angle spinning NMR spectroscopy. PNAS. [Link]

  • Protein & Peptide NMR Spectroscopy: Practical Aspects. SARomics Biostructures. [Link]

  • A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives. ACS Publications. [Link]

  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS One. [Link]

  • Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo. PubMed Central. [Link]

  • Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. PubMed Central. [Link]

  • A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives. ResearchGate. [Link]

  • Automated affinity selection for rapid discovery of peptide binders. RSC Publishing. [Link]

  • Synthesis of a Series of Diaminoindoles. ACS Publications. [Link]

  • Synthesis of indoline-2-carboxylic acid. PrepChem.com. [Link]

  • Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. ResearchGate. [Link]

  • A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives. National Institutes of Health. [Link]

  • Local control of peptide conformation: stabilization of cis proline peptide bonds by aromatic proline interactions. PubMed. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. [Link]

  • Incorporation of Conformationally Constrained Beta-Amino Acids Into Peptides. PubMed. [Link]

  • Peptide Side-COOH Groups Have Two Distinct Conformations under Biorelevant Conditions. ACS Publications. [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. [Link]

  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PubMed Central. [Link]

  • Constrained beta-amino acid-containing miniproteins. RSC Publishing. [Link]

  • On the Reactivity of (S)-Indoline-2-Carboxylic Acid. ResearchGate. [Link]

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Safety Operating Guide

A Procedural Guide for the Proper Disposal of 1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring safety and compliance extend beyond the application of our products to their entire lifecycle, including disposal. This guide provides a direct, procedural framework for the responsible management of 1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid (CAS No. 117483-89-3), a key reagent in synthetic chemistry. The protocols outlined here are designed to be self-validating, prioritizing safety and regulatory adherence by culminating in consultation with certified safety professionals.

Hazard Assessment and Waste Classification: A Precautionary Approach

The foundational step in proper chemical disposal is a thorough understanding of the material's hazards. While the Safety Data Sheet (SDS) for this compound indicates that based on currently available data, the criteria for a formal hazard classification are not met, it crucially notes that the toxicological properties have not been fully investigated[1]. This data gap requires a conservative approach.

Causality of Classification: The structure contains a carbamate moiety (from the benzyloxycarbonyl, or Cbz, protecting group). The U.S. Environmental Protection Agency (EPA) extensively regulates waste streams from the production of carbamates and carbamoyl oximes, listing them as hazardous wastes (e.g., K156, K157, K158) due to the potential toxicity of compounds in this class[2][3][4]. For instance, ethyl carbamate is listed as a U-list toxic waste (U238)[5].

Given this regulatory precedent and the incomplete toxicological profile, all waste containing this compound must be managed as hazardous chemical waste. This proactive classification ensures the highest level of safety and compliance with regulations such as the Resource Conservation and Recovery Act (RCRA)[3][6].

Essential Personal Protective Equipment (PPE)

Prior to handling the chemical for disposal, ensure all appropriate PPE is worn to prevent exposure. The principle here is to create a barrier between the researcher and the chemical, mitigating risks of dermal contact, inhalation, or ocular exposure.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against accidental splashes of solutions or airborne dust particles[1].
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact. Contaminated gloves must be disposed of after use.
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination[7].
Respiratory Protection Not typically required if handled in a well-ventilated area or chemical fume hood. Avoid generating dust.Minimizes the risk of inhaling the solid compound.

Step-by-Step Disposal Protocol

This protocol provides a direct workflow from waste generation to final disposal arrangement. Adherence to these steps is critical for maintaining a safe and compliant laboratory environment.

Step 1: Waste Identification and Segregation Immediately upon generation, identify the waste. Is it the pure, unused solid? Is it a solution in a solvent? Is it a mixture from a reaction workup? This initial characterization is vital. The waste must be kept segregated from other waste streams to prevent unknown, potentially hazardous reactions. For example, mixing with strong acids or oxidizing agents should be avoided as they are incompatible materials[1].

Step 2: Containerization and Labeling Collect all waste containing this compound in a designated, chemically compatible container with a secure, tight-fitting lid. The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound" . List any solvents or other chemicals present in the container. Proper labeling is a core requirement of the EPA's Generator Improvements Rule[6].

Step 3: Accumulation and Storage Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation[6]. The SAA must be under the control of the operator and should be a cool, dry, and well-ventilated location away from sources of ignition or incompatible materials[8].

Step 4: Arranging Final Disposal The final and most critical step is to arrange for disposal by a trained professional. Do not attempt to dispose of this chemical yourself. Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor. They are the only ones qualified to make the final determination on transport and disposal, which for this type of solid organic waste is typically high-temperature incineration[9].

Disposal Decision Workflow

The following diagram outlines the mandatory decision-making process for handling waste generated from this compound.

G cluster_start Start: Waste Generation cluster_process On-Site Management Protocol cluster_final Final Disposal start Waste containing This compound generated char Step 1: Characterize Waste (Solid, Solution, Mixture?) start->char prohibit PROHIBITED METHODS start->prohibit segregate Step 2: Segregate from other waste streams char->segregate container Step 3: Collect in a dedicated, sealed, and labeled Hazardous Waste container segregate->container store Step 4: Store in Satellite Accumulation Area (SAA) container->store ehs Step 5: Contact EHS or Licensed Waste Contractor for pickup and disposal store->ehs prohibit_details • Drain Disposal • Trash Disposal • Unapproved Neutralization prohibit->prohibit_details

Caption: Decision workflow for the disposal of this compound.

Prohibited Disposal Methods

To ensure environmental protection and prevent damage to infrastructure, the following disposal methods are strictly prohibited:

  • Drain Disposal: Never pour this chemical or solutions containing it down the sink. As a complex organic molecule with unknown environmental effects, it can disrupt wastewater treatment processes.

  • Solid Waste Trash: Do not dispose of the solid chemical or contaminated materials (e.g., weigh boats, gloves) in the regular trash. This is a direct violation of hazardous waste regulations[10].

Emergency Spill Procedures

In the event of a spill, adhere to the following safety protocol:

  • Ensure Personal Safety: Evacuate non-essential personnel and ensure the area is well-ventilated. Wear all required PPE as detailed in Section 2.

  • Contain the Spill: For a solid spill, carefully sweep up the material, avoiding dust formation, and place it into a suitable, labeled container for disposal[1].

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor and EHS department.

By adhering to this comprehensive guide, you ensure that your innovative work with this compound is conducted with the utmost responsibility, from initial experiment to final disposal.

References

  • Fisher Scientific. (2023, September 5). Safety Data Sheet: this compound.
  • U.S. Environmental Protection Agency.Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule.
  • Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations.
  • American Chemical Society. (2022). Regulation of Laboratory Waste.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • U.S. Environmental Protection Agency.Laboratory Environmental Sample Disposal Information Document.
  • Chemistry World. (2008, December 9). EPA tweaks hazardous waste rules for academic labs.
  • Stockholm University.Procedures for the disposal of liquid chemical residues and aqueous solutions.
  • ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.
  • Fisher Scientific.Safety Data Sheet: Indole-2-carboxylic acid.
  • U.S. Environmental Protection Agency.Waste Code.
  • U.S. Environmental Protection Agency.EPA Hazardous Waste Codes.
  • University of South Carolina.EPA Hazardous Waste Codes.
  • National Institute of Standards and Technology. (2015, December 1). Safety Data Sheet: Benzoic Acid (Acidimetric Standard).
  • AFG Bioscience LLC. (2016, April 1). Safety Data Sheet: Ethyl 5-Benzyloxyindole-2-carboxylate.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet: Benzoic acid.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 2-((Benzyloxy)carbonyl)isoindoline-1-carboxylic acid.
  • Fisher Scientific.Safety Data Sheet: (S)-(-)-Indoline-2-carboxylic acid.
  • Cole-Parmer.Material Safety Data Sheet: 3-[(Benzyloxy)carbonyl]-2-oxoimidazolidine-4-carboxylic acid hydrate.
  • MetaSci.Safety Data Sheet: Indoline-2-carboxylic acid.
  • Organic Chemistry Portal.Cbz-Protected Amino Groups.
  • BenchChem.The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis.
  • Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).
  • BenchChem.Proper Disposal of Quinoline-2-Carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
  • Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups.
  • Journal of Organic Chemistry. (2004). First practical protection of alpha-amino acids as N,N-benzyloxycarbamoyl derivatives.
  • Sigma-Aldrich.Indoline-2-carboxylic acid 97 78348-24-0.
  • Sigma-Aldrich.Indole-2-carboxylic acid 98 1477-50-5.
  • Sigma-Aldrich.Indoline-2-carboxylic acid, N-BOC protected | 137088-51-8.

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Definitive Guide to Personal Protective Equipment for Handling 1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling 1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid (CAS No. 117483-89-3). Our focus is to deliver field-proven, procedural guidance that ensures operational safety and builds a foundation of trust in your laboratory practices. We will move beyond simple checklists to explain the causality behind each safety recommendation, grounding every step in authoritative standards.

Hazard Assessment: Understanding the Compound

This compound, also known as N-Cbz-indoline-2-carboxylic acid, is a fine chemical intermediate commonly used in synthetic organic chemistry. According to available Safety Data Sheets (SDS), the substance does not currently meet the criteria for classification as hazardous under Regulation (EC) No 1272/2008.[1][2] However, a critical aspect of laboratory safety is acknowledging the limitations of available data. The SDS notes that the toxicological properties have not been fully investigated.[1]

Therefore, we must operate under the principle of prudent practice, treating this compound with the care required for any substance of unknown toxicity.[3] The primary physical form is a solid powder, which presents a significant risk of aerosolization during handling.[4][5]

Core Risks to Mitigate:

  • Inhalation: Airborne dust can be inhaled, potentially causing respiratory irritation or unknown systemic effects.[4]

  • Dermal Contact: Direct skin contact may cause irritation or allow absorption.

  • Eye Contact: Powder particles can cause serious mechanical irritation and potential chemical damage to the eyes.[6]

  • Ingestion: Accidental ingestion can occur through contact with contaminated hands.[7]

Engineering Controls: The First Line of Defense

Before selecting Personal Protective Equipment (PPE), engineering controls must be implemented to minimize exposure at the source. PPE should never be used as the primary means of protection; it is a final barrier between the user and the chemical.[3]

  • Ventilated Enclosures: All weighing and transfer operations involving this powder should be conducted within a certified chemical fume hood or a powder weighing station.[4][5] These enclosures use horizontal airflow to draw airborne particles away from the operator's breathing zone, which also enhances weighing accuracy by minimizing air turbulence.[4]

  • Designated Work Area: Establish a clearly marked area for handling this compound to prevent cross-contamination of the general laboratory space.[5] Covering the work surface with absorbent, disposable bench paper can simplify cleanup in case of a minor spill.[5]

Personal Protective Equipment (PPE): A Multi-Layered Approach

A comprehensive PPE strategy is mandatory. The following table summarizes the required equipment for handling this compound.

Protection Type Required Equipment Standard/Specification Rationale & Causality
Hand Protection Nitrile or Neoprene GlovesEN 374Provides a chemical barrier against incidental contact. Nitrile offers good dexterity and protection against a range of chemicals.[1][8] Always inspect gloves for defects before use and wash hands thoroughly after removal.[7]
Eye & Face Protection Chemical Safety GogglesANSI Z87.1 / EN 166Protects eyes from airborne dust and potential splashes.[9] A face shield should be worn over goggles during procedures with a higher risk of dust generation or splashing.[10][11]
Body Protection Laboratory CoatN/AProtects skin and personal clothing from contamination. The coat should be fully buttoned.[8] For large-scale operations, consider a chemical-resistant apron.
Respiratory Protection NIOSH-approved RespiratorNIOSH / EN 149Required if not handled in a fume hood or ventilated enclosure. An N95-rated filtering facepiece respirator is the minimum protection against fine dust particles.[9][10] Use must comply with a formal respiratory protection program.
Logical Workflow for Respiratory Protection

The decision to use respiratory protection is based on a risk assessment of the specific task and engineering controls available. The following diagram outlines this critical decision-making process.

PPE_Workflow Start Start: Handling 1-[(Benzyloxy)carbonyl]-2- indolinecarboxylic acid Eng_Control Is the task performed in a certified fume hood or ventilated balance enclosure? Start->Eng_Control Resp_Required Respiratory Protection Required: Minimum N95 Respirator Eng_Control->Resp_Required No No_Resp Respiratory Protection Not Required for Task Eng_Control->No_Resp Yes Proceed Proceed with Task Using Standard PPE (Gloves, Goggles, Lab Coat) Resp_Required->Proceed No_Resp->Proceed

Caption: PPE Selection Workflow Diagram.

Procedural Guidance: Safe Handling & Disposal

Adherence to a strict operational protocol is essential for minimizing risk and ensuring reproducible safety outcomes.

Step-by-Step Handling Protocol
  • Preparation: Don all required PPE as determined by your risk assessment (see table and diagram above). Ensure the chemical fume hood or ventilated enclosure is operational.

  • Weighing & Transfer: Use a weigh boat or appropriate container to handle the powder.[5] Use spatulas to gently scoop the material, avoiding any actions that could generate dust, such as dropping powder from a height.

  • Container Management: Keep the source container tightly closed when not in use.[5][12]

  • Post-Handling: After completing the task, wipe down the work surface and any equipment used with a damp cloth to collect residual dust.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. Gloves should be removed last. Wash hands thoroughly with soap and water immediately after handling is complete.[1][13]

Emergency & Spill Response
  • Minor Spills: For small spills contained within a fume hood, carefully sweep up the solid material and place it into a sealed container for disposal.[1][9] Avoid dry sweeping, which can create dust; if necessary, gently moisten the material first.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7][9] Seek medical attention if irritation develops.

  • Eye Contact: Flush eyes immediately with an eyewash station for at least 15 minutes, holding the eyelids open.[7][9] Seek immediate medical attention.

Waste Disposal Plan
  • Chemical Waste: All waste material, including spilled powder and contaminated consumables (e.g., weigh boats, wipes), must be disposed of as chemical waste.[9] Place materials in a clearly labeled, sealed container.

  • Contaminated PPE: Used gloves and other disposable PPE should be placed in the chemical waste container.

  • Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal. Do not discharge into drains or the environment.[12][14]

References

  • AirClean Systems. Powder Handling. Retrieved from [Link]

  • LookChem. (2017, August 14). This compound Safety Data Sheets(SDS). Retrieved from [Link]

  • AFG Bioscience LLC. Safety Data Sheet: Ethyl 5-Benzyloxyindole-2-carboxylate. Retrieved from [Link]

  • University of California, Santa Barbara - Environment, Health & Safety. Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

  • PubChem. (2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • University of California, San Diego - Environment, Health & Safety. Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

  • LeelineWork. (2026, January 7). What PPE Should You Wear When Handling Acid 2026? Retrieved from [Link]

  • University of California, Irvine - Environmental Health & Safety. Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • GZ Industrial Supplies. (2026, May 25). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

  • Lab Manager Magazine. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • Kwon, K., Haussener, T. J., & Looper, R. E. (2015). Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses, 92, 91-102. Retrieved from [Link]

  • Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]

  • Google Patents. Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof.

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×

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

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1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.